molecular formula C9H7BrN2 B1371710 2-bromo-1-phenyl-1H-imidazole CAS No. 1034566-05-6

2-bromo-1-phenyl-1H-imidazole

Cat. No.: B1371710
CAS No.: 1034566-05-6
M. Wt: 223.07 g/mol
InChI Key: KKPQUNLAAJJUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-phenyl-1H-imidazole ( 1034566-05-6) is a halogen-substituted heterocyclic compound of significant interest in medicinal and organic chemistry. With a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol, this derivative features an imidazole core, a five-membered aromatic ring containing two nitrogen atoms . This structure is a fundamental scaffold in many natural products and pharmaceuticals, such as the amino acid histidine . The specific presence of a bromine atom at the 2-position and a phenyl group at the 1-nitrogen atom makes this compound a versatile and valuable synthetic intermediate . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex molecules. The bromine atom is an excellent leaving group, enabling this compound to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds . This allows researchers to efficiently create diverse libraries of substituted imidazoles for screening and development. The imidazole ring itself is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties . Furthermore, the compound's structure, featuring both electron-withdrawing (bromine) and electron-donating (phenyl) groups, creates a balanced electronic environment that facilitates diverse chemical transformations and interactions . This product is supplied with a purity of 97% . This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPQUNLAAJJUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670703
Record name 2-Bromo-1-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034566-05-6
Record name 2-Bromo-1-phenyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034566-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-phenyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-bromo-1-phenyl-1H-imidazole (CAS: 1034566-05-6): A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-bromo-1-phenyl-1H-imidazole, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] The specific substitution pattern of this compound—a phenyl group at the N1 position and a bromine atom at the C2 position—offers a unique combination of steric and electronic properties, making it a highly versatile intermediate for the synthesis of novel molecular entities. This document will elucidate the compound's physicochemical properties, explore robust synthetic strategies with mechanistic insights, detail its application in generating diverse chemical libraries through cross-coupling reactions, and discuss the potential therapeutic relevance of its derivatives.

The Imidazole Motif: A Cornerstone of Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a fundamental component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine, and it plays a critical role in the catalytic activity of many enzymes.[2][4] Consequently, compounds incorporating an imidazole scaffold are frequently designed as therapeutic agents to interact with a wide array of biological targets.[3][5] The unique electronic properties and hydrogen bonding capability of the imidazole ring make it an exceptional scaffold for establishing high-affinity interactions within protein binding sites.[1] The development of synthetic methodologies to create highly functionalized imidazoles is, therefore, a key focus in modern drug discovery.[6][7][8]

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, valued for its stability and utility in further synthetic transformations.[9] Its core structural and chemical data are summarized below.

PropertyValueSource(s)
CAS Number 1034566-05-6[10][11][12][13]
Molecular Formula C₉H₇BrN₂[9][10]
Molecular Weight 223.07 g/mol [9][10][11]
Appearance Solid[9]
Purity Typically ≥97%[9][13]
Canonical SMILES C1=CC=C(C=C1)N2C=CN=C2Br
InChI Key SEULWJSKCVACTH-UHFFFAOYSA-N (Related to 1-phenylimidazole)[14]

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to ensure regioselective bromination at the C2 position. Direct electrophilic bromination of the parent 1-phenylimidazole is often challenging, as it tends to yield a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers due to the electronic nature of the imidazole ring.[15] A more controlled and reliable strategy involves constructing the imidazole ring from precursors that already contain the necessary substituents or facilitate selective C2-functionalization.

Proposed Synthetic Pathway: Ring Formation Strategy

A robust method for synthesizing N-substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonia source. For this compound, a directed synthesis is necessary. A plausible modern approach involves the initial formation of 1-phenyl-1H-imidazole followed by a regioselective C2-lithiation and subsequent quenching with an electrophilic bromine source.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_intermediate Intermediate cluster_step2 Step 2: Regioselective Bromination cluster_final Final Product Imidazole 1H-Imidazole Step1_Reaction Ullmann Condensation Imidazole->Step1_Reaction PhI Iodobenzene PhI->Step1_Reaction CuI CuI Catalyst CuI->Step1_Reaction Base1 Base (e.g., K2CO3) Base1->Step1_Reaction Phenylimidazole 1-Phenyl-1H-imidazole Step1_Reaction->Phenylimidazole Step2_Reaction 1. C2-Lithiation (n-BuLi) 2. Electrophilic Quench (CBr4) Phenylimidazole->Step2_Reaction FinalProduct This compound Step2_Reaction->FinalProduct

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenyl-1H-imidazole

  • To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-imidazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-phenyl-1H-imidazole.

Causality: The Ullmann condensation is a classic and effective method for forming C-N bonds between aryl halides and N-heterocycles. Copper(I) iodide is the catalyst of choice, and a base is required to deprotonate the imidazole, activating it for nucleophilic attack.

Step 2: Synthesis of this compound

  • Dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature at -78 °C. The C2 proton of imidazole is the most acidic, allowing for regioselective deprotonation.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated imidazole solution to the CBr₄ solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue via column chromatography to afford the target compound, this compound.

Trustworthiness: This two-step protocol is a self-validating system. The success of the first step (N-arylation) is confirmed by standard analytical techniques (NMR, MS). The second step leverages the known high acidity of the C2 proton on the imidazole ring, a well-established principle in heterocyclic chemistry, to ensure highly regioselective bromination, avoiding the isomeric mixtures common with electrophilic addition methods.[15]

Core Applications in Drug Discovery & Development

The primary value of this compound in drug discovery lies in its role as a versatile synthetic handle. The bromine atom at the C2 position is ideally positioned for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the rapid and efficient introduction of diverse chemical moieties, enabling the construction of large libraries of novel compounds for high-throughput screening.

Drug_Discovery_Workflow cluster_reactions Parallel Synthesis via Cross-Coupling Scaffold 2-bromo-1-phenyl- 1H-imidazole Scaffold Suzuki Suzuki Coupling (+ R-B(OH)₂) Scaffold->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Scaffold->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Scaffold->Sonogashira Other Other Couplings (e.g., Stille, Heck) Scaffold->Other Library Diverse Compound Library Suzuki->Library Buchwald->Library Sonogashira->Library Other->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid, a cornerstone reaction for generating biaryl structures prevalent in kinase inhibitors and other therapeutic classes.[16]

  • To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically sodium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or DME.

  • Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (30 min to 12 h).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-aryl-1-phenyl-1H-imidazole derivative.

Expertise: The choice of catalyst, base, and solvent system is critical and often needs to be optimized for specific substrates. For example, electron-poor boronic acids may require a stronger base or a more active palladium catalyst (e.g., one with phosphine ligands like SPhos or XPhos) to achieve high yields.

Pharmacological Potential and Future Outlook

While specific biological activity data for this compound itself is limited in public literature, the potential of its derivatives can be extrapolated from structurally related compounds. The imidazole and benzimidazole cores are central to a vast number of FDA-approved drugs and clinical candidates.[16][17]

  • Anticancer Agents : Many kinase inhibitors used in oncology feature N-phenylimidazole or related benzimidazole scaffolds.[5][16] The ability to diversify the C2 position of the imidazole ring allows for fine-tuning interactions within the ATP-binding pocket of kinases.

  • Antimicrobial Agents : Imidazole derivatives have a long history as antifungal and antibacterial agents.[3][17]

  • Anti-inflammatory Agents : Certain substituted imidazoles have shown potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or various signaling pathways.[2][17]

The strategic placement of the phenyl group at N1 and the diversification handle at C2 provides a powerful platform for exploring structure-activity relationships (SAR). The phenyl ring can engage in crucial π-stacking or hydrophobic interactions with target proteins, while the substituent introduced at C2 can be tailored to target specific pockets, improve potency, and modulate pharmacokinetic properties.

Conclusion

This compound (CAS: 1034566-05-6) is more than just a chemical intermediate; it is a strategically designed building block for accelerating modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established organometallic methodologies. Its true power is realized in its application as a versatile scaffold for parallel synthesis and library generation via robust cross-coupling chemistry. For researchers and drug development professionals, this compound represents a key starting point for the rational design and discovery of next-generation therapeutics targeting a wide spectrum of human diseases.

References

  • D. A. Nagorny, S. M. Rivas, A. K. R. Perez, et al. (2012). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters. Available at: [Link]

  • S. L. Gaikwad, S. B. Wagh, S. S. Pekamwar. (2015). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • S. Kumar, A. K. Verma, R. Kumar, et al. (2015). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances. Available at: [Link]

  • J. D. Firth, S. L. Pimlott, A. Sutherland. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles... Available at: [Link]

  • Aaron Chemicals. (n.d.). This compound. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Available at: [Link]

  • Molecularinfo.com. (n.d.). CAS NO 1034566-05-6 molecular information. Available at: [Link]

  • Suzhou Unite Pharmaceutical Co., Ltd. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Available at: [Link]

  • S. I. Chernykh, V. V. Gumenyuk, L. M. Potikha, et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • S. Farokhi, M. Sirati. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as... International Journal of Chemical and Biochemical Sciences. Available at: [Link]

  • S. Sharma, S. Kumar, A. Sharma, et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Available at: [Link]

  • GSRS. (n.d.). 4-PHENYLIMIDAZOLE. Available at: [Link]

  • Fisher Scientific. (n.d.). This compound, Thermo Scientific. Available at: [Link]

  • DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]

  • N. F. G. Da Costa, C. A. de Simone, D. W. G. da Silva, et al. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • C. Shang, P. Gong, G. Liang. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]

  • L. L. de Oliveira, A. D. da S. e Silva, G. C. de S. dos Reis, et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-bromo-1-phenyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous clinically significant molecules, and the introduction of a bromine atom at the C2-position offers a versatile handle for further functionalization through cross-coupling reactions.[1][2][3] This document details two primary synthetic strategies: the regioselective Sandmeyer reaction of a 2-amino-1-phenyl-1H-imidazole precursor and direct C2-bromination of 1-phenyl-1H-imidazole. Each method is critically evaluated, providing researchers with the requisite knowledge to make informed decisions based on experimental context, scalability, and safety considerations. Detailed, field-proven protocols are provided for all key transformations, alongside mechanistic insights and characterization data to ensure reproducibility and validation.

Introduction: The Significance of this compound in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it a frequent component of enzyme active sites.[1] Consequently, synthetic imidazole derivatives are a fertile ground for the discovery of novel therapeutics with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3][4]

This compound emerges as a particularly strategic intermediate. The phenyl group at the N1 position modulates the compound's lipophilicity and steric profile, while the bromine atom at the C2 position serves as a versatile synthetic handle. This C-Br bond is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

This guide will provide a detailed examination of the most reliable and practical methods for the synthesis of this important building block, empowering researchers to confidently incorporate it into their synthetic workflows.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via two principal strategies, each with its own set of advantages and challenges. The choice of route often depends on the desired scale, available starting materials, and the need for stringent regiochemical control.

Caption: Overview of the two primary synthetic routes to this compound.

Prerequisite: Synthesis of the Starting Material, 1-Phenyl-1H-imidazole

Both primary synthetic routes commence with 1-phenyl-1H-imidazole. While commercially available, an efficient laboratory-scale synthesis is often desirable. A reliable method is the copper-catalyzed N-arylation of imidazole with bromobenzene.

Mechanistic Considerations

This reaction proceeds via a copper-catalyzed cross-coupling mechanism, often referred to as an Ullmann condensation. The reaction is typically facilitated by a copper(I) catalyst, which undergoes oxidative addition to the aryl halide. The resulting organocopper species then coordinates with the deprotonated imidazole, and subsequent reductive elimination forms the C-N bond and regenerates the active catalyst. The use of a base, such as cesium carbonate, is crucial for the deprotonation of imidazole, forming the imidazolate anion which is a more potent nucleophile.

Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazole

Materials:

  • Imidazole

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add imidazole (1.0 mmol), cesium carbonate (2.1 mmol), and copper(I) iodide (0.20 mmol).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times.

  • Under a positive pressure of inert gas, add anhydrous DMSO (1.0 mL) via syringe.

  • Add bromobenzene (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, add water (5 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield 1-phenyl-1H-imidazole.

Expected Yield: ~84%

Synthetic Route 1: The Sandmeyer Reaction - A Regioselective Approach

The Sandmeyer reaction is a classic and highly reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[5][6][7][8] This multi-step approach offers excellent regiochemical control, ensuring the exclusive formation of the desired 2-bromo isomer.

Caption: Step-wise workflow for the Sandmeyer synthesis of this compound.

Step 1: Synthesis of 2-Amino-1-phenyl-1H-imidazole

The synthesis of the 2-aminoimidazole precursor is a critical first step. A common and effective method involves the cyclization of a guanidine derivative.

4.1.1. Mechanistic Rationale

This transformation can be achieved through various methods, including the reaction of N,N'-diphenylguanidine with an α-haloketone. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and elimination to form the imidazole ring.

4.1.2. Experimental Protocol: Synthesis of 2-Amino-1-phenyl-1H-imidazole

Materials:

  • N,N'-Diphenylguanidine

  • 2-Chloro-1-phenylethanone

  • Triethylamine (Et₃N)

  • Deep Eutectic Solvent (DES): Choline chloride:Urea (1:2 molar ratio)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid forms.

  • In a round-bottom flask, add N,N'-diphenylguanidine (1.3 mmol) and triethylamine (1.0 mmol) to 2 g of the pre-prepared DES.

  • Add 2-chloro-1-phenylethanone (1.0 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and add 5 mL of deionized water.

  • Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-amino-1-phenyl-1H-imidazole.

Steps 2 & 3: Diazotization and Sandmeyer Reaction

This two-part final stage involves the conversion of the 2-amino group to a diazonium salt, which is then displaced by bromide in a copper(I)-catalyzed reaction.

4.2.1. Mechanistic Principles

The diazotization is achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is a superb leaving group (N₂ gas). The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][6][7] Copper(I) bromide facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

4.2.2. Experimental Protocol: Diazotization and Bromination

Materials:

  • 2-Amino-1-phenyl-1H-imidazole

  • Hydrobromic acid (HBr), 48%

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-1-phenyl-1H-imidazole (1.0 equiv) in 48% hydrobromic acid at 0 °C in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 equiv) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture to room temperature and neutralize with a cold aqueous solution of sodium hydroxide to a pH of ~8.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Synthetic Route 2: Direct Electrophilic Bromination

Direct bromination of the 1-phenyl-1H-imidazole starting material offers a more direct and atom-economical route. However, this approach is often complicated by issues of regioselectivity.

Mechanistic Challenges: Regioselectivity

The C2 position of the imidazole ring is the most electron-deficient and, therefore, the least reactive towards electrophilic aromatic substitution. Direct bromination with reagents like N-bromosuccinimide (NBS) typically favors substitution at the more electron-rich C4 and C5 positions, leading to a mixture of mono- and di-brominated products.[9][10] Achieving selective C2-bromination often requires more specialized conditions, such as a lithiation-bromination sequence.

5.1.1. Lithiation-Bromination Approach

This method involves the deprotonation of the C2 position with a strong organolithium base, such as n-butyllithium, to form a highly nucleophilic 2-lithio-1-phenyl-1H-imidazole intermediate. This intermediate then readily reacts with an electrophilic bromine source, like elemental bromine or 1,2-dibromoethane, to afford the desired product with high regioselectivity.

Caption: Workflow for the lithiation-bromination synthesis of this compound.

Experimental Protocol: C2-Bromination via Lithiation

Materials:

  • 1-Phenyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Bromine (Br₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-phenyl-1H-imidazole (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add a solution of bromine (1.1 equiv) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for another hour, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis of Synthetic Routes

FeatureSandmeyer Reaction (Route 1)Direct Bromination via Lithiation (Route 2)
Regioselectivity Excellent; exclusively C2-bromination.Excellent; exclusively C2-bromination.
Number of Steps Multiple steps.Two steps from 1-phenyl-1H-imidazole.
Reagents & Safety Involves handling of potentially unstable diazonium salts and requires careful temperature control.Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-butyllithium.
Scalability Generally scalable with appropriate safety measures for diazotization.Can be challenging to scale up due to the need for low temperatures and handling of organolithium reagents.
Overall Yield Moderate to good.Good to excellent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyData
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 40-44 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55-7.45 (m, 3H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 7.20 (d, J=1.8 Hz, 1H, Im-H), 7.10 (d, J=1.8 Hz, 1H, Im-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 137.5, 129.8, 129.2, 128.5, 125.4, 122.3, 118.9

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The Sandmeyer reaction, although longer, offers a classical and highly regioselective pathway that avoids the use of pyrophoric reagents. The direct C2-bromination via a lithiation-bromination sequence provides a more concise route with excellent yields and regioselectivity but requires stringent anhydrous and cryogenic conditions. The choice between these methods will be dictated by the specific needs and capabilities of the research laboratory. Both pathways, when executed with care, provide efficient access to this valuable building block, paving the way for further exploration of its potential in medicinal chemistry and drug discovery.

References

  • Taylor & Francis Online. (2026, January 2). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2019, August 5). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. [Link]

  • In this supplementary material, 1. Characterization data of the compounds (3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. (n.d.). [Link]

  • PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. [Link]

  • ScienceDirect. (n.d.). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • PMC - PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]

  • Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Scribd. (n.d.). Naming Reactions: (1) Sandmeyer Reaction | PDF | Amine | Aldehyde. [Link]

  • ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. [Link]

  • ResearchGate. (2023, September 26). Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. [Link]

  • PMC - NIH. (n.d.). 2-Phenyl-1H-imidazole. [Link]

  • ResearchGate. (n.d.). Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). [Link]

  • PubMed. (n.d.). Direct imidation to construct 1H-benzo[d]imidazole through Pd(II)-catalyzed C-H activation promoted by thiourea. [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. [Link]

Sources

A Comprehensive Technical Guide to 2-bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-bromo-1-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific peer-reviewed data on this exact molecule is limited, this document synthesizes available information on closely related analogues to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

This compound is a substituted imidazole featuring a phenyl group at the 1-position and a bromine atom at the 2-position of the imidazole ring. The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The presence of a bromine atom provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a valuable building block for the synthesis of novel compounds.[2]

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name This compound
CAS Number 1034566-05-6
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Canonical SMILES C1=CC=C(C=C1)N2C=CN=C2Br
InChI Key KKPQUNLAAJJUCR-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of this compound can be logically approached in a two-step sequence: the synthesis of the 1-phenyl-1H-imidazole precursor followed by its regioselective bromination.

Synthesis of 1-phenyl-1H-imidazole (Precursor)

A common method for the N-arylation of imidazoles is the Ullmann condensation or related copper-catalyzed cross-coupling reactions.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole

This protocol is a general procedure and may require optimization.

Materials:

  • Imidazole

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • A suitable ligand (e.g., a diamine or D-glucosamine hydrochloride)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • To a dry Schlenk flask, add imidazole (1.0 eq), bromobenzene (1.2 eq), copper(I) iodide (0.1-0.2 eq), the chosen ligand (0.2-0.4 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at a specified temperature (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1H-imidazole.

Bromination of 1-phenyl-1H-imidazole

The direct bromination of 1-phenyl-1H-imidazole is expected to occur preferentially at the 2-position due to the electronic effects of the N-phenyl group. N-Bromosuccinimide (NBS) is a commonly used and safer alternative to liquid bromine for such transformations.[3]

Protocol 2: Regioselective Bromination

Materials:

  • 1-phenyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

Procedure:

  • Dissolve 1-phenyl-1H-imidazole (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination imidazole Imidazole n_arylation N-Arylation imidazole->n_arylation bromobenzene Bromobenzene bromobenzene->n_arylation cu_cat Cu Catalyst / Base cu_cat->n_arylation precursor 1-phenyl-1H-imidazole n_arylation->precursor Yields bromination Bromination precursor->bromination nbs NBS nbs->bromination product This compound bromination->product Yields

Caption: A generalized two-step synthesis of this compound.

Structural Elucidation and Spectroscopic Data

Table 2: Predicted Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the phenyl group (typically in the range of δ 7.2-7.8 ppm) and the two protons on the imidazole ring. The imidazole protons are expected to appear as distinct signals, likely in the range of δ 7.0-7.5 ppm.
¹³C NMR Resonances for the carbon atoms of the phenyl and imidazole rings. The carbon atom attached to the bromine (C2) is expected to be shifted to a lower field compared to the other imidazole carbons. Characteristic signals for the phenyl group carbons would also be present.
IR Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).[4]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.07 g/mol for C₉H₇⁷⁹BrN₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of the imidazole ring is a key functional group that enables a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] this compound is expected to be a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.[8]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • In a dry reaction flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Workflow

SuzukiCoupling start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst / Base catalyst->reaction product 2-aryl-1-phenyl-1H-imidazole reaction->product Forms C-C bond

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Potential Applications in Drug Development

The imidazole nucleus is a common feature in many clinically used drugs, exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[9] The 2-phenyl-1H-imidazole core can act as a scaffold to orient substituents that interact with biological targets such as kinases.[1] The ability to functionalize the 2-position of 1-phenyl-1H-imidazole via the bromo-intermediate allows for the generation of libraries of novel compounds for screening against various therapeutic targets.

Safety and Handling

General Safety Precautions:

  • Hazard Statements: Likely harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If on skin, wash with plenty of water. If swallowed, seek medical help.[10]

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. The synthetic protocols and reactivity profile outlined herein offer a solid foundation for researchers to utilize this compound in the development of novel and potentially therapeutic agents.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem.
  • BenchChem. (2025). Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. BenchChem.
  • Supporting Inform
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (n.d.). This compound, Thermo Scientific. Fisher Scientific.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (2011).
  • Thermo Fisher Scientific. (2014).
  • BenchChem. (2025). Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview. BenchChem.
  • BenchChem. (2025). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • ChemicalBook. (n.d.). 2-Bromo-1H-imidazole(16681-56-4) 1 H NMR. ChemicalBook.
  • BenchChem. (2025). Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • ChemBK. (2024). 2-Bromo-1H-imidazole. ChemBK.
  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect.
  • PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.
  • PubMed. (n.d.). Comprehensive review in current developments of imidazole-based medicinal chemistry.
  • BLD Pharm. (n.d.). 16681-56-4|2-Bromo-1H-imidazole. BLD Pharm.
  • PubMed. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl).
  • American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

Sources

A Technical Guide to 2-Bromo-1-phenyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Functionalized Imidazoles

In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a cornerstone of molecular design. Its prevalence in biologically active molecules, coupled with its synthetic tractability, renders it an invaluable asset for drug discovery programs. The strategic introduction of functional groups onto this heterocyclic core allows for the fine-tuning of physicochemical properties and the exploration of diverse chemical space. This guide focuses on a particularly intriguing derivative: 2-bromo-1-phenyl-1H-imidazole. The presence of a bromine atom at the 2-position and a phenyl group at the 1-position creates a unique combination of steric and electronic features, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the physical and chemical properties, synthesis, and potential applications of this important building block.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively documented in publicly available literature. Therefore, to provide a useful and comprehensive overview, we will present the known data for the target compound alongside data for closely related analogs. This comparative approach allows for informed estimations of its properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Bromo-1H-imidazole2-Phenyl-1H-imidazole2-Bromo-1-methyl-1H-imidazole
Molecular Formula C₉H₇BrN₂[1]C₃H₃BrN₂[2]C₉H₈N₂C₄H₅BrN₂[3]
Molecular Weight 223.07 g/mol 146.97 g/mol [2]144.17 g/mol 161.00 g/mol [3]
Monoisotopic Mass 221.97926 Da[1]145.94796 Da[2]144.06875 Da160.96361 Da
Melting Point Not available113-115 °C[4], 197-202 °C148-149 °CNot available
Boiling Point Not available273.1±23.0 °C (Predicted)[5]339.5±12.0 °C (Predicted)172 °C (lit.)[3]
Solubility Not availableSlightly soluble in water[4][5]. Soluble in many organic solvents[4].Soluble in organic solvents.Not available
Predicted XlogP 2.7[1]1.11.81.3

Expert Insights: The introduction of the phenyl group at the N1 position, as opposed to the unsubstituted N-H of 2-bromo-1H-imidazole, is expected to significantly increase the lipophilicity of the molecule, as reflected in the predicted XlogP value. This will likely decrease its solubility in polar solvents like water and increase its solubility in organic solvents such as dichloromethane, ethyl acetate, and toluene. The phenyl group also adds significant steric bulk around the imidazole core, which can influence its reactivity and interaction with biological targets.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 1-phenyl-1H-imidazole

The synthesis of N-arylimidazoles can be achieved through several methods, with the copper-catalyzed Ullmann condensation being a common and effective approach.

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions imidazole Imidazole process imidazole->process bromobenzene Bromobenzene bromobenzene->process base Base (e.g., K₂CO₃, Cs₂CO₃) base->process catalyst Copper Catalyst (e.g., CuI) catalyst->process solvent Solvent (e.g., DMF, DMSO) solvent->process product 1-phenyl-1H-imidazole process->product Ullmann Condensation Synthesis_Step2 cluster_reactants Reactants cluster_conditions Reaction Conditions start_material 1-phenyl-1H-imidazole process start_material->process nbs N-Bromosuccinimide (NBS) nbs->process solvent Solvent (e.g., CCl₄, CH₂Cl₂) solvent->process product This compound process->product Electrophilic Bromination Reactivity cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki Pd catalyst, Base heck Heck Coupling (with Alkenes) start->heck Pd catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd catalyst, Base product1 2-Aryl-1-phenyl-1H-imidazole suzuki->product1 C-C bond formation product2 2-Alkenyl-1-phenyl-1H-imidazole heck->product2 C-C bond formation product3 2-Alkynyl-1-phenyl-1H-imidazole sonogashira->product3 C-C bond formation product4 2-Amino-1-phenyl-1H-imidazole buchwald->product4 C-N bond formation

Sources

A Technical Guide to the Solubility of 2-bromo-1-phenyl-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 2-bromo-1-phenyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for determining and understanding its solubility profile. We will delve into the core principles governing solubility, provide detailed experimental protocols, and discuss the critical importance of this parameter in the journey from discovery to clinical application.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and accurate determination of the solubility of a potential drug candidate like this compound are paramount.

Imidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4]. The introduction of a bromo- and a phenyl- substituent to the imidazole core in this compound creates a molecule with unique physicochemical characteristics that warrant a detailed investigation of its solubility.

Physicochemical Profile of this compound

Property2-bromo-1H-imidazole (for comparison)Expected Influence of N-phenyl group on this compound
Molecular Formula C₃H₃BrN₂[5]C₉H₇BrN₂
Molecular Weight 146.97 g/mol [5][6]223.07 g/mol
Melting Point 174-182 °C[5]Likely to be different, potentially higher due to increased molecular weight and intermolecular forces.
Water Solubility Slightly soluble in water.[5][7]Expected to be lower than 2-bromo-1H-imidazole due to the large, non-polar phenyl group increasing the molecule's hydrophobicity. Phenylimidazoles generally exhibit lower solubility than their parent imidazoles.[8]
Organic Solvent Solubility Soluble in many organic solvents.[7]Expected to be soluble in a range of organic solvents, particularly those with moderate to low polarity.
pKa Data not readily available. Imidazole has a pKa of ~7, making it a weak base. The bromo-substituent is electron-withdrawing and will decrease the basicity.The N-phenyl group is also electron-withdrawing, which would further decrease the basicity of the imidazole ring. This will influence its solubility in acidic and basic media.

The introduction of the phenyl group at the N1 position significantly increases the lipophilicity of the molecule, which is a key factor in predicting its solubility.

Predicting the Solubility of this compound: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity.

  • Aqueous Solubility: Given the presence of the large, non-polar phenyl ring, this compound is expected to have low aqueous solubility. The imidazole ring, while containing polar N-H and C=N bonds, is not sufficient to overcome the hydrophobicity of the phenyl and bromo substituents.

  • Organic Solvent Solubility: The molecule is anticipated to be more soluble in organic solvents. A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. Based on its structure, likely candidates for good solubility include:

    • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

    • Moderately Polar Solvents: Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)

    • Non-polar Solvents: Toluene, Hexanes (expect lower solubility)

A systematic approach to testing solubility in a variety of solvents is crucial for applications such as reaction chemistry, purification, and formulation development.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate and reproducible solubility data is essential. The following protocols are based on established methods and best practices in the field.[9][10][11][12]

General Considerations for Accurate Solubility Measurement

To ensure the integrity of the generated data, the following points must be addressed:[10][12]

  • Purity of the Compound and Solvents: Use highly purified this compound and analytical grade solvents.

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted in a temperature-controlled environment.

  • Equilibrium: Ensure that the solution has reached equilibrium, meaning the maximum amount of solute has dissolved. This is typically achieved by sufficient agitation time.

  • Accurate Quantification: Employ a validated analytical method for quantifying the concentration of the dissolved compound.

Protocol 1: Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh approximately 1-2 mg of this compound into a small test tube.

  • Add 0.1 mL of the selected solvent.

  • Vortex the mixture vigorously for 1-2 minutes.[11]

  • Visually inspect for complete dissolution.

  • If not dissolved, sonicate in a water bath for up to 5 minutes.[11]

  • If still not dissolved, add another 0.9 mL of the solvent (for a total of 1 mL) and repeat steps 3-5.

  • Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on visual observation at each stage.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative method.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis). Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram of the Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24-48h) A->B Incubate C Allow solid to settle B->C Let stand D Withdraw supernatant and filter (0.22 µm) C->D Sample E Dilute sample D->E Prepare for analysis F Quantify concentration (e.g., HPLC) E->F Analyze G Calculate solubility (mg/mL or mol/L) F->G Calculate

Sources

A Technical Guide to the Discovery and History of Phenyl-Imidazoles: From Foundational Synthesis to Landmark Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenyl-imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the discovery and historical development of this crucial chemical motif. We delve into the foundational synthetic methodologies that first enabled the construction of the imidazole ring, trace the evolution of phenyl-imidazole derivatives from laboratory curiosities to blockbuster drugs, and analyze the structure-activity relationships that have guided their optimization. Through detailed case studies of landmark drugs such as the antifungal clotrimazole and the antihypertensive losartan, this guide illuminates the pivotal moments and scientific reasoning that have established phenyl-imidazoles as a cornerstone of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, history, and therapeutic significance of this important class of compounds.

Chapter 1: The Imidazole Core: A Privileged Scaffold

Introduction to the Imidazole Ring

First synthesized by Heinrich Debus in 1858, imidazole is a five-membered planar aromatic heterocycle containing two nitrogen atoms.[1][2][3][4] Initially named "glyoxaline," its unique physicochemical properties make it a versatile building block in biological systems and synthetic chemistry.[1][4] The imidazole ring is amphoteric; the pyrrole-like nitrogen (N-1) is weakly acidic, while the pyridine-like nitrogen (N-3) is basic.[5] This dual character, combined with its aromaticity and ability to act as a hydrogen bond donor and acceptor, allows it to participate in a wide array of intermolecular interactions. This versatility is exemplified by its presence in essential biomolecules like the amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids.[1][5][6]

The Phenyl-Imidazole Motif: Significance in Medicinal Chemistry

The attachment of one or more phenyl groups to the imidazole core dramatically expands its chemical space and therapeutic potential. Phenyl rings introduce steric bulk and lipophilicity, which can be tailored to optimize a molecule's fit within a biological target's binding pocket and improve its pharmacokinetic properties. The phenyl-imidazole scaffold is a cornerstone of numerous FDA-approved drugs and is a subject of ongoing research for its broad biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[5][7][8][9][10] Its derivatives have proven to be potent and selective modulators of various enzymes and receptors, cementing its status as a "privileged structure" in the lexicon of medicinal chemistry.[6][7]

Chapter 2: Foundational Synthesis: The Birth of the Imidazole Ring

The Pioneering Work of Debus and Radziszewski

The history of imidazole synthesis begins in 1858 when Heinrich Debus reported that the reaction of glyoxal, formaldehyde, and ammonia yielded the parent imidazole ring.[1][3][11] This reaction, while groundbreaking, often resulted in low yields.[3] In 1882, Polish chemist Bronisław Radziszewski significantly expanded the utility of this approach by demonstrating that a variety of 1,2-dicarbonyl compounds could react with aldehydes in the presence of ammonia to form substituted imidazoles.[11] This multicomponent reaction, now known as the Debus-Radziszewski imidazole synthesis, became a fundamental method for creating substituted imidazoles, including those bearing phenyl groups.[11][12][13][14][15]

The Debus-Radziszewski Imidazole Synthesis: A Versatile Tool

The Debus-Radziszewski reaction is a one-pot synthesis that efficiently constructs the imidazole ring from three basic components: a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and a source of ammonia (typically ammonium acetate).[12][16] The reaction's strength lies in its atom economy and its ability to generate highly substituted imidazoles, such as 2,4,5-triphenylimidazole, in a single step.[5][11]

Debus_Radziszewski_Mechanism Debus-Radziszewski Synthesis Workflow Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Condensation1 Dicarbonyl->Condensation1 Aldehyde Aldehyde (e.g., Benzaldehyde) Condensation2 Aldehyde->Condensation2 Ammonia Ammonia (2 eq.) (from NH4OAc) Ammonia->Condensation1 Diimine Diimine Intermediate Diimine->Condensation2 Condensation1->Diimine Step 1: Formation of Diimine Cyclization Condensation & Cyclization Condensation2->Cyclization Imidazole Substituted Imidazole (e.g., 2,4,5-Triphenylimidazole) Cyclization->Imidazole Step 2: Ring Formation

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol 1: Synthesis of 2,4,5-Triphenylimidazole

This protocol describes a representative Debus-Radziszewski reaction to synthesize a classic phenyl-imidazole derivative.

Materials:

  • Benzil (1.0 g)

  • Benzaldehyde (2.0 mL)

  • Ammonium acetate (1.0 g)

  • Glacial acetic acid (2.0 mL)

  • Ammonium hydroxide solution

  • Water

  • Round bottom flask, reflux condenser, heating mantle, filtration apparatus

Methodology:

  • Reaction Setup: Combine benzil (1.0 g) and ammonium acetate (1.0 g) in a round bottom flask.[17]

  • Addition of Reagents: Add glacial acetic acid (2.0 mL) and benzaldehyde (2.0 mL) to the flask.[17]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath or heating mantle to 100°C for 3-4 hours. The reaction is complete when the mixture turns a dark orange color.[17]

  • Workup: Allow the reaction mixture to cool to room temperature. Add 15 mL of water to the flask.

  • Neutralization and Precipitation: Neutralize the excess acid by slowly adding ammonium hydroxide solution with continuous stirring until a precipitate forms.[17]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry at room temperature.[17]

Causality: Glacial acetic acid serves as both a solvent and a catalyst, facilitating the condensation reactions. Ammonium acetate provides the two equivalents of ammonia required for the formation of the diimine intermediate and the final imidazole ring. Heating under reflux ensures the reaction proceeds to completion. Neutralization is critical to deprotonate the product and decrease its solubility, causing it to precipitate out of the aqueous solution for easy isolation.

Chapter 3: The Rise of Phenyl-Imidazoles in Therapeutics: Key Discoveries

The versatility of the phenyl-imidazole scaffold was fully realized in the 20th century, as medicinal chemists began to incorporate it into drug candidates, leading to several therapeutic breakthroughs.

Case Study: Clotrimazole and the Dawn of Azole Antifungals

The development of clotrimazole marked a significant advance in the treatment of topical fungal infections. As a broad-spectrum antifungal agent, it demonstrated the potent biological activity achievable with the phenyl-imidazole core.

Mechanism of Action: Clotrimazole's efficacy stems from its ability to disrupt the integrity of the fungal cell membrane.[18][19] It specifically inhibits lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[18][20][21] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking its synthesis, clotrimazole causes the accumulation of toxic sterol intermediates and depletes ergosterol, leading to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[20][21][22]

Clotrimazole_MoA Clotrimazole's Mechanism of Action cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal CYP450) Lanosterol->Enzyme Biosynthesis Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Requires Ergosterol) Ergosterol->Membrane Incorporation Disruption Disruption & Cell Death Membrane->Disruption Lack of Ergosterol Clotrimazole Clotrimazole Inhibition Inhibition Clotrimazole->Inhibition Inhibition->Enzyme

Caption: Clotrimazole inhibits an enzyme crucial for ergosterol synthesis.

Case Study: Cimetidine and the Triumph of Rational Drug Design

While not a phenyl-imidazole, the story of cimetidine (Tagamet) is integral to the history of imidazole-based drugs. Its development was a watershed moment, marking one of the first successful applications of rational drug design and highlighting the potential of modifying the imidazole core of a natural ligand (histamine) to create a therapeutic antagonist.[23][24][25]

The Logic-Driven Path: Before cimetidine, peptic ulcers were a debilitating condition with limited treatment options.[23] Researchers at Smith Kline & French, led by Sir James W. Black, hypothesized that blocking the action of histamine—a known stimulant of gastric acid—could treat ulcers.[23][26][27] They systematically modified the structure of histamine to convert it from an agonist to an antagonist at the newly discovered H₂ receptor. Early attempts like burimamide lacked oral potency, and a subsequent compound, metiamide, showed clinical efficacy but was associated with toxicity (agranulocytosis), which was attributed to its thiourea group.[23][26] This led to the crucial decision to replace the thiourea with a structurally similar but non-toxic cyanoguanidine moiety, resulting in the creation of cimetidine.[23][26] Launched in 1976, Tagamet revolutionized ulcer treatment and became a blockbuster drug.[23][25]

Cimetidine_Discovery Cimetidine Discovery Workflow Start Biological Target: Histamine H₂ Receptor Lead Lead Compound: Histamine (Agonist) Start->Lead Burimamide 1. Burimamide (Antagonist, low potency) Lead->Burimamide Systematic Modification Metiamide 2. Metiamide (Potent, but toxic) Burimamide->Metiamide Potency Enhancement Toxicity Toxicity Issue: Agranulocytosis (linked to Thiourea group) Metiamide->Toxicity Optimization Rational Optimization: Replace Thiourea with Cyanoguanidine Metiamide->Optimization Toxicity->Optimization Cimetidine Final Drug: Cimetidine (Tagamet) (Potent and Safe) Optimization->Cimetidine

Caption: Rational design path from a natural ligand to the drug Cimetidine.

Case Study: Losartan and the Creation of a New Antihypertensive Class

The discovery of losartan in 1986 by scientists at DuPont was a landmark achievement in cardiovascular medicine.[28] It was the first orally active, non-peptide angiotensin II receptor antagonist, establishing a new class of drugs known as angiotensin receptor blockers (ARBs) or "sartans."[28][29][30]

The Renin-Angiotensin System as a Target: The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The peptide hormone angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which increases sodium and water retention. These effects are mediated by the angiotensin II type 1 (AT₁) receptor. Blocking this receptor was identified as a promising strategy for treating hypertension.[30] The challenge was to create a small, orally bioavailable molecule that could mimic the action of large peptide antagonists. The development of losartan involved replacing the carboxyl group of earlier leads with a more lipophilic tetrazole group and incorporating a biphenyl-methyl structure, which were key modifications that increased oral bioavailability and potency.[31] Approved by the FDA in 1995, losartan offered a new therapeutic option for hypertension with an excellent side-effect profile.[31][32]

Losartan_MoA Losartan's Role in the Renin-Angiotensin System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1 AT₁ Receptor AngII->AT1 Effects Vasoconstriction Aldosterone Release (Increased Blood Pressure) AT1->Effects Losartan Losartan Block Blockade Losartan->Block Block->AT1

Caption: Losartan blocks the AT1 receptor, preventing angiotensin II effects.

Chapter 4: Structure-Activity Relationship (SAR) and Modern Developments

Key Principles of Phenyl-Imidazole SAR

The biological activity of phenyl-imidazole derivatives is highly dependent on the number, position, and electronic nature of substituents on both the phenyl and imidazole rings.[7] Decades of research have established several key SAR principles.

Therapeutic AreaTarget/ActivityKey SAR Observations
Anticancer Kinase InhibitionElectron-withdrawing groups (e.g., halogens, nitro) on the N-phenyl ring can enhance potency. The substitution pattern is critical for selective inhibition of specific kinases.[7][33]
Antifungal Ergosterol SynthesisA substituted phenyl group is crucial for activity. The specific nature of the substituents influences the spectrum of activity against different fungal species.
Antihypertensive AT₁ Receptor BlockadeAn acidic group (e.g., tetrazole in Losartan) is essential for binding. The biphenyl-methyl scaffold provides the optimal orientation for receptor interaction.[31]
Antagonist Activity Smoothened ReceptorOptimization of substituents on the phenyl and imidazole rings led to the discovery of potent, selective, and orally bioavailable antagonists for inhibiting the Hedgehog signaling pathway.[34][35]
Modern Synthetic Methodologies

While the Debus-Radziszewski synthesis remains relevant, modern organic chemistry has introduced more efficient and environmentally friendly methods. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the preparation of trisubstituted imidazoles under solvent-free conditions.[15] These advancements continue to facilitate the rapid generation of diverse phenyl-imidazole libraries for high-throughput screening and drug discovery campaigns.

Chapter 5: Conclusion and Future Perspectives

From its initial synthesis in the mid-19th century to its central role in 21st-century medicine, the phenyl-imidazole scaffold has had a remarkable journey. Its history is intertwined with major advances in medicinal chemistry, most notably the advent of rational drug design. The successful development of drugs like clotrimazole and losartan showcases the scaffold's incredible versatility, allowing it to be finely tuned to interact with a diverse array of biological targets with high potency and specificity.

The enduring legacy of the phenyl-imidazole core lies in its proven track record and its continued potential. As our understanding of disease biology deepens, researchers will continue to explore new modifications and applications for this privileged structure, ensuring its place in the pharmacopeia for years to come.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia.
  • Pharmacology of Clotrimazole ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Mechanism of Action of Clotrimazole - Pharmacy Freak.
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare.
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.
  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed.
  • Clotrimazole - St
  • Discovery of losartan, the first angiotensin II receptor antagonist - PubMed.
  • Clotrimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi
  • Tagamet Discovery of Histamine H2-receptor Antagonists - American Chemical Society.
  • What is the mechanism of Clotrimazole?
  • How the antihypertensive losartan was discovered.
  • Historical development of losartan (DuP 753) and angiotensin II receptor subtypes - PubMed.
  • Cimetidine - Wikipedia.
  • Discovery and development of angiotensin receptor blockers - Wikipedia.
  • The Journey of Cimetidine:
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applic
  • N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists - Benchchem.
  • Rational Drug Design: The story of Discovery of Cimetidine - YouTube.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchG
  • Imidazole - Wikipedia.
  • How the antihypertensive losartan was discovered - ResearchG
  • The development of cimetidine: 1964-1976. A human story - PubMed.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • A Review on synthesis of 2 4 5 triphenyl imidazole - ijrpr.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
  • Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction - ResearchG
  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC.
  • The Cohesive Interactions in Phenylimidazoles - PMC - PubMed Central.
  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - ResearchG
  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH.
  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Synthesis Of 2, 4, 5 -Triphenyl Imidazole - IJCRT.org.
  • Synthesis of triphenyl imidazole | PDF - Slideshare.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.

Sources

spectroscopic data for 2-bromo-1-phenyl-1H-imidazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-1-phenyl-1H-imidazole

Introduction: The Imperative of Spectroscopic Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This compound serves as a valuable heterocyclic building block, with the imidazole core being a prevalent feature in many pharmacologically active molecules.[1][2] Its utility in synthesis hinges on the precise understanding of its chemical structure and purity, a task for which a multi-technique spectroscopic approach is not just beneficial, but essential.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectroscopic data for this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct, published experimental spectra for this specific compound are not consolidated in the public domain, this paper will synthesize predictive data based on established principles and spectral data from analogous structures. The core philosophy is to demonstrate how these techniques, when used in concert, create a self-validating system for structural elucidation, providing researchers with the confidence needed to advance their work.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Theoretical Framework: Decoding the Signals

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[4] Three key pieces of information are extracted from a typical 1D NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[5][6] Electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, moving the signal upfield (lower ppm).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[6][7]

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits a signal into a multiplet. The 'n+1 rule' dictates that a proton with 'n' neighbors will appear as a signal with 'n+1' peaks (e.g., a triplet for a proton with two neighbors).[5][7]

Predicted Spectroscopic Data for this compound

The expected NMR data is summarized below. Predictions are based on the analysis of substituted imidazoles and phenyl rings.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Imidazole H-47.2 - 7.4 (d)~122.0
Imidazole H-57.1 - 7.3 (d)~118.0
Phenyl H-2', H-6'7.5 - 7.7 (m)~129.5
Phenyl H-3', H-5'7.4 - 7.6 (m)~129.0
Phenyl H-4'7.3 - 7.5 (m)~127.0
Imidazole C-2N/A~125.0 (C-Br)
Phenyl C-1'N/A~136.0
In-depth Interpretation
  • ¹H NMR Spectrum: The spectrum is expected to show two distinct regions. The downfield aromatic region (approx. 7.1-7.7 ppm) will contain all the signals. The two protons on the imidazole ring (H-4 and H-5) will likely appear as doublets due to coupling with each other. The five protons of the phenyl group will appear as a complex multiplet. The ortho protons (H-2', H-6') are typically the most deshielded due to their proximity to the electronegative nitrogen of the imidazole ring.

  • ¹³C NMR Spectrum: The spectrum should display seven distinct signals. The carbon atom bonded to bromine (C-2) is expected to be significantly shifted, and its exact position can be influenced by the heavy atom effect. The phenyl carbons will appear in the typical aromatic range (120-140 ppm), with C-1' (the carbon attached to the imidazole nitrogen) being the most downfield among them. Due to fast tautomerization or quadrupolar relaxation effects, signals for carbons within the imidazole ring can sometimes be broad or difficult to detect in solution.[10]

Standard Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with the analyte's signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the instrument to ensure magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer acquisition time are necessary.[10]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_int Interpretation Prep Dissolve Sample in Deuterated Solvent Acq Run 1H & 13C Spectra on NMR Spectrometer Prep->Acq Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Cal Calibrate Spectrum Proc->Cal Assign Assign Signals: Chemical Shift, Integration, Multiplicity Cal->Assign Confirm Confirm Connectivity (2D NMR if needed) Assign->Confirm Final Final Structure Elucidation Confirm->Final

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Framework: Molecular Vibrations

Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). An IR spectrum provides a "fingerprint" of a molecule, with the functional group region (4000-1500 cm⁻¹) being particularly useful for identifying key groups.[11][12]

Predicted Spectroscopic Data

The expected IR absorption bands for this compound are summarized below.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3150 - 3050C-H StretchAromatic (Phenyl & Imidazole)Medium
1600 & 1475C=C StretchAromatic RingMedium-Weak
1580 - 1500C=N StretchImidazole RingMedium
900 - 690C-H Out-of-plane BendAromatic RingStrong
< 667C-Br StretchBromoalkane/Aryl BromideStrong

References for correlation table data:[13][14][15]

In-depth Interpretation

The IR spectrum should clearly confirm the key architectural features of the molecule. The presence of sharp peaks above 3000 cm⁻¹ is indicative of the aromatic C-H bonds.[13] The characteristic C=C and C=N stretching vibrations of the phenyl and imidazole rings, respectively, will appear in the 1600-1475 cm⁻¹ region.[16][17] Strong absorptions in the 900-690 cm⁻¹ range arise from the C-H out-of-plane bending of the substituted phenyl ring. Finally, a key peak to look for would be the C-Br stretch, which typically appears at low wavenumbers (<667 cm⁻¹), confirming the presence of the bromine substituent.[13]

Standard Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Interpretation Prep Place Sample on ATR Crystal BG Collect Background Spectrum Prep->BG Sample Collect Sample Spectrum BG->Sample Identify Identify Key Peaks (e.g., C=N, C-H, C-Br) Sample->Identify Correlate Correlate with Functional Groups Identify->Correlate Final Functional Group Confirmation Correlate->Final

Caption: Workflow for IR-based functional group analysis.

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, it is invaluable for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework: Ionization and Fragmentation

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[18] The mass of this ion provides the molecular weight of the compound. This high-energy process often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments can be used to deduce the structure of the original molecule.

A critical feature for halogenated compounds is the presence of isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[19] This means any ion containing one bromine atom will appear as a pair of peaks (an "isotopic cluster") of almost equal intensity, separated by 2 m/z units. This provides a definitive signature for the presence of bromine.

Predicted Spectroscopic Data

The molecular formula of this compound is C₉H₇BrN₂.

  • Molecular Weight (using ⁷⁹Br): 221.98 g/mol

  • Molecular Weight (using ⁸¹Br): 223.98 g/mol

Table 3: Predicted Key Ions in the Mass Spectrum

m/z Value Proposed Ion/Fragment Significance
222 / 224[C₉H₇BrN₂]⁺•Molecular Ion Peak (M⁺• and M⁺•+2). Confirms MW and presence of one Br atom.
143[C₉H₇N₂]⁺Loss of a bromine radical (•Br) from the molecular ion.
77[C₆H₅]⁺Phenyl cation, from cleavage of the bond between the phenyl and imidazole rings.
In-depth Interpretation and Fragmentation

The most telling feature of the mass spectrum will be the molecular ion region. We expect to see two peaks of nearly equal height at m/z 222 and 224, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.[19][20] This observation is a powerful confirmation of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for such compounds include the cleavage of the carbon-bromine bond, which is relatively weak.[21][22] The loss of a bromine radical would lead to a significant peak at m/z 143. Another likely fragmentation is the cleavage of the N-C bond connecting the two rings, which would produce a phenyl cation at m/z 77.

Visualization: Predicted Fragmentation Pathway

Fragmentation MolIon [C₉H₇BrN₂]⁺• m/z = 222/224 (Molecular Ion) Loss1 - •Br Loss2 - C₃H₂BrN₂• Frag1 [C₉H₇N₂]⁺ m/z = 143 Frag2 [C₆H₅]⁺ m/z = 77 Loss1->Frag1 Loss2->Frag2

Caption: Predicted EI fragmentation of this compound.

Standard Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe is often used. If coupled with Gas Chromatography (GC-MS), the sample is injected into the GC, which separates it before it enters the MS.

  • Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

  • Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Part 4: Data Synthesis and Holistic Structural Confirmation

No single analytical technique provides a complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods. This cross-validation is the cornerstone of scientific integrity in chemical analysis.

  • MS provides the molecular weight and formula. The characteristic M⁺/M⁺+2 pattern at m/z 222/224 confirms the molecular formula C₉H₇BrN₂.

  • NMR confirms the carbon-hydrogen framework. The ¹H NMR integration should sum to 7 protons (2 on the imidazole, 5 on the phenyl ring), and the ¹³C NMR should show 9 distinct carbons, consistent with the formula from MS. The chemical shifts and coupling patterns then allow for the precise assembly of the molecular skeleton.

  • IR confirms the functional groups. The IR spectrum validates the presence of the aromatic rings (C-H and C=C stretches) and the crucial C-Br bond, which are key features of the structure deduced from NMR and MS.

Visualization: Integrated Spectroscopic Workflow

Integrated_Workflow MS Mass Spectrometry MS_Data Molecular Formula (C₉H₇BrN₂) & MW (222/224) MS->MS_Data NMR NMR Spectroscopy NMR_Data C-H Framework (Connectivity, Proton Count) NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (Aromatic, C-Br, C=N) IR->IR_Data Conclusion Unambiguous Structure of This compound MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: Integrated workflow for structural confirmation.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • OpenOChem Learn. Interpreting NMR.
  • Wikipedia. Infrared spectroscopy correlation table.
  • Clark, J. (2023). HIGH RESOLUTION NMR SPECTRA. Chemguide.
  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • L. M. Sparkman, D. D., et al. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • University of Colorado Boulder. IR Chart.
  • University of California, Los Angeles. Simplified Infrared Correlation Chart.
  • ResearchGate. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches.
  • Supporting Information. General Consideration.
  • Royal Society of Chemistry. (2019). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • University of California, Santa Cruz. IR Tables.
  • Sigma-Aldrich. (2019). IR Spectrum Table & Chart. ResearchGate.
  • Journal of Current Pharmaceutical Research. (2017). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • ResearchGate. (2025). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube.
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives.
  • BenchChem. Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds.
  • BenchChem. Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview.
  • ChemicalBook. 2-Bromo-1H-imidazole(16681-56-4) 1 H NMR.
  • Sigma-Aldrich. 2-Bromo-1-methyl-1H-imidazole.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles.
  • ResearchGate. IR-spectra of 2-Phenyl-1 H-phenanthro[9,10-d]imidazole (A1).
  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

Sources

The Rising Tide of Brominated Imidazoles: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazole nucleus, a ubiquitous scaffold in biologically active molecules, gains remarkable therapeutic potential upon bromination.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of brominated imidazoles, drawing from a wealth of preclinical and mechanistic studies. We delve into their significant anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties. This guide is designed to serve as a critical resource for researchers and drug development professionals, offering not only a curated synthesis of the current state of knowledge but also actionable insights into experimental design and future research directions. By elucidating the structure-activity relationships, mechanisms of action, and key experimental protocols, we aim to accelerate the translation of these promising marine-inspired compounds from the laboratory to clinical applications.

Introduction: The Chemical Versatility and Biological Significance of Brominated Imidazoles

Imidazole and its fused derivatives are fundamental components in a wide array of bioactive compounds and approved pharmaceuticals.[2][4] Their unique electronic properties, including high polarity and the capacity for hydrogen bonding and coordination chemistry, enable them to interact with a diverse range of biological targets.[2][4] The strategic incorporation of bromine atoms onto the imidazole ring or associated phenyl groups significantly modulates the molecule's lipophilicity, electronic distribution, and reactivity.[1] This halogenation often enhances biological activity, transforming a simple heterocyclic core into a potent therapeutic agent.

Many of these valuable compounds are discovered in marine organisms, which have evolved to produce a vast arsenal of halogenated natural products as chemical defense mechanisms.[5][6][7] This guide will systematically explore the compelling biological activities of these synthetic and naturally occurring brominated imidazoles.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Brominated imidazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[2][3][4]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of brominated imidazoles are not monolithic; they engage multiple cellular targets and pathways crucial for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Several brominated imidazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a clinically validated anticancer strategy.[4] By binding to tubulin, they inhibit its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] For instance, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole has shown potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage.[4]

  • Kinase Inhibition: Dysregulation of protein kinases is a cornerstone of many cancers. Brominated imidazoles have been identified as potent inhibitors of various kinases, including tyrosine and serine-threonine kinases.[2][3][4] For example, certain derivatives have demonstrated inhibitory activity against EGFR-mediated phosphorylation.[4]

  • Enzyme Inhibition: Heme Oxygenase-1 (HO-1) is an enzyme often overexpressed in tumors, contributing to cancer cell survival and proliferation. A phenylethanolic azole-based inhibitor bearing a bromine atom has been identified as one of the most potent HO-1 inhibitors to date, with sub-micromolar inhibitory activity.[9]

  • DNA Interaction and Intercalation: Some imidazole derivatives can intercalate into DNA, disrupting the double helical structure and interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.[10]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain imidazole derivatives can increase intracellular levels of ROS in cancer cells, triggering apoptosis.[10] A platinum(II) imidazole complex has been shown to exert its antitumor activity by activating p53 and proline oxidase, leading to an increase in intracellular ROS and mediating both intrinsic and extrinsic apoptosis.[11]

Structure-Activity Relationship (SAR) Insights

The position and number of bromine substitutions on the imidazole or associated aromatic rings play a critical role in determining the anticancer potency. For instance, studies on quinoline-based imidazoles have shown that the placement of a bromine atom at the C6 position is essential for their activity.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected brominated imidazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 Value(s)Reference
Arylvinyl-naphthoimidazolium bromidePC-3, HeLa, A3750.022, 1.13, and 0.536 µM respectively[4]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazoleSW480, HCT116, Caco-227.42, 23.12, and 33.14 nM respectively[4]
Imidazopyridine-triazole conjugate (Compound 15)A5490.63 µM[4]
Phenylethanolic azole-based inhibitor (Compound 1)HO-1 Enzyme0.4 µM[9]
Imidazole-bearing BRD9 inhibitor (Y22073)MV4-11 (AML)70 nM[12]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of brominated imidazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the brominated imidazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Brominated Imidazole Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated imidazoles, particularly those of marine origin, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[5][6][7][13][14][15][16]

Spectrum of Activity
  • Antibacterial: Brominated imidazoles have shown efficacy against both Gram-positive and Gram-negative bacteria.[13][14] For instance, 3-O-methyl massadine chloride, isolated from a deep-sea sponge, exhibits antibacterial activity against Staphylococcus aureus.[5] Synthetic derivatives like 2,4,5-tribromoimidazole have also been evaluated against Escherichia coli and Bacillus cereus.[17]

  • Antifungal: Many brominated imidazole derivatives display potent antifungal properties, with some exhibiting broad-spectrum activity against Candida species, including fluconazole-resistant strains.[18][19] Their mechanism often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, thereby compromising the integrity of the fungal cell membrane.[15]

Quantitative Data on Antimicrobial and Antifungal Activity
Compound/DerivativeMicroorganismMIC/IC50 Value(s)Reference
3-O-methyl massadine chlorideStaphylococcus aureus-[5]
Pseudoceramine BBacteriaIC50 40 µM[5]
Imidazole-fused imidazo[2,1-b][5][9][17]thiadiazole analogue (21a)Candida albicansMIC50 = 0.16 µg/mL[19]
Imidazole derivative (31)Candida albicans 64110 (fluconazole-resistant)MIC = 8 µg/mL[18]
Imidazole derivative (42)Staphylococcus aureus UA1758MIC = 4 µg/mL[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of brominated imidazole compounds against bacterial and fungal strains.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the brominated imidazole compound in a 96-well microtiter plate.

  • Inoculate Plate: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate 96-well Plate A->C B Serially Dilute Brominated Imidazole Compound B->C D Incubate for 18-24h C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory and Neuroprotective Potential

Beyond their antimicrobial and anticancer properties, brominated imidazoles are also being investigated for their potential in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Activity

Certain brominated indoles, structurally related to imidazoles, have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[20] The position of the bromine atom on the aromatic ring significantly influences this activity.[20] Some imidazole derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[21]

Neuroprotective Effects

The potential of imidazoles in neuroprotection is an emerging area of research. One study showed that imidazole could improve cognition and balance Alzheimer's-like intracellular calcium homeostasis in a Drosophila model.[22] Furthermore, novel imidazolyl nitrones have demonstrated neuroprotective effects in in vivo models of neuronal degeneration by acting as free-radical scavengers.[23][24]

Future Directions and Conclusion

The diverse biological activities of brominated imidazoles underscore their immense potential as a scaffold for the development of novel therapeutics. Future research should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.

  • Synergistic Combinations: Investigating the potential of brominated imidazoles in combination with existing therapies to enhance efficacy and overcome drug resistance.

References

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. (n.d.).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.).
  • SYNTHESES AND ANTIMICROBIAL EVALUATION OF BROMINATED IMIDAZOLE AND ITS CO (II), CU(II), MN(II), NI(II), AND ZN(II) COMPLEXES | EPH-International Journal of Biological & Pharmaceutical Science. (2018-12-27).
  • Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - MDPI. (n.d.).
  • (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2025-10-15).
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2025-12-29).
  • Imidazoles as potential anticancer agents: An update on recent studies. (2021-07-02).
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC - NIH. (2017-05-06).
  • Marine Natural Products in Medicinal Chemistry - ACS Publications. (2018-09-13).
  • Design, synthesis and biological evaluation of imidazolopyridone derivatives as novel BRD4 inhibitors - PubMed. (2020-11-07).
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed. (2021-07-11).
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.).
  • Synthesis and biological evaluation of substituted imidazo [2,1-b]-1,3,4-thiadiazole derivatives as anti-inflammatory agents | Request PDF - ResearchGate. (2025-08-05).
  • Some naturally occurring imidazole as anticancer agents. - ResearchGate. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS - Europub. (n.d.).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
  • Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (2025-08-09).
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024-09-23).
  • New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina - PubMed Central. (n.d.).
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).
  • Imidazole as a Promising Medicinal Scaffold - DDDT - Dove Medical Press. (2021-07-29).
  • New leap of BRD9 inhibitor: Imidazole substituents making BRD9 inhibitors excellent drug candidates for AML - PMC - NIH. (n.d.).
  • Antimicrobial activity of imidazoles. | Download Table - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC - NIH. (n.d.).
  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).
  • Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model - PubMed. (2017-11-06).
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PubMed Central. (n.d.).
  • Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed. (n.d.).
  • In vivo neuroprotective effects of the novel imidazolyl nitrone free-radical scavenger (Z)-alpha-[2-thiazol-2-yl)imidazol-4-yl]-N-tert-butylnitrone (S34176) - PubMed. (n.d.).
  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.).
  • Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed. (n.d.).
  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][5][9][17]thiadiazole Analogues - PubMed. (2021-08-05). Retrieved from

  • Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - MDPI. (n.d.).
  • Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PubMed. (2021-05-25).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (n.d.).
  • Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones - PubMed. (n.d.).
  • The neuroprotective potential of carbazole in traumatic brain injury - PubMed. (2024-12-18).

Sources

A Technical Guide to 2-Bromo-1-phenyl-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-bromo-1-phenyl-1H-imidazole, a versatile building block for pharmaceutical research and development. This document will delve into its commercial availability, synthesis, potential applications in drug discovery, and essential safety and handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 1034566-05-6) is commercially available from a range of chemical suppliers.[1] Researchers can procure this compound in various quantities, typically with a purity of 97% or higher. Before purchase, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify the compound's identity and purity, as impurities can significantly impact the outcomes of synthetic reactions and biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1034566-05-6ChemicalBook
Molecular Formula C₉H₇BrN₂ChemicalBook
Molecular Weight 223.07 g/mol ChemicalBook
Appearance Off-white to yellow solid (typical)General Observation
Purity ≥97% (typical)Commercial Suppliers

Synthesis of this compound: A Discussion on Regioselectivity

The synthesis of this compound is not as straightforward as a simple bromination of 1-phenyl-1H-imidazole. The primary challenge lies in controlling the regioselectivity of the electrophilic bromination reaction. The imidazole ring possesses two carbon atoms (C4 and C5) that are susceptible to electrophilic attack, and their electron densities are similar, often leading to a mixture of products.[2]

A common precursor for related compounds is 2-phenyl-1H-imidazole, which can be synthesized via the Radiszewski reaction.[3] The subsequent bromination of a phenyl-imidazole core requires careful consideration of the reaction conditions to achieve the desired isomer.

General Principles of Electrophilic Bromination of Phenyl-Imidazoles

Electrophilic aromatic bromination is a fundamental reaction in organic synthesis.[4] For imidazole derivatives, N-Bromosuccinimide (NBS) is a preferred brominating agent over liquid bromine due to its solid nature, which makes it easier and safer to handle.[3] The choice of solvent and temperature plays a critical role in directing the position of bromination.[2]

A Plausible Synthetic Approach: Regioselective Bromination

Experimental Protocol: Regioselective Mono-bromination of a Phenyl-Imidazole Core

Objective: To synthesize a mono-brominated phenyl-imidazole derivative with a focus on controlling the reaction to minimize the formation of di-substituted products.

Materials:

  • 2-phenyl-1H-imidazole (starting material)

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-imidazole (1.0 equivalent) in anhydrous DMF.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Reagent Addition: Add NBS (1.05 equivalents) to the cooled solution in small portions over 15 minutes. It is crucial to maintain the temperature below 5°C during the addition to control the reaction rate and improve selectivity.[2]

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., a 1:1 mixture of ethyl acetate and hexanes).[2]

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of ice-cold water.[2]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should then be purified by column chromatography on silica gel to separate the desired mono-brominated isomer from any di-brominated byproducts and other isomers.[2]

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is chosen for its ease of handling and its ability to provide a controlled source of electrophilic bromine.[3]

  • DMF as Solvent: Polar aprotic solvents like DMF can enhance the selectivity of the bromination reaction.[2]

  • Low-Temperature Control: Starting the reaction at a low temperature and adding the NBS in portions helps to manage the exothermic nature of the reaction and minimizes over-bromination, thus favoring the mono-substituted product.[2]

  • Aqueous Workup with Thiosulfate: The sodium thiosulfate wash is essential to neutralize any remaining electrophilic bromine, preventing further reactions and purifying the product.

Synthesis_Workflow Start 1-phenyl-1H-imidazole NBS N-Bromosuccinimide (NBS) Anhydrous DMF, 0°C to RT Start->NBS 1. Reactant Reaction Electrophilic Bromination NBS->Reaction 2. Reagents Workup Aqueous Workup & Extraction Reaction->Workup 3. Quenching Purification Column Chromatography Workup->Purification 4. Isolation Product This compound Purification->Product 5. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[5] The introduction of a bromine atom, as in this compound, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[6] This allows for the rapid generation of diverse chemical libraries for screening against various therapeutic targets.

A Key Building Block for Kinase Inhibitors

A significant application of bromo-substituted heterocyclic compounds is in the development of kinase inhibitors.[5][7] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5]

The this compound scaffold can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl and heteroaryl groups.[8] This allows for the systematic exploration of the chemical space around the imidazole core to identify potent and selective kinase inhibitors. The phenyl group at the 1-position and the introduced substituent at the 2-position can be tailored to interact with specific residues within the ATP-binding pocket of the target kinase.

Kinase_Inhibitor_Synthesis Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Diverse Library of Substituted Imidazoles Coupling->Library Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Reagents->Coupling Screening Kinase Activity Screening Library->Screening Hit Lead Compound (Kinase Inhibitor) Screening->Hit

Caption: Role of this compound in kinase inhibitor development.

Potential in Other Therapeutic Areas

Beyond kinase inhibition, the imidazole nucleus is a core component of drugs with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[5][9] The bromo-substituent on this compound can be leveraged to synthesize novel derivatives for screening in these and other therapeutic areas.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found during the literature search, data from the closely related compound, 2-bromo-1H-imidazole, can provide general guidance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory environment or fume hood.

Table 2: General Safety and Handling Recommendations (Extrapolated from 2-Bromo-1H-imidazole)

PrecautionRecommendationRationale
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and a lab coat.To prevent skin and eye contact.
Handling Avoid breathing dust. Use in a well-ventilated area or fume hood.[10]To prevent respiratory irritation.
Ingestion Do not eat, drink, or smoke when using this product.[10]To prevent accidental ingestion.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]To maintain chemical stability and prevent degradation.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]To ensure environmental safety.

First Aid Measures (General Guidance):

  • If inhaled: Move the person to fresh air.[10]

  • In case of skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[10]

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[10]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[10]

In all cases of exposure, seek medical attention. Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

This compound is a commercially available and synthetically versatile compound with significant potential in drug discovery and development. Its utility as a scaffold for generating diverse chemical libraries, particularly for the identification of novel kinase inhibitors, makes it a valuable tool for medicinal chemists. While its synthesis requires careful control of reaction conditions to ensure regioselectivity, the potential rewards in developing new therapeutic agents are substantial. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

  • MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE. Cleanchem Laboratories. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. National Institutes of Health. [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. [Link]

Sources

Methodological & Application

2-bromo-1-phenyl-1H-imidazole Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Robust and Versatile C-C Bond Formation

Author: Gemini, Senior Application Scientist

Date: January 6, 2026

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling of 2-bromo-1-phenyl-1H-imidazole with various arylboronic acids. The imidazole scaffold is a privileged structure in medicinal chemistry, and its arylated derivatives are key components in numerous therapeutic agents.[1][2] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering a detailed experimental workflow, insights into parameter optimization, and troubleshooting strategies to facilitate the synthesis of 2-aryl-1-phenyl-1H-imidazole derivatives.

Scientific Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C(sp²)–C(sp²) bond by coupling an organohalide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst and a base.[5][6] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding the role of each reaction component and for optimizing the transformation.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6][7][8]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), thereby facilitating the ligand exchange on the palladium complex.[5][9][10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired 2-aryl-1-phenyl-1H-imidazole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product BaseActivation Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ Reactants Ar-Br (this compound) Experimental_Workflow Setup 1. Reaction Setup Inert 2. Inert Atmosphere Setup->Inert Assemble dry glassware Reagents 3. Add Reagents Inert->Reagents Evacuate & backfill with Ar/N₂ (3x) Solvent 4. Add Solvents & Degas Reagents->Solvent Substrate, boronic acid, base, catalyst React 5. Heat Reaction Solvent->React Vigorous stirring Workup 6. Work-up & Extraction React->Workup Monitor by TLC/LC-MS; Cool to RT Purify 7. Purification Workup->Purify Quench, extract, wash, dry Analyze 8. Analysis Purify->Analyze Flash column chromatography

Sources

The Versatile Reactivity of 2-bromo-1-phenyl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazole core is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional organic materials.[1] The ability to selectively functionalize this heterocyclic system is paramount for the development of novel compounds with tailored properties. Among the various functionalized imidazoles, 2-bromo-1-phenyl-1H-imidazole stands out as a versatile and valuable building block. The presence of the bromine atom at the C2 position, a site known for its reactivity in cross-coupling reactions, coupled with the N-phenyl substituent that modulates the electronic properties of the imidazole ring, makes this substrate an ideal candidate for a multitude of palladium-catalyzed transformations.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the palladium-catalyzed reactions of this compound. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and present data to empower chemists to harness the full synthetic potential of this important intermediate.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by several factors. The carbon-bromine bond at the C2 position is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The electron-deficient nature of the C2 position in the imidazole ring facilitates this step. The N-phenyl group, while sterically accessible, influences the electronic landscape of the heterocycle and can play a role in catalyst coordination. Understanding these nuances is crucial for selecting the optimal reaction conditions to achieve high yields and selectivity.

Key Palladium-Catalyzed Reactions and Protocols

This section details the application of this compound in several pivotal palladium-catalyzed cross-coupling reactions. The provided protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[2] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[3]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. For challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[4][5]

  • Base: A base is essential for the transmetalation step, activating the boronic acid.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used, often in an aqueous solution to facilitate the reaction.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is a common choice, creating a biphasic system that promotes the reaction.[4]

Detailed Experimental Protocol: Synthesis of 2-Aryl-1-phenyl-1H-imidazoles

This protocol is adapted from general procedures for the Suzuki coupling of bromo-N-protected imidazoles.[6]

  • Reaction Setup: In a dry round-bottom flask or a microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.01-0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100HighAdapted from[6]
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃Toluene/H₂O90HighAdapted from[4]
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O110GoodAdapted from[4]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (R = 1-phenyl-1H-imidazol-2-yl) Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation Complex R-Pd(II)L2-Ar Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R-Ar Transmetalation Complex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, providing access to arylalkynes, which are important precursors in organic synthesis and key components of many functional materials.[7] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.[8]

  • Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[8][9]

  • Solvent: Anhydrous solvents like THF or DMF are commonly used to ensure the stability of the catalytic species.[10]

Detailed Experimental Protocol: Synthesis of 2-Alkynyl-1-phenyl-1H-imidazoles

This protocol is based on general procedures for the Sonogashira coupling of aryl halides.[8][9]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas.

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHFRTAdapted from[8][9]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50Adapted from[10]
31-HexynePdCl₂(dppf) (3)CuI (6)Et₃NDioxane60Adapted from[11]

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a Schlenk flask B Evacuate and backfill with inert gas A->B C Add anhydrous solvent and amine base B->C D Add terminal alkyne C->D E Stir at specified temperature D->E F Monitor progress by TLC E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry, concentrate, and purify by column chromatography H->I

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[14] For substrates like this compound, this reaction provides a direct route to 2-amino-1-phenyl-1H-imidazole derivatives.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are highly effective in promoting the reductive elimination step and preventing catalyst decomposition.[15][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to maintain a water-free environment, which is crucial for the stability of the catalyst and the base.[13]

Detailed Experimental Protocol: Synthesis of 2-Amino-1-phenyl-1H-imidazole Derivatives

This protocol is a general guideline adapted from procedures for the amination of bromoheterocycles.[3][15]

  • Reaction Setup: In a glovebox, to a dry Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAminePd Precatalyst (mol%)LigandBaseSolventTemp (°C)Reference
1MorpholinePd₂(dba)₃ (2)XPhosNaOtBuToluene100Adapted from[16]
2Aniline[Pd(cinnamyl)Cl]₂ (1.5)DavePhosCs₂CO₃Dioxane110Adapted from[3]
3BenzylaminetBuBrettPhos Pd G3 (2)-LHMDSTHF80Adapted from[15]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the construction of new carbon-carbon and carbon-nitrogen bonds at the C2 position. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in academia and industry. Further exploration of other palladium-catalyzed reactions, such as Heck, Stille, and C-H activation/functionalization, will undoubtedly continue to expand the synthetic utility of this important scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 2-Bromo-1-methyl-1H-benzo[d]imidazole. BenchChem.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • AIR Unimi. (2007). diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved from [Link]

  • ACS Publications. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2003). Palladium-Catalyzed Alkynylation. Retrieved from [Link]

  • ResearchGate. (2014). Palladium catalysed reaction of 1,2-dimethylimidazole with meta-substituted aryl bromides (Scheme 2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Letters. (2023). Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Retrieved from [Link]

  • Chemical Communications. (n.d.). Palladium-catalyzed interannular C–H amination of biaryl amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • ResearchGate. (2017). Palladium Catalyzed Amidation of Phenyl Carboxylates and Anilines Using Aqueous Micellar Catalysis. Retrieved from [Link]

  • Elektronische Hochschulschriften der LMU München. (n.d.). Iron and Palladium Catalyzed C-H Functionalization. Retrieved from [Link]

Sources

The Versatility of 2-Bromo-1-Phenyl-1H-Imidazole: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, make it an ideal scaffold for designing novel therapeutic agents. The functionalization of the imidazole core is a critical strategy in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In this context, 2-bromo-1-phenyl-1H-imidazole emerges as a highly valuable and versatile building block, offering a reactive handle for the synthesis of diverse molecular architectures. The presence of the bromine atom at the 2-position facilitates a range of cross-coupling reactions, while the phenyl group at the 1-position can influence the molecule's overall conformation and lipophilicity, impacting its interaction with biological targets.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, and present detailed protocols for its derivatization.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the 1-phenyl-1H-imidazole core, followed by a regioselective bromination.

Protocol 1: Synthesis of 1-Phenyl-1H-Imidazole

A common method for the synthesis of N-arylimidazoles involves the condensation of a dicarbonyl compound with an aniline and an ammonia source.

Materials:

  • Glyoxal (40% aqueous solution)

  • Aniline

  • Ammonium hydroxide (concentrated solution)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and ethanol.

  • To this solution, add glyoxal (1.1 eq) and ammonium hydroxide (2.5 eq) dropwise, maintaining the temperature below 40 °C.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-phenyl-1H-imidazole.

Protocol 2: Regioselective Bromination at the C2 Position

The bromination of 1-phenyl-1H-imidazole requires careful control to achieve selectivity at the C2 position. The use of a suitable brominating agent and optimized reaction conditions are crucial.

Materials:

  • 1-Phenyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes.[3]

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then gradually warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthetic Workflow Start Aniline + Glyoxal Step1 Condensation with NH4OH Start->Step1 Intermediate 1-Phenyl-1H-imidazole Step1->Intermediate Step2 Regioselective Bromination (NBS) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound serves as a versatile synthetic handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for building molecular complexity.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the imidazole ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent.

  • Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10075-90
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane9080-95
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10085-98
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 2-alkynyl-1-phenyl-1H-imidazoles.[6] These products are valuable intermediates and can possess interesting biological activities themselves.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.05-0.1 eq)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the amine base.

  • Degas the reaction mixture and stir at room temperature or elevated temperature under an inert atmosphere.[7]

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the synthesis of 2-amino-1-phenyl-1H-imidazole derivatives, which are important pharmacophores in many bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.02 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 eq)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, this compound, and the base.[10]

  • Add the amine and the solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (Arylboronic Acid) Start->Suzuki Sonogashira Sonogashira (Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Product_Aryl 2-Aryl-1-phenyl-1H-imidazole Suzuki->Product_Aryl Product_Alkynyl 2-Alkynyl-1-phenyl-1H-imidazole Sonogashira->Product_Alkynyl Product_Amino 2-Amino-1-phenyl-1H-imidazole Buchwald->Product_Amino

Caption: Derivatization of this compound.

The Role in Scaffolding for Bioactive Molecules

Derivatives of this compound are promising candidates for the development of novel therapeutic agents, particularly as kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme.[1] The 2-substituted-1-phenyl-1H-imidazole scaffold can be elaborated to present functional groups that interact with key residues in the kinase domain, leading to potent and selective inhibition.

For instance, the aryl group introduced via a Suzuki-Miyaura coupling can be designed to occupy the hydrophobic pocket of a kinase, while the imidazole core itself can form hydrogen bonds with the hinge region. Further modifications to the appended aryl ring can be used to optimize potency and selectivity.

G cluster_pathway Potential Role in Kinase Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation, etc.) Inhibitor 2-Aryl-1-phenyl- 1H-imidazole Derivative Inhibitor->Kinase Competitive Inhibition

Caption: Inhibition of a kinase signaling pathway.

Characterization of 2-Substituted-1-Phenyl-1H-Imidazole Derivatives

The successful synthesis of derivatives from this compound must be confirmed by a suite of analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the imidazole and phenyl protons and carbons, as well as those of the newly introduced substituent. The chemical shifts will be indicative of the electronic environment of the nuclei.[11]

  • Mass Spectrometry: Will determine the molecular weight of the product, confirming the successful coupling reaction.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions provide access to a wide range of novel 2-substituted-1-phenyl-1H-imidazole derivatives. These compounds are promising scaffolds for the development of new therapeutic agents, particularly in the area of kinase inhibition. The protocols and data presented in this guide are intended to facilitate the use of this important intermediate in drug discovery and development programs.

References

  • A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole - Benchchem.
  • Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole - Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
  • Application Notes and Protocols for the Functionalization of 2-Bromo-1-methyl-1H-benzo[d]imidazole - Benchchem.
  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
  • Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. Available at: [Link]

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as.
  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]

  • Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks - NIH. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

  • Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview - Benchchem.
  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. Available at: [Link]

  • (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. Available at: [Link]

  • (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs - GOV.UK. Available at: [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. Available at: [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate. Available at: [Link]

  • An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | DNDi. Available at: [Link]

Sources

Application Notes and Protocols for the N-arylation of 2-bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. The strategic introduction of aryl substituents onto the imidazole ring, particularly at the nitrogen and carbon atoms, profoundly modulates their physicochemical and pharmacological properties. Specifically, the N-arylation of functionalized imidazoles, such as 2-bromo-1-phenyl-1H-imidazole, serves as a critical gateway to novel molecular architectures. These resulting N-aryl-1-phenyl-1H-imidazol-2-amine scaffolds are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors, and are integral to the development of organic light-emitting diodes (OLEDs) and other advanced materials.

This document provides a comprehensive guide to the experimental procedures for the N-arylation of this compound, focusing on two of the most robust and widely adopted catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The protocols detailed herein are designed to be reproducible and scalable, offering researchers a reliable foundation for their synthetic endeavors.

Catalytic Systems for N-Arylation: A Comparative Overview

The choice between a palladium or copper-based catalytic system for N-arylation is often dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

Catalyst SystemCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Palladium-Catalyzed (Buchwald-Hartwig) Pd₂(dba)₃ (1-2) or Pd-precatalyst (2-4)Biarylphosphine Ligands (e.g., tBuBrettPhos) (2-5)NaOtBu or K₃PO₄Toluene or Dioxane80-1108-1875-98
Copper-Catalyzed (Ullmann-Type) CuI or Cu₂O (5-10)Diamine or Phenanthroline Ligands (10-20)K₃PO₄ or Cs₂CO₃Toluene or DMSO100-13012-2470-95

This data is a synthesized representation from multiple sources for illustrative purposes.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] The use of sterically hindered and electron-rich biarylphosphine ligands has been instrumental in extending the scope of this reaction to include challenging substrates like heteroaryl halides.[3] For the N-arylation of this compound, a palladium precatalyst based on a bulky biarylphosphine ligand such as tBuBrettPhos is highly effective.[3]

Causality of Experimental Choices:
  • Catalyst System: A pre-formed palladium catalyst (precatalyst) is often preferred as it can be more stable and lead to more reproducible results. The bulky and electron-rich tBuBrettPhos ligand facilitates the oxidative addition of the aryl bromide to the palladium center and promotes the final reductive elimination step to form the C-N bond.[3]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile, facilitating its coordination to the palladium center.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the organic reactants and catalyst complex.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, the reaction must be performed under an inert atmosphere of argon or nitrogen.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd-precatalyst, ligand, and NaOtBu to a dry flask B Evacuate and backfill with Argon (3x) A->B C Add this compound, amine, and toluene B->C D Heat to 100 °C with stirring C->D E Monitor by TLC/LC-MS (8-18 h) D->E F Cool to RT and quench with water E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Detailed Step-by-Step Protocol:
  • Reaction Setup:

    • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%), the biarylphosphine ligand (if not using a precatalyst, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Seal the vessel with a septum, and evacuate and backfill with argon three times.

    • Under a positive flow of argon, add this compound (1.0 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 8-18 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-phenyl-1H-imidazol-2-amine.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring higher temperatures than palladium-catalyzed reactions.[4] Modern advancements, particularly the use of ligands, have made this reaction more versatile and milder.[5][6]

Causality of Experimental Choices:
  • Catalyst System: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source. The addition of a ligand, such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, is crucial to solubilize the copper salt and facilitate the catalytic cycle.[5]

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically employed to deprotonate the amine.

  • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or toluene are suitable for Ullmann-type reactions.

  • Inert Atmosphere: While less sensitive to oxygen than palladium(0) catalysts, performing the reaction under an inert atmosphere is good practice to prevent potential side reactions.

Catalytic Cycle Diagram:

Ullmann_Cycle CuI Cu(I)X Amide_Complex [Cu(I)NR₂] CuI->Amide_Complex + R₂NH, Base - HX CuI->Amide_Complex Amine R₂NH Base Base Intermediate [Ar-Cu(III)(NR₂)(X)] Amide_Complex->Intermediate + Ar-X Amide_Complex->Intermediate Aryl_Halide Ar-X Product Ar-NR₂ CuX_Regen Cu(I)X CuX_Regen->CuI Catalyst Regeneration Oxidative_Addition Oxidative Addition Reductive_Elimination Reductive Elimination Intermediate->Product Intermediate->Product Intermediate->CuX_Regen Intermediate->CuX_Regen

Caption: Simplified Catalytic Cycle for Copper-Catalyzed N-Arylation.

Detailed Step-by-Step Protocol:
  • Reaction Setup:

    • To a dry reaction vial or Schlenk tube, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), potassium phosphate (K₃PO₄, 2.0 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

    • Seal the vessel with a septum and purge with argon.

    • Add anhydrous toluene (5 mL) followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) via syringe.

  • Reaction Execution:

    • Seal the reaction vessel tightly and place it in a preheated oil bath at 110-120 °C.

    • Stir the mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium and copper catalysts, as well as their ligands, can be toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation both represent highly effective methods for the N-arylation of this compound. The choice of protocol will depend on the specific requirements of the synthesis, including the nature of the amine coupling partner and the desired reaction conditions. The detailed procedures provided in these application notes offer a solid starting point for researchers to successfully synthesize a diverse range of N-aryl-1-phenyl-1H-imidazol-2-amines for applications in drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 4(20), 3517–3520. [Link]

  • Chen, Y., & Ma, D. (2006). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 71(1), 3270-3273. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-703. [Link]

  • Ma, D., & Cai, Q. (2003). Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines. Organic Letters, 5(15), 2453–2455. [Link]

Sources

Application of 2-Bromo-1-phenyl-1H-imidazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Scaffold in Kinase Inhibition

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its unique electronic properties and versatile binding capabilities.[1] Its presence in numerous FDA-approved drugs underscores its therapeutic significance.[1] Within the realm of oncology and inflammatory diseases, protein kinases are critical therapeutic targets, and the development of small molecule inhibitors has revolutionized treatment paradigms.[2] The substituted imidazole core is a prominent feature in a multitude of kinase inhibitors, adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3][4]

This technical guide focuses on the synthetic utility of a key building block, 2-bromo-1-phenyl-1H-imidazole , in the construction of diverse kinase inhibitor libraries. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a wide array of molecular complexity through palladium-catalyzed cross-coupling reactions.[3] The phenyl group at the N-1 position can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also engage in hydrophobic interactions within the kinase active site.[5] This document provides a detailed exploration of the synthetic strategies employing this reagent, complete with field-proven protocols and mechanistic insights, to empower researchers in the design and synthesis of next-generation kinase inhibitors.

Synthetic Utility of this compound

The primary value of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the electron-deficient 2-position of the imidazole ring is readily susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.[6] This reactivity allows for the modular and efficient assembly of highly substituted imidazole-based scaffolds.

The two most pivotal transformations for this building block in kinase inhibitor synthesis are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of diverse amine-containing fragments.

These reactions are fundamental in constructing the pharmacophores of numerous kinase inhibitors, particularly those targeting the p38 MAP kinase and Abl kinase.[7][8][9]

Core Synthetic Strategies and Protocols

Strategy 1: Suzuki-Miyaura Coupling for Aryl-Imidazoles

The Suzuki-Miyaura coupling is a robust and widely utilized method for generating 2-aryl-substituted imidazoles, which are key intermediates in the synthesis of various kinase inhibitors.[3][10] This reaction involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid or ester.

Suzuki_Miyaura_Coupling cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 This compound product 2-Aryl-1-phenyl-1H-imidazole (Kinase Inhibitor Precursor) reagent1->product Suzuki-Miyaura Coupling reagent2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a 2-(Pyridin-4-yl)-1-phenyl-1H-imidazole Scaffold (p38 MAP Kinase Inhibitor Core)

This protocol outlines the synthesis of a key pyridinylimidazole scaffold, a common core structure for p38 MAP kinase inhibitors.[11][12][13]

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(pyridin-4-yl)-1-phenyl-1H-imidazole.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust and commonly used Pd(0) catalyst for Suzuki couplings.[3]
Base K₂CO₃A moderately strong base sufficient to facilitate transmetalation.[10]
Solvent Dioxane/WaterA common solvent system that aids in the dissolution of both organic and inorganic reagents.[10]
Temperature 90-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Strategy 2: Buchwald-Hartwig Amination for N-Aryl Imidazoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in many kinase inhibitors, including analogues of Nilotinib.[8][9][14] This reaction couples this compound with a primary or secondary amine.

Buchwald_Hartwig_Amination cluster_reagents Reactants cluster_conditions Reaction Conditions reagent1 This compound product 2-Amino-1-phenyl-1H-imidazole (Kinase Inhibitor Precursor) reagent1->product Buchwald-Hartwig Amination reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product catalyst Pd Precatalyst (e.g., Pd2(dba)3) catalyst->product ligand Phosphine Ligand (e.g., XPhos) ligand->product base Strong Base (e.g., NaOtBu) base->product solvent Anhydrous Solvent (e.g., Toluene) solvent->product p38_Inhibitor_Synthesis start This compound intermediate1 2-(Pyridin-4-yl)-1-phenyl-1H-imidazole start->intermediate1 Suzuki Coupling step1_reagent Pyridine-4-boronic acid step1_reagent->intermediate1 intermediate2 4,5-Dibromo-2-(pyridin-4-yl) -1-phenyl-1H-imidazole intermediate1->intermediate2 Bromination step2_reagent N-Bromosuccinimide (NBS) step2_reagent->intermediate2 final_product Tetrasubstituted Imidazole (p38 Inhibitor Core) intermediate2->final_product Suzuki Coupling step3_reagent 4-Fluorophenylboronic acid step3_reagent->final_product

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-1-phenyl-1H-imidazole for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenyl-1H-imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of the derivatization of 2-bromo-1-phenyl-1H-imidazole, a versatile building block for drug discovery campaigns. The bromine atom at the C2 position acts as a highly effective synthetic handle for modern palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, explaining the causal chemistry behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the identification of versatile starting materials is critical for the efficient exploration of chemical space. The imidazole ring, an electron-rich heteroaromatic system, is a key pharmacophore known to engage in various biological interactions.[2] The this compound scaffold is particularly valuable due to the strategic placement of the bromine atom. This halogen serves as a reactive site for a suite of powerful C-C and C-N bond-forming reactions, allowing for the systematic introduction of a wide array of substituents.[4] This capability is fundamental to lead optimization, where subtle structural modifications can dramatically impact a compound's potency, selectivity, and pharmacokinetic profile.

This document outlines three cornerstone derivatization strategies that leverage the reactivity of this scaffold, providing researchers with the foundational knowledge and practical protocols to accelerate their discovery programs.

G cluster_start Core Scaffold cluster_products Diverse Chemical Library Start This compound Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki + R-B(OH)₂ + Pd Catalyst Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald + R₂NH + Pd Catalyst Sonogashira Sonogashira (C-C Coupling) Start->Sonogashira + R-C≡CH + Pd/Cu Catalysts Aryl 2-Aryl Derivatives Suzuki->Aryl Amine 2-Amino Derivatives Buchwald->Amine Alkynyl 2-Alkynyl Derivatives Sonogashira->Alkynyl

Figure 1: Core derivatization pathways from the starting scaffold.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and functional-group-tolerant methods for constructing complex molecules. For the this compound scaffold, these reactions are the primary tools for diversification.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organic halide and an organoboron compound, such as a boronic acid.[5] This reaction is exceptionally useful in medicinal chemistry for synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[6][7]

Causality Behind the Protocol: The choice of catalyst, base, and solvent system is critical for success. A palladium catalyst, often complexed with phosphine ligands like dppf ([1,1'-bis(diphenylphosphino)ferrocene]), facilitates the catalytic cycle.[7][8] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[5] A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.[6][8]

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Assembly - 2-Bromo-imidazole (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., PdCl₂(dppf), 0.05 eq) B 2. Solvent Addition & Degassing - Add Dioxane/Water - Purge with N₂ or Ar A->B C 3. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS (2-24h) B->C D 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography D->E F Final Product 2-Aryl-1-phenyl-1H-imidazole E->F

Figure 2: Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a base such as potassium carbonate (2.0-3.0 equiv.), and a palladium catalyst like PdCl₂(dppf) (0.03-0.05 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is commonly effective.[6][8]

  • Reaction Execution: Heat the mixture to the target temperature, typically between 80-110 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (usually 2-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-1-phenyl-1H-imidazole.

ParameterTypical Reagents/ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficiently facilitates the catalytic cycle. dppf ligand is robust.[7][8]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[5][6]
Solvent Dioxane/H₂O, Toluene, DMESolubilizes both organic substrate and inorganic base.[6][7]
Temperature 80 - 110 °CProvides sufficient energy to overcome activation barriers.

Table 1: Summary of typical Suzuki-Miyaura reaction parameters.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[9][10] This transformation is indispensable in drug discovery, as the aniline and related N-aryl motifs are prevalent in a vast number of pharmaceuticals.[9] It allows for the direct installation of primary and secondary amines at the C2 position of the imidazole core.

Causality Behind the Protocol: This reaction is highly dependent on the choice of ligand and base. Sterically hindered phosphine ligands (e.g., X-Phos, S-Phos) are crucial for promoting the reductive elimination step, which forms the C-N bond.[11] A strong, non-nucleophilic base like sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11] Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base. Microwave irradiation can often be used to accelerate the reaction.[11]

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Reagent Assembly - 2-Bromo-imidazole (1.0 eq) - Amine (1.2 eq) - Base (e.g., KOt-Bu, 1.4 eq) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., X-Phos) B 2. Solvent Addition & Degassing - Add dry Toluene or Dioxane - Purge with N₂ or Ar A->B C 3. Reaction - Heat to 100-150 °C (Conventional or MW) - Monitor by TLC/LC-MS B->C D 4. Workup - Cool to RT - Quench carefully - Filter through Celite®, wash with EtOAc C->D E 5. Purification - Concentrate filtrate in vacuo - Column Chromatography D->E F Final Product 2-(Substituted-amino)-1-phenyl-1H-imidazole E->F

Figure 3: Step-by-step workflow for Buchwald-Hartwig amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), the phosphine ligand (e.g., X-Phos, 0.04-0.10 equiv.), and the strong base (e.g., KOt-Bu, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene or dioxane. Stir for 5 minutes, then add the this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Reaction Execution: Seal the vessel and heat to 100-150 °C. The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated rates.[11] Monitor for completion by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium solids.

  • Purification: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 2-amino-1-phenyl-1H-imidazole derivative.

ParameterTypical Reagents/ConditionsRationale
Catalyst/Ligand Pd(OAc)₂ or Pd₂(dba)₃ with X-Phos, RuPhos, SPhosBulky, electron-rich ligands promote oxidative addition and reductive elimination.[11]
Base KOt-Bu, NaOt-Bu, Cs₂CO₃Strong, non-nucleophilic base deprotonates the amine coupling partner.[11]
Solvent Toluene, Dioxane (anhydrous)Aprotic solvents are required for the strong base.
Temperature 100 - 150 °C (or Microwave)High temperature is often needed to drive the reaction to completion.

Table 2: Summary of typical Buchwald-Hartwig amination parameters.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is unique in its use of a dual catalyst system, employing both palladium and copper(I) salts.[12][14] The introduction of an alkynyl group is strategically important, as it can serve as a rigid linker, participate in subsequent reactions (e.g., click chemistry), or be a key component of the final pharmacophore.

Causality Behind the Protocol: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions.[14] The copper(I) cycle involves the deprotonation of the terminal alkyne by the amine base (e.g., triethylamine) and the subsequent formation of a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium complex.[12][14] An amine base like triethylamine or diisopropylamine serves both as the base and often as a solvent.[14][15]

G cluster_workflow Sonogashira Coupling Workflow A 1. Reagent Assembly - 2-Bromo-imidazole (1.0 eq) - Terminal Alkyne (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) Co-catalyst (e.g., CuI) B 2. Solvent/Base Addition & Degassing - Add THF and/or an amine base (e.g., Et₃N) - Purge with N₂ or Ar A->B C 3. Reaction - Stir at RT to 60 °C - Monitor by TLC/LC-MS B->C D 4. Workup - Dilute with Et₂O or EtOAc - Filter through Celite® - Wash with aq. NH₄Cl C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography D->E F Final Product 2-Alkynyl-1-phenyl-1H-imidazole E->F

Figure 4: Step-by-step workflow for Sonogashira coupling.

Protocol 2.3: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), the copper(I) salt co-catalyst (e.g., CuI, 0.05-0.1 equiv.), and an amine base (e.g., triethylamine or diisopropylamine).[14][15]

  • Inert Atmosphere: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (Nitrogen or Argon) through the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-1-phenyl-1H-imidazole.

ParameterTypical Reagents/ConditionsRationale
Pd Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂Catalyzes the oxidative addition/reductive elimination cycle.[16]
Cu(I) Co-catalyst CuIForms the copper acetylide intermediate, crucial for transmetalation.[12][14]
Base Triethylamine (Et₃N), Diisopropylamine (DIPEA)Deprotonates the terminal alkyne and neutralizes HBr byproduct.[14][15]
Solvent THF, DMF, or neat amineSolubilizes reagents; the amine often serves as both base and solvent.

Table 3: Summary of typical Sonogashira coupling parameters.

Conclusion and Outlook

The this compound scaffold is a powerful and versatile starting point for medicinal chemistry programs. The palladium-catalyzed cross-coupling methodologies detailed in these notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—provide a robust and flexible toolkit for its elaboration. By systematically applying these protocols, research scientists can rapidly generate libraries of novel analogues, enabling a thorough investigation of structure-activity relationships and accelerating the journey from a hit compound to a clinical candidate. The successful application of these synthetic strategies is fundamental to the discovery of new therapeutics targeting a wide range of diseases.[2][4]

References

  • BenchChem. (2025). N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists. BenchChem Technical Guides.
  • BenchChem. (2025). Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem Technical Support Center.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. BenchChem Technical Guides.
  • Mouser, P. J., et al. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC.
  • Al-Amiery, A. A., et al. (2021).
  • Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem Technical Guides.
  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl deriv
  • Chemistry LibreTexts. (2023).
  • Wentland, M. P., et al. (2005). Rationale, design, and synthesis of novel phenyl imidazoles as opioid receptor agonists for gastrointestinal disorders. PubMed.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NROChemistry. Sonogashira Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Suzuki reaction.
  • Németh, G., et al.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Table 1.
  • BenchChem. (2025). The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem Technical Guides.
  • Anupam, A., et al. (2022). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES.

Sources

Application Notes & Protocols: A Scalable Synthesis of 2-Bromo-1-phenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-bromo-1-phenyl-1H-imidazole, a key building block in the development of novel therapeutics and functional materials. The synthetic strategy is presented in two main stages: the initial N-arylation of imidazole to form the 1-phenyl-1H-imidazole precursor, followed by a regioselective bromination at the C2 position. This guide emphasizes scalable and robust methodologies, with a detailed exploration of reaction parameters, safety protocols for hazardous reagents, and analytical characterization of the final product. The protocols provided are designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations for successful implementation in a research and development setting.

Introduction: The Significance of this compound Derivatives

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a phenyl group at the N1 position and a bromine atom at the C2 position of the imidazole ring creates a versatile scaffold. The phenyl group can modulate the pharmacokinetic properties of the molecule, while the bromine atom serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery.

The synthesis of this compound, however, presents a regioselectivity challenge. Direct bromination of 1-phenyl-1H-imidazole tends to occur at the more electron-rich C4 and C5 positions. Therefore, a strategic approach is required to achieve selective bromination at the C2 position, which is the focus of this application note. We will detail a scalable two-step synthesis, beginning with the formation of the 1-phenyl-1H-imidazole precursor via an Ullmann-type coupling, followed by a deprotonation-bromination sequence to install the bromine at the desired C2 position.

Overall Synthetic Strategy

The synthesis is divided into two key stages, each with considerations for scalability and safety.

Synthetic_Workflow Start Starting Materials: Imidazole, Iodobenzene Precursor_Synth Step 1: Ullmann-Type Coupling (Synthesis of 1-phenyl-1H-imidazole) Start->Precursor_Synth Precursor_Purify Purification of Precursor Precursor_Synth->Precursor_Purify Precursor 1-phenyl-1H-imidazole Precursor_Purify->Precursor Bromination Step 2: C2-Bromination (Deprotonation-Bromination) Precursor->Bromination Crude_Product Crude this compound Bromination->Crude_Product Final_Purify Final Purification Crude_Product->Final_Purify Final_Product This compound Final_Purify->Final_Product

Figure 1: Overall workflow for the synthesis of this compound.

Step 1: Scale-Up Synthesis of 1-phenyl-1H-imidazole (Precursor)

The synthesis of the 1-phenyl-1H-imidazole precursor is achieved through a copper-catalyzed Ullmann-type C-N coupling reaction. This method is advantageous for its relatively mild conditions and scalability compared to other N-arylation methods.

Reaction Principle

The Ullmann condensation involves the coupling of an aryl halide with a nucleophile, in this case, the nitrogen of the imidazole ring, in the presence of a copper catalyst and a base. The base is crucial for deprotonating the imidazole, increasing its nucleophilicity.

Ullmann_Mechanism cluster_0 Catalytic Cycle Imidazole Imidazole Intermediate1 Imidazolyl-Cu(I) Imidazole->Intermediate1 + Base, + Cu(I) Iodobenzene Iodobenzene Base Base Cu(I) Catalyst Cu(I) Catalyst Intermediate2 Aryl-Cu(III)-Imidazolyl Intermediate1->Intermediate2 + Iodobenzene (Oxidative Addition) Intermediate2->Cu(I) Catalyst Product 1-phenyl-1H-imidazole Intermediate2->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Ullmann-type synthesis of 1-phenyl-1H-imidazole.

Detailed Protocol for Scale-Up Synthesis of 1-phenyl-1H-imidazole

Materials:

Reagent/SolventMolecular WeightQuantity (for 1 mol scale)MolesPurity
Imidazole68.08 g/mol 68.1 g1.0>99%
Iodobenzene204.01 g/mol 224.4 g (122 mL)1.1>98%
Copper(I) Iodide (CuI)190.45 g/mol 9.5 g0.05>98%
Potassium Carbonate (K₂CO₃)138.21 g/mol 276.4 g2.0>99%
N,N-Dimethylformamide (DMF)-1 L-Anhydrous
Toluene-2 L-Reagent Grade
Saturated NaCl solution-1 L--
Anhydrous Magnesium Sulfate-100 g--

Procedure:

  • Reactor Setup: To a dry 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add imidazole (68.1 g, 1.0 mol), potassium carbonate (276.4 g, 2.0 mol), and copper(I) iodide (9.5 g, 0.05 mol).

  • Inert Atmosphere: Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (1 L) to the reactor, followed by iodobenzene (224.4 g, 1.1 mol) via a dropping funnel.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts. Wash the celite pad with toluene (2 x 200 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and add water (2 L). Extract the aqueous phase with toluene (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 1 L) and then with saturated NaCl solution (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-1H-imidazole.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-phenyl-1H-imidazole as a white to off-white solid.

Step 2: Regioselective C2-Bromination of 1-phenyl-1H-imidazole

The C2-proton of 1-phenyl-1H-imidazole is the most acidic proton on the imidazole ring, making it susceptible to deprotonation by a strong base. The resulting C2-lithiated intermediate can then be quenched with an electrophilic bromine source to afford the desired this compound.

Reaction Principle

This reaction proceeds via a two-step sequence:

  • Deprotonation: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), is used to selectively deprotonate the C2 position of 1-phenyl-1H-imidazole.

  • Bromination: The resulting organolithium intermediate is then reacted with a source of electrophilic bromine, such as carbon tetrabromide (CBr₄) or elemental bromine (Br₂), to install the bromine atom at the C2 position.

Safety Considerations for Large-Scale Reactions with n-Butyllithium

n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[1] Strict adherence to safety protocols is paramount for its large-scale use.[2]

  • Inert Atmosphere: All reactions involving n-BuLi must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

  • Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves (e.g., neoprene or nitrile) are mandatory. A face shield is highly recommended.[3]

  • Quenching: Never add water directly to n-BuLi. Quenching should be done cautiously by slowly adding a less reactive alcohol like isopropanol, followed by methanol, and then water.[4]

  • Spill Management: Keep a container of dry sand or Met-L-X absorbent within arm's reach to smother any small fires. Do not use water or a CO₂ fire extinguisher.

  • Syringe and Cannula Techniques: Use proper syringe or cannula techniques for transferring n-BuLi solutions to prevent exposure to air.[5]

Detailed Protocol for C2-Bromination

Materials:

Reagent/SolventMolecular WeightQuantity (for 0.5 mol scale)MolesPurity
1-phenyl-1H-imidazole144.17 g/mol 72.1 g0.5>99%
n-Butyllithium (2.5 M in hexanes)64.06 g/mol 220 mL0.55-
Carbon Tetrabromide (CBr₄)331.63 g/mol 182.4 g0.55>99%
Anhydrous Tetrahydrofuran (THF)-1.5 L-Anhydrous
Saturated NH₄Cl solution-1 L--
Ethyl Acetate-2 L-Reagent Grade
Anhydrous Sodium Sulfate-100 g--

Procedure:

  • Reactor Setup: To a dry 5 L jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-phenyl-1H-imidazole (72.1 g, 0.5 mol) and anhydrous THF (1 L).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 220 mL, 0.55 mol) to the stirred solution via a cannula, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Bromination: In a separate dry flask, dissolve carbon tetrabromide (182.4 g, 0.55 mol) in anhydrous THF (500 mL). Slowly add this solution to the lithiated imidazole solution via a cannula, keeping the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (1 L).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (1 L) and then with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to yield the pure product.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the phenyl group and the imidazole ring. The C2-H signal of the starting material will be absent.
¹³C NMR Resonances for the carbon atoms of the phenyl and imidazole rings. The carbon atom attached to the bromine (C2) will be significantly shifted.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (223.07 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
IR Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the imidazole and phenyl rings, and C-Br stretching.
HPLC A single major peak indicating the purity of the compound.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Inactive copper catalyst or incomplete reaction.Use fresh, high-purity CuI. Ensure anhydrous conditions. Increase reaction time or temperature if necessary.
Low yield in Step 2 Incomplete deprotonation or degradation of the organolithium intermediate.Ensure strictly anhydrous conditions. Use freshly titrated n-BuLi. Maintain the temperature at -78 °C during addition and stirring.
Formation of isomers Side reactions during bromination.Ensure complete deprotonation before adding the brominating agent. Add the brominating agent slowly at low temperature.
Product is difficult to purify Presence of unreacted starting materials or byproducts.Optimize reaction conditions to drive the reaction to completion. Employ careful column chromatography for purification.

References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (117), e54652, doi:10.3791/54652 (2016).
  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of California, Santa Barbara.
  • Regioselective bromination of fused heterocyclic N-oxides. J. Org. Chem.78(5), 2206-2212 (2013).
  • n-Butyllithium 2.
  • Protecting n-Butyllithium from Air and Moisture. Fisher Scientific.
  • Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions.
  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate.
  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Org. Lett.5(6), 835-838 (2003).
  • Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview. Benchchem.
  • 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7. Sigma-Aldrich.

Sources

Application Notes & Protocols: Strategic One-Pot Functionalization of 2-Bromo-1-phenyl-1H-imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the 2-Bromo-1-phenyl-1H-imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets. The this compound derivative, in particular, serves as a highly versatile and powerful building block in the synthesis of complex pharmaceutical agents.

The strategic placement of the bromine atom at the C2 position provides a reactive handle for a multitude of cross-coupling reactions, allowing for the controlled and precise introduction of diverse molecular fragments. This capability is paramount in drug discovery for generating libraries of analogues to probe structure-activity relationships (SAR). The phenyl group at the N1 position modulates the electronic character of the imidazole ring and provides steric influence, which can be crucial for target binding and pharmacokinetic properties.

This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of how to leverage this compound in sophisticated, one-pot synthetic sequences, with a primary focus on palladium-catalyzed cross-coupling reactions—the workhorse of modern pharmaceutical synthesis.[3]

The "One-Pot" Paradigm: Efficiency in Sequential Functionalization

In the context of this guide, a "one-pot" synthesis refers to the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach aligns with the principles of green chemistry by minimizing solvent waste, reducing purification steps, and improving overall time and resource efficiency.[4][5] For a substrate like this compound, this typically involves an initial cross-coupling reaction at the C2-bromo position, followed by subsequent transformations if other reactive sites are available or introduced. The primary focus of this document will be on the critical first step: the efficient and high-yield functionalization of the C2 position.

Core Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[3] For nitrogen-rich heterocycles like imidazoles, which can act as ligands and potentially inhibit the catalyst, careful selection of the catalytic system is critical for success.[6]

Application Protocol I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, a common motif in kinase inhibitors and other therapeutic agents.[7][8] The reaction couples the organohalide (this compound) with an organoboron compound, typically a boronic acid.

Mechanistic Considerations & Causality

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Catalyst Choice : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a reliable choice as it is a pre-formed, air-stable source of Pd(0). Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands can be used.

  • Base Selection : A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Carbonates (K₂CO₃, Na₂CO₃) or phosphates (K₃PO₄) are commonly employed.[7][8] The choice of base can influence reaction rate and prevent side reactions like protodeboronation of the boronic acid.

  • Solvent System : Anhydrous, polar aprotic solvents like 1,4-dioxane, DME, or toluene are typical.[7] Often, a mixture with water is used when employing inorganic bases to aid in their solubility.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (2-Bromoimidazole) pd_complex R¹-Pd(II)L₂-X (Ar-Pd-Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The total solvent volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).

  • Reaction Execution : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 4-12 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-1-phenyl-1H-imidazole product.[6][7]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical yields for the Suzuki-Miyaura coupling of bromo-imidazole substrates with various arylboronic acids, illustrating the potential scope of this transformation.

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10080-92
34-Chlorophenylboronic acidPdCl₂(dppf)Cs₂CO₃DME9075-88
43-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11070-85

Yields are representative and based on data for structurally similar bromo-heterocycles. Optimization may be required for this compound specifically.[7][9]

Application Protocol II: Buchwald-Hartwig C-N Bond Formation

For the synthesis of arylamines, which are prevalent in many drug classes, the Buchwald-Hartwig amination is the premier method.[8] This reaction couples this compound with a primary or secondary amine.

Mechanistic Considerations & Causality
  • Catalyst & Ligand Choice : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are crucial for promoting the reductive elimination step, which is often the rate-limiting step for C-N bond formation. The palladium source is typically Pd₂(dba)₃ or Pd(OAc)₂.[8]

  • Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[8]

  • Solvent System : Anhydrous, non-protic solvents such as toluene or dioxane are mandatory to prevent quenching of the strong base.

Visualizing the General Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis weigh Weigh Reagents: - 2-Bromo-1-phenyl-imidazole - Amine Coupling Partner - Pd Catalyst & Ligand - Base (NaOt-Bu) solvent Add Anhydrous Solvent (e.g., Toluene) weigh->solvent inert Degas and Purge with Inert Gas (Ar or N₂) solvent->inert heat Heat to Desired Temp (80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., with aq. NH₄Cl) monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Detailed Step-by-Step Protocol
  • Reaction Setup (Glovebox) : Due to the air-sensitive nature of the reagents, it is highly recommended to set up this reaction in a glovebox. Charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.5 mol%), and the base (NaOt-Bu, 1.4 equiv).

  • Reagent Addition : Add the this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene.

  • Reaction Execution : Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS for the consumption of the starting bromide.

  • Work-up :

    • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by flash column chromatography to yield the desired 2-amino-1-phenyl-1H-imidazole derivative.[8]

Trustworthiness & Validation: Ensuring Success

Every protocol described is a self-validating system. Success is contingent on careful execution and monitoring.

  • Confirming Starting Material Purity : Always verify the purity of this compound by ¹H NMR before starting.

  • Reaction Monitoring : The disappearance of the starting material via TLC or LC-MS is the primary indicator of reaction completion. A co-spotted lane (a mixture of the reaction sample and the starting material) on a TLC plate is crucial for unambiguous confirmation.

  • Product Characterization : The final, purified product must be rigorously characterized by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

By adhering to these principles of careful setup, diligent monitoring, and thorough analysis, researchers can confidently and reproducibly apply these powerful one-pot functionalization strategies in their drug discovery programs.

References

  • Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Overview of the One-pot Synthesis of Imidazolines . Bentham Science Publisher. Available at: [Link]

  • One-pot synthesis of β-N-glycosyl imidazole analogues via a palladium-catalysed decarboxylative allylation . Chemical Communications (RSC Publishing). Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives . National Institutes of Health (NIH). Available at: [Link]

  • Catalytic C-H Activation . Chemistry Letters - Oxford Academic. Available at: [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles . MDPI. Available at: [Link]

  • Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines . RSC Publishing. Available at: [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines . ACS Omega. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives . MDPI. Available at: [Link]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst . National Institutes of Health (NIH). Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition . Asian Journal of Chemistry. Available at: [Link]

  • A comprehensive investigation on one-pot synthesis of imidazole derivatives . ResearchGate. Available at: [Link]

  • one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • An overview of one-pot synthesis of imidazolines . ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds . PMC - NIH. Available at: [Link]

  • A Rapid and Efficient one Pot Synthesis of Imidazole Derivative . International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent . ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I . ACS Omega. Available at: [Link]

  • Ecofriendly one pot synthesis of 2-substituted benzimidazole . Der Pharma Chemica. Available at: [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies . Impactfactor.org. Available at: [Link]

  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery . Blotle. Available at: [Link]

Sources

Application Notes and Protocols for Green Chemistry Approaches to Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Imidazole Synthesis

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals, including antihistamines, antifungals, and antihypertensives.[1][2][3][4][5] The synthesis of these vital compounds has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant environmental concerns and waste generation.[6][7] Green chemistry, with its emphasis on sustainability, waste reduction, and the use of benign substances, offers a powerful framework for revolutionizing imidazole synthesis.[2][8]

These application notes provide a detailed guide to several cutting-edge, green-by-design approaches for the synthesis of imidazole derivatives. By leveraging alternative energy sources, eco-friendly solvents and catalysts, and atom-economical reaction designs, these protocols offer significant advantages in terms of reduced environmental impact, enhanced efficiency, and simplified procedures.[9][10] This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate sustainable practices into their synthetic workflows without compromising on yield or purity.

I. Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Protocols

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis.[9][11] They offer rapid and uniform heating, leading to dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles compared to conventional heating methods.[11][12][13][14]

A. Microwave-Assisted Organic Synthesis (MAOS) of Imidazoles

Microwave-assisted synthesis has become a valuable technique for the rapid and efficient production of imidazole derivatives.[1][12][13][14] The uniform heating provided by microwave radiation is particularly beneficial for accelerating reactions and minimizing the formation of side products.[12][13]

This protocol describes a rapid, solvent-free, one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst under microwave irradiation.[15]

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, significantly reducing reaction time from hours to minutes.[1][11][12][13][14]

  • Solvent-Free Conditions: Aligns with green chemistry principles by eliminating the use of volatile organic compounds (VOCs), reducing waste, and simplifying workup.[6][16]

  • Glyoxylic Acid Catalyst: An inexpensive and readily available catalyst that efficiently promotes the condensation reaction.[15]

Experimental Protocol:

  • In a microwave-safe vessel, combine benzil (or benzoin) (1 mmol), an appropriate aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalytic amount of glyoxylic acid (0.1 mmol).

  • Thoroughly mix the components using a spatula.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 180-300 W) for 1-3 minutes.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the vessel and stir. The solid product will precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,5-triarylimidazole.

B. Ultrasound-Assisted Imidazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields.[17][18] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, accelerating chemical transformations.[17]

This protocol details an environmentally benign, one-pot, three-component synthesis of 2,4,5-triarylimidazoles using baker's yeast as a biocatalyst under ultrasonic irradiation.[19]

Causality of Experimental Choices:

  • Ultrasonication: Accelerates the reaction by providing localized energy through acoustic cavitation, leading to shorter reaction times and higher yields compared to silent reactions.[17][18][19]

  • Baker's Yeast: A readily available, inexpensive, and biodegradable biocatalyst, making the process highly sustainable.[19]

  • Methanol as Solvent: A relatively greener solvent compared to many traditional organic solvents.

Experimental Protocol:

  • In a suitable reaction vessel, suspend active dry baker's yeast (0.2 g) in methanol (10 mL).[19]

  • Sonicate the suspension for a few minutes to ensure homogeneity.

  • To this suspension, add benzil (5 mmol), an appropriate aryl aldehyde (5 mmol), and ammonium acetate (12 mmol).[19]

  • Irradiate the reaction mixture in an ultrasonic bath at a frequency of 20 kHz for approximately 4.5 hours at room temperature.[19]

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture through a bed of celite to remove the yeast.

  • Remove the methanol from the filtrate under reduced pressure.

  • Crystallize the resulting crude product from ethanol to obtain the pure 2,4,5-triarylimidazole.[19]

II. Greener Reaction Media: Ionic Liquids and Water

The choice of solvent is a critical factor in the environmental impact of a chemical process. Ionic liquids and water are two exemplary green solvents that offer significant advantages over traditional volatile organic compounds.

A. Ionic Liquids in Imidazole Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[20][21][22][23] They can act as both the solvent and the catalyst in organic reactions.[20][24]

This protocol describes the synthesis of imidazole derivatives using 1-butylimidazolium tetrafluoroborate ([HBIM]BF₄) as a recyclable ionic liquid.[20]

Causality of Experimental Choices:

  • [HBIM]BF₄ Ionic Liquid: Acts as a polar, non-coordinating solvent that facilitates the reaction. Its non-volatile nature prevents atmospheric pollution.[20] It can also be recycled, adhering to the principles of green chemistry.

  • Ammonium Acetate: Serves as the nitrogen source for the imidazole ring.

Experimental Protocol:

  • In a round-bottom flask, combine a substituted 1,2-dione (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (1.5 mmol) in 1-butylimidazolium tetrafluoroborate ([HBIM]BF₄) (2 mL).[20]

  • Stir the reaction mixture at room temperature for the appropriate time as monitored by TLC.

  • Upon completion of the reaction, add water to the mixture.

  • The product, being insoluble in water, will precipitate out and can be collected by filtration.

  • The aqueous layer containing the ionic liquid can be concentrated under reduced pressure to recover the ionic liquid for reuse.

  • Wash the solid product with water and dry to obtain the pure imidazole derivative.

B. Water as a Green Solvent for Imidazole Synthesis

Water is the most abundant, non-toxic, and environmentally benign solvent.[25][26] Its use in organic synthesis is highly desirable from a green chemistry perspective.[25][27][28]

This protocol outlines a one-pot synthesis of substituted imidazopyridines from styrenes in water, using N-bromosuccinimide (NBS) as both a bromine source and an oxidant.[28]

Causality of Experimental Choices:

  • Water as Solvent: Eliminates the need for hazardous organic solvents, making the process significantly greener.[25][26][27][28]

  • N-Bromosuccinimide (NBS): Acts as a dual-purpose reagent, first for the in situ formation of an α-bromoketone from the styrene and then as an oxidant, streamlining the reaction sequence.[28]

  • One-Pot Procedure: Increases efficiency and reduces waste by combining multiple reaction steps in a single vessel without isolating intermediates.

Experimental Protocol:

  • To a suspension of styrene (1 mmol) in water (5 mL), add N-bromosuccinimide (NBS) (2.2 mmol).[28]

  • Heat the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature and then add the appropriate 2-aminopyridine (1.2 mmol).[28]

  • Heat the reaction mixture again at 100 °C for 4 hours.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazopyridine.

III. Atom Economy and Waste Reduction: Multi-Component and Catalyst-Free Reactions

Multi-component reactions (MCRs) and catalyst-free reactions are hallmarks of green synthesis, as they often proceed with high atom economy and minimize the generation of waste.[29][30]

A. Multi-Component Synthesis of Imidazoles

MCRs involve the reaction of three or more starting materials in a single step to form a product that contains significant portions of all the reactants.[29][30][31] This approach is highly efficient and environmentally friendly.

This protocol describes a solvent-free, four-component synthesis of tetrasubstituted imidazoles using silica-supported antimony trichloride (SbCl₃/SiO₂) as a heterogeneous and reusable catalyst.[16]

Causality of Experimental Choices:

  • Four-Component Reaction: Maximizes atom economy and synthetic efficiency by combining four starting materials in a single step.[29][30]

  • SbCl₃/SiO₂ Catalyst: A solid-supported catalyst that is easily separated from the reaction mixture by filtration and can be reused, reducing catalyst waste and cost.[16]

  • Solvent-Free Conditions: A key green chemistry principle that eliminates solvent waste and simplifies product purification.[6][16][32][33][34]

Experimental Protocol:

  • In a mortar and pestle, grind together 1,2-diketone (1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), ammonium acetate (1.2 mmol), and SbCl₃/SiO₂ (0.1 g).[16]

  • Transfer the mixture to a round-bottom flask and heat at 80-90 °C for the required time (typically 30-60 minutes), monitoring by TLC.[16]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol (10 mL) and filter to separate the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure 1,2,4,5-tetrasubstituted imidazole.

B. Catalyst-Free Imidazole Synthesis

The ideal green reaction would proceed without the need for a catalyst, further simplifying the process and eliminating a potential source of waste.

This protocol details a simple and cost-effective, one-pot, three-component condensation for the synthesis of trisubstituted imidazoles without a catalyst.[35]

Causality of Experimental Choices:

  • Catalyst-Free: Simplifies the reaction setup and purification, and avoids the use of potentially toxic or expensive catalysts.

  • One-Pot Condensation: Offers the advantages of operational simplicity and reduced waste generation.

  • Ethanolic Medium: Ethanol is a relatively benign and renewable solvent.

Experimental Protocol:

  • In a 50 mL round-bottom flask, combine benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (4 mmol) in ethanol.[35]

  • Reflux the mixture for 6 hours at 140 °C.[35]

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the crude product with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure trisubstituted imidazole.

IV. Data Presentation

Table 1: Comparison of Green Synthesis Protocols for Imidazoles

ProtocolMethodCatalystSolventTimeYield (%)Key Advantages
1 MicrowaveGlyoxylic acidSolvent-free1-3 min[15]HighRapid, solvent-free, inexpensive catalyst[15]
2 UltrasoundBaker's yeastMethanol4.5 h[19]Good to ExcellentBiocatalyst, sustainable, mild conditions[19]
3 Ionic Liquid[HBIM]BF₄[HBIM]BF₄VariesHighRecyclable solvent/catalyst, non-volatile[20]
4 AqueousNBSWater6 h[28]Moderate to GoodUse of water, one-pot, dual-purpose reagent[28]
5 Multi-componentSbCl₃/SiO₂Solvent-free30-60 min[16]HighHigh atom economy, reusable catalyst, solvent-free[16]
6 Catalyst-freeNoneEthanol6 h[35]GoodSimple, cost-effective, no catalyst needed[35]

V. Visualization of Workflows

Green_Imidazole_Synthesis_Workflow cluster_MAOS Microwave-Assisted Synthesis cluster_Ultrasound Ultrasound-Assisted Synthesis cluster_MCR Multi-Component Reaction MAOS_Start Reactants: Benzil, Aldehyde, Ammonium Acetate, Glyoxylic Acid MAOS_Process Microwave Irradiation (1-3 min) MAOS_Start->MAOS_Process MAOS_End 2,4,5-Trisubstituted Imidazole MAOS_Process->MAOS_End US_Start Reactants: Benzil, Aldehyde, Ammonium Acetate, Baker's Yeast US_Process Ultrasonication (4.5 h) US_Start->US_Process US_End 2,4,5-Triarylimidazole US_Process->US_End MCR_Start Reactants: 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate, SbCl3/SiO2 MCR_Process Heating (Solvent-Free) (30-60 min) MCR_Start->MCR_Process MCR_End 1,2,4,5-Tetrasubstituted Imidazole MCR_Process->MCR_End

Caption: A comparative workflow of green synthetic approaches to substituted imidazoles.

Conclusion

The adoption of green chemistry principles in the synthesis of imidazoles is not merely an academic exercise but a necessary evolution in chemical manufacturing. The protocols detailed in these application notes demonstrate that sustainable practices can lead to highly efficient, cost-effective, and environmentally responsible methods for producing these valuable heterocyclic compounds. By embracing techniques such as microwave and ultrasound assistance, utilizing green solvents like water and ionic liquids, and designing atom-economical multi-component and catalyst-free reactions, the scientific community can significantly reduce the environmental footprint of pharmaceutical and chemical production. It is our hope that this guide will serve as a valuable resource for researchers and professionals in their efforts to build a more sustainable future for chemistry.

References

  • Green synthesis of imidazole derivatives using multicomponent reactions. (n.d.). ScienceDirect. Retrieved January 6, 2026, from [Link]

  • Microwave Assisted Synthesis of Imidazoles - A Review. (n.d.). Bentham Science. Retrieved January 6, 2026, from [Link]

  • Attempted mechanochemical syntheses of chiral imidazole N-oxides 1j–1m... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica, 4(1), 116-128.
  • Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016). International Journal of Applied Research, 2(7), 10-14.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (n.d.). Bentham Science. Retrieved January 6, 2026, from [Link]

  • Syntheses of 2,4,5-triarylimidazoles using boric acid as catalyst under ultrasonication at room temperature. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Ultrasound assisted synthesis of 2, 4, 5-triarylimidazoles catalyzed by Baker's yeast. (2021). International Journal of Research in Engineering and Science, 9(1), 79-84.
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (2015). Green Chemistry, 17(6), 3463-3475.
  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Green Synthesis of Imidazole Derivatives via Fe3O4‐MNPs as Reusable Catalyst. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Microwave Assisted Synthesis of Imidazoles - A Review. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Magnetic Nanoparticle-Catalysed One-Pot Multicomponent Reactions (MCRs): A Green Chemistry Approach. (2024). MDPI. Retrieved January 6, 2026, from [Link]

  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • A Recent Trends on Green Synthesis and Bioactivity of Imidazole. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Asian Journal of Chemistry, 24(12), 5821-5823.
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl3/SiO2 as heterogeneous catalyst. (2013). Journal of Chemical Sciences, 125(4), 827-833.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. (2024). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). Journal of Innovations in Pharmaceutical and Biological Sciences, 9(4), 13-17.
  • Eco-friendly synthesis of various tri-substituted imidazole derivatives by using a novel functionalized NCP@SiO3PrNHPrSiO3TiO2 under solvent-free conditions. (2023). ResearchGate. Retrieved January 6, 2026, from [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Use of Water as solvent to synthesize Imidazole and Thiazole derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. (2016). Green Chemistry, 18(1), 257-264.
  • Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2023).
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 43-48.
  • One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. (2014). Green Chemistry, 16(7), 3539-3544.
  • Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. (2023). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Using ultrasound direct synthesis of some 2,4,5- triarylimidazole derivatives. (n.d.). J-GLOBAL. Retrieved January 6, 2026, from [Link]

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). IJRPR. Retrieved January 6, 2026, from [Link]

  • MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5-TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. (2011). Rasayan Journal of Chemistry, 4(2), 329-333.
  • Green Solvent for Synthesis: Conference Report 2012. (2012). RSC Blogs. Retrieved January 6, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2020). Semantic Scholar. Retrieved January 6, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Imidazole Core via 2-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metallic ions in enzyme active sites make it a highly versatile pharmacophore.[2][3] Consequently, imidazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antifungal, antihypertensive, and anti-inflammatory properties.[3][4][5]

The strategic functionalization of the imidazole core is paramount in drug development, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties. 2-Bromo-1-phenyl-1H-imidazole serves as an exceptionally valuable and versatile building block for this purpose. The bromine atom at the C2 position is readily displaced through various palladium-catalyzed cross-coupling reactions, providing a robust gateway to a diverse chemical space of novel imidazole-based entities.

This technical guide provides detailed application notes and step-by-step protocols for the C2-functionalization of this compound using four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Additionally, a protocol for palladium-catalyzed cyanation is included, offering a direct route to important nitrile intermediates.

Core Concept: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7][8][9] The general catalytic cycle for these transformations, while nuanced for each specific reaction, follows a common mechanistic pathway.

digraph "Palladium Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation (for Suzuki and Sonogashira) or related steps like migratory insertion (Heck) or amine coordination/deprotonation (Buchwald-Hartwig), where the second coupling partner is introduced to the palladium center. The final step is reductive elimination , which forms the new C-C or C-N bond, releases the functionalized imidazole product, and regenerates the active Pd(0) catalyst.[10]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron species.[8] Its high functional group tolerance and the commercial availability of a vast library of boronic acids make it a preferred strategy in medicinal chemistry.[1]

Causality and Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is crucial. Nitrogen-rich heterocycles like imidazole can act as ligands themselves and inhibit the catalyst.[11] Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst deactivation. Pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are also highly effective and offer operational simplicity.[12]

  • Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) plays a critical role in activating the organoboron species for transmetalation.[8] An aqueous solution of an inorganic base is commonly used, creating a biphasic system that can accelerate the reaction.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical, facilitating the dissolution of both the organic substrates and the inorganic base.[1][12]

Protocol 1: Synthesis of 2-Aryl-1-phenyl-1H-imidazoles
graph "Suzuki Coupling Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-1-phenyl-1H-imidazole.

EntryArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012Good-Excellent
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane808~90%[1]
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1005Excellent
44-Fluorophenylboronic acidP1 Precatalyst (1.5)K₃PO₄Dioxane/H₂O606Good-Excellent[1][11]
Yields are representative and based on analogous reactions with similar substrates.[1][13]

C-C Bond Formation: The Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted imidazoles.[7][14] These products are valuable intermediates for further transformations or as final targets themselves.

Causality and Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[7]

  • Base: An organic base, typically a tertiary amine like triethylamine (Et₃N), is used to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[7]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally used to facilitate the dissolution of the reactants and catalyst.

  • Selectivity: The Heck reaction typically exhibits high trans selectivity in the resulting alkene product.[14]

Protocol 2: Synthesis of 2-Alkenyl-1-phenyl-1H-imidazoles

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and the alkene in DMF.

  • Add the base (Et₃N or DIPEA) to the mixture.

  • Add the palladium catalyst (Pd(OAc)₂).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the 2-alkenyl-1-phenyl-1H-imidazole.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Approx. Yield
1StyrenePd(OAc)₂ (2)Et₃NDMF100Good
2n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃DMAc120Good-Excellent
3CyclohexenePd(OAc)₂ (3) / P(o-tol)₃ (6)Et₃NAcetonitrile80Moderate
Yields are representative and based on general Heck reaction protocols.[14][15]

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[16][17] This reaction requires a dual-catalyst system, employing both palladium and copper(I) salts.

Causality and Experimental Choices:
  • Palladium Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl bromide.[17]

  • Copper(I) Co-catalyst: The copper salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[17]

  • Base: An amine base, such as triethylamine or diisopropylamine, serves both to deprotonate the alkyne and to act as the solvent in some cases.[16]

Protocol 3: Synthesis of 2-Alkynyl-1-phenyl-1H-imidazoles
digraph "Sonogashira Coupling Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3: General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3x).

  • Add anhydrous THF (or DMF) followed by the base (Et₃N).

  • Add the terminal alkyne dropwise at room temperature while stirring.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTempApprox. Yield
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRTExcellent
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF50 °CGood
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRTGood-Excellent
Yields are representative and based on general Sonogashira protocols.[16][17]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[6][18] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.

Causality and Experimental Choices:
  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XantPhos, DavePhos, or BrettPhos are commonly employed to facilitate the challenging C-N reductive elimination step.[2][4] Pre-formed palladium G3 or G4 precatalysts containing these ligands are often used for their stability and high activity.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[19] Weaker bases like K₃PO₄ or DBU can also be effective, particularly for sensitive substrates.[2][4]

  • Solvent: Anhydrous, apolar aprotic solvents such as toluene or 1,4-dioxane are typically used.[5]

Protocol 4: Synthesis of 2-Amino-1-phenyl-1H-imidazoles

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, Morpholine) (1.2 equiv)

  • XantPhos Pd G3 precatalyst (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with XantPhos (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, the palladium precatalyst (or Pd source and ligand), and this compound to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent followed by the amine coupling partner via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Approx. Yield
1AnilineXantPhos Pd G3 (5)DBU (2 equiv)MeCN/PhMe140Good[2][20]
2MorpholinePd₂(dba)₃ (2) / XantPhos (4)NaOtBuToluene100Excellent
3Benzophenone iminePd(OAc)₂ (2) / X-Phos (4)KOt-BuToluene110Good[19]
Yields are representative and based on analogous Buchwald-Hartwig protocols.[2][19]

C-CN Bond Formation: Palladium-Catalyzed Cyanation

The introduction of a nitrile group provides a versatile synthetic handle that can be readily converted into amines, amides, carboxylic acids, or tetrazoles. Palladium-catalyzed cyanation offers a direct and efficient method for this transformation.

Causality and Experimental Choices:
  • Cyanide Source: While traditional sources like KCN or Zn(CN)₂ are effective, they are highly toxic. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a safer, non-toxic, and practical alternative.[3][21]

  • Catalyst System: A simple palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ is often sufficient. The choice of ligand can be crucial to prevent catalyst poisoning by the cyanide ions.[22]

  • Solvent: Polar aprotic solvents like DMF or DMA are typically required to dissolve the cyanide salt.

Protocol 5: Synthesis of 1-phenyl-1H-imidazole-2-carbonitrile

Materials:

  • This compound (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4-0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%)

  • Sodium carbonate (Na₂CO₃) (0.2 equiv)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Combine this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃ in a flask.

  • Add anhydrous, degassed DMAc.

  • Heat the mixture under an inert atmosphere to 120-140 °C.

  • Monitor the reaction for 12-24 hours by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter to remove inorganic salts.

  • Wash the organic filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired nitrile product.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of novel, functionalized imidazole scaffolds. The palladium-catalyzed cross-coupling methodologies detailed in these application notes—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation—provide researchers, scientists, and drug development professionals with a robust and reliable toolkit. By understanding the causality behind the choice of reagents and conditions, these protocols can be effectively implemented and optimized to accelerate the discovery of new chemical entities with significant therapeutic potential.

References

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. [Link]

  • Beller, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]

  • Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Molecules. (2025). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • Molecular Complexity through Catalysis. (2018). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. [Link]

  • ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). (PDF) An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • OpenOChem Learn. (n.d.). Buchwald -Hartwig Amination. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction. [Link]

  • New Journal of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. [Link]

  • American Chemical Society. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. [Link]

  • ResearchGate. (n.d.). Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical guidance for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-bromo-1-phenyl-1H-imidazole. Here, we move beyond generic protocols to address the specific challenges and nuances of working with this valuable heterocyclic building block. Our aim is to empower you with the knowledge to troubleshoot effectively, enhance your reaction yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions and considerations when planning and executing the Suzuki coupling of this compound.

Q1: Why is my Suzuki coupling with this compound sluggish or failing?

A: Low reactivity in the Suzuki coupling of N-phenylimidazoles can stem from several factors. Nitrogen-rich heterocycles, like imidazole, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][2] Additionally, the electronic properties of the N-phenyl group and the imidazole ring can influence the oxidative addition step.[3] It is also crucial to ensure the high purity of all reagents and the rigorous exclusion of oxygen, which can deactivate the active Pd(0) catalyst.[4][5]

Q2: What are the most common side reactions to be aware of?

A: The two most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.[6][7] Protodeboronation, the replacement of the boronic acid group with a hydrogen, is often promoted by high temperatures and certain bases.[4][6] Homocoupling, the dimerization of the boronic acid, can be exacerbated by the presence of oxygen or if the transmetalation step is slow.[7][8]

Q3: How do I choose the right catalyst and ligand for this specific substrate?

A: For electron-rich heteroaryl bromides like this compound, ligands that are both electron-rich and sterically bulky are often preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7] Buchwald ligands such as SPhos and XPhos are excellent starting points.[1][7] Pre-formed palladium catalysts, like XPhos-Pd-G3 or SPhos-Pd-G2, are often more reliable as they ensure the correct ligand-to-palladium ratio and can be more stable.[5]

Q4: What is the best base and solvent combination for this reaction?

A: The choice of base and solvent is critical and often interdependent. A common starting point is a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][9][10] The solvent system typically consists of an organic solvent such as 1,4-dioxane or toluene with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[11][12] Anhydrous conditions with a soluble base can also be effective.[4]

Q5: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave-assisted heating can be highly effective for Suzuki couplings. It often leads to significantly shorter reaction times and can improve yields, sometimes with lower catalyst loading.[6] However, it is essential to use sealed vessels designed for microwave chemistry to ensure safety and reproducibility.

Troubleshooting Guide: From Low Yield to High Success

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

  • Catalyst Inactivation:

    • Cause: The presence of oxygen can oxidize the active Pd(0) catalyst.[4][7] The imidazole substrate itself can also act as a ligand and inhibit the catalyst.[1][2]

    • Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes.[1] Assemble the reaction under a positive pressure of inert gas.[5] Consider using a higher catalyst loading or a more robust pre-catalyst.

  • Poor Reagent Quality:

    • Cause: Degradation of the boronic acid, catalyst, or ligand. Phosphine ligands are particularly susceptible to oxidation.[4]

    • Solution: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere.[4] If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[4][8]

  • Suboptimal Reaction Conditions:

    • Cause: The chosen base, solvent, or temperature may not be suitable for this specific substrate combination.

    • Solution: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF/water).[9][12] Gradually increase the reaction temperature, monitoring for decomposition.

Problem 2: Significant Byproduct Formation

Possible Causes & Solutions

  • Protodeboronation:

    • Cause: This is a common side reaction, especially with electron-deficient boronic acids, and can be exacerbated by high temperatures and prolonged reaction times.[4][6]

    • Solution: Use a milder base or a two-phase system to control the base concentration.[4] Employ more stable boronic esters (e.g., pinacol esters).[4][8] Aim for shorter reaction times and the lowest effective temperature.[4]

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction is often a result of oxygen in the reaction mixture or inefficient transmetalation.[7][8]

    • Solution: Rigorously degas all reagents and maintain an inert atmosphere.[7] Ensure efficient stirring to promote mixing of the biphasic reaction mixture.[7] Adding the aryl halide in a slight excess can sometimes minimize homocoupling.[6]

  • Dehalogenation of the Starting Material:

    • Cause: The bromo-imidazole can be reduced to the corresponding imidazole, a process known as dehalogenation.[8]

    • Solution: This can be influenced by the choice of ligand and the presence of impurities that can act as a hydride source. Screening different ligands may be beneficial. Ensure high purity of all reagents.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., XPhos-Pd-G3, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the anhydrous 1,4-dioxane followed by the degassed water via syringe.[1] A typical solvent ratio is 4:1 dioxane:water.[2]

  • Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound.

ParameterRecommended ConditionRationale
Catalyst XPhos-Pd-G3 or SPhos-Pd-G2 (2-5 mol%)Pre-formed catalysts ensure accurate stoichiometry and are often more active and stable.[5]
Ligand XPhos or SPhosBulky, electron-rich phosphine ligands are effective for coupling heteroaryl halides.[1][7]
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv.)Moderately strong bases that are effective in promoting transmetalation without excessive side reactions.[1][10]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/WaterA biphasic system often enhances reactivity and aids in dissolving the inorganic base.[11][12]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion.[10]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (2-bromo-1-phenyl- 1H-imidazole) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Quality (Fresh Catalyst, Ligand, Boronic Acid) Start->Check_Reagents Check_Inertness 2. Ensure Rigorous Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Inertness Screen_Base 3. Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Check_Inertness->Screen_Base Screen_Solvent 4. Screen Solvents (Dioxane/H₂O, Toluene/H₂O) Screen_Base->Screen_Solvent Optimize_Temp 5. Optimize Temperature (80-110 °C) Screen_Solvent->Optimize_Temp Success Optimized Reaction Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Form
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.
  • A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. Benchchem.

Sources

Technical Support Center: Synthesis of 2-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromo-1-phenyl-1H-imidazole. This document is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. My goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies, drawing from established chemical principles and field experience.

Introduction: The Synthetic Challenge

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds and functional materials. The imidazole core is a prevalent scaffold in biologically active molecules, and the bromine atom serves as a versatile handle for further functionalization, often through cross-coupling reactions.[1] However, the direct and selective bromination of the 1-phenyl-1H-imidazole backbone presents several challenges, primarily concerning regioselectivity and the potential for over-bromination. This guide will address these common issues in a practical, question-and-answer format.

Part 1: Troubleshooting Common Synthesis Issues

This section is designed to address the most frequent problems encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of brominated isomers. How can I improve the selectivity for the 2-position?

This is the most common challenge. Direct electrophilic bromination of 1-phenyl-1H-imidazole with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) tends to occur at the more electron-rich C4 and C5 positions of the imidazole ring.[2] The phenyl group at the N1 position does not sufficiently direct the electrophile to the C2 position.

Root Cause Analysis:

  • Electronic Effects: The C4 and C5 positions of the imidazole ring have higher electron densities compared to the C2 position, making them more susceptible to electrophilic attack.[2]

  • Reaction Mechanism: The standard electrophilic aromatic substitution mechanism favors attack at the positions that best stabilize the intermediate arenium ion. For the imidazole ring, this stabilization is more effective for substitution at C4 and C5.

Solutions:

  • Directed Metalation: A highly effective strategy is to use a directed metalation approach. This involves deprotonation at the C2 position with a strong base, followed by quenching with a bromine source.

    • Protocol: Cool a solution of 1-phenyl-1H-imidazole in an anhydrous aprotic solvent like THF to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium (n-BuLi) dropwise. The lithium atom will selectively replace the acidic proton at the C2 position. After a short stirring period, an electrophilic bromine source like 1,2-dibromoethane or hexabromoethane is added to introduce the bromine atom at the C2 position.

  • Protecting Group Strategy: While less direct for C2 bromination, protecting group strategies can be employed to block the more reactive C4 and C5 positions, although this adds extra steps to the synthesis.[2]

Q2: I am observing significant amounts of di- and tri-brominated products. How can I prevent over-bromination?

Over-bromination is a frequent issue when attempting direct bromination, especially if conditions are not carefully controlled.

Root Cause Analysis:

  • Reaction Stoichiometry: Using an excess of the brominating agent will inevitably lead to multiple substitutions on the imidazole ring.

  • Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring multiple brominations.[3]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS or other brominating source.[2]

  • Low Temperature: Perform the reaction at low temperatures (0 °C or below) to moderate the reaction rate and improve control.[2]

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.[2]

Q3: The reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the issue?

An incomplete reaction can be frustrating. Several factors can contribute to this outcome.

Root Cause Analysis:

  • Inactive Reagents: The brominating agent, especially NBS, can degrade over time if exposed to light or moisture.[3] Similarly, strong bases like n-BuLi can degrade if not stored and handled properly under inert conditions.

  • Insufficient Temperature: While low temperatures are good for control, the activation energy for the reaction may not be met if the temperature is too low.[3]

  • Impure Starting Material: Impurities in the 1-phenyl-1H-imidazole can interfere with the reaction.

Solutions:

  • Fresh Reagents: Use freshly opened or purified NBS.[3] Ensure your organolithium reagents are properly titrated to determine their exact concentration.

  • Temperature Optimization: If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature or slightly higher (e.g., 40 °C) while monitoring carefully by TLC.[3]

  • Purity of Starting Material: Ensure your 1-phenyl-1H-imidazole is pure before starting the reaction. Recrystallization or column chromatography may be necessary.

Q4: I'm having difficulty purifying my this compound from side products and reagents. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the desired product and potential isomers or unreacted starting material.

Root Cause Analysis:

  • Succinimide Byproduct: If using NBS, the succinimide byproduct can sometimes be difficult to remove completely.[3]

  • Isomeric Mixture: If the reaction produced a mixture of isomers, their similar physical properties can make separation by standard column chromatography difficult.

Solutions:

  • Aqueous Workup: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution or water to remove the water-soluble succinimide. A wash with a dilute sodium thiosulfate solution can also help to quench any remaining bromine.[3]

  • Column Chromatography: Silica gel column chromatography is the most common method for purification.

    • Solvent System: A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • TLC Analysis: Before running the column, carefully analyze your crude mixture by TLC using different solvent systems to find the optimal conditions for separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one that provides good crystal formation.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield / No Reaction 1. Inactive brominating agent (e.g., old NBS).2. Reaction temperature is too low.3. Impure starting material.1. Use freshly recrystallized or new NBS.[3]2. Allow the reaction to warm to room temperature or slightly higher.3. Purify the starting material before the reaction.
Formation of Isomers (4/5-bromo) 1. Use of a non-selective bromination method.2. High reaction temperature.1. Employ a directed metalation strategy with a strong base (e.g., n-BuLi).2. Maintain low reaction temperatures (e.g., -78 °C for metalation).
Significant Di- or Tri-bromination 1. Excess brominating agent used.2. High reaction temperature.3. Reaction allowed to run for too long.1. Use no more than 1.1 equivalents of the brominating agent.[2]2. Maintain the reaction at or below room temperature.[2]3. Monitor by TLC and quench immediately after starting material is consumed.[2]
Difficult Purification 1. Contamination with succinimide byproduct.2. Poor separation of isomers.1. Thoroughly wash the organic layer with saturated sodium bicarbonate during workup.[3]2. Optimize the solvent system for column chromatography based on TLC analysis.

Part 2: Experimental Protocols and Methodologies

Protocol 1: Synthesis of 1-phenyl-1H-imidazole (Precursor)

The synthesis of the 1-phenyl-1H-imidazole starting material is often achieved via a copper-catalyzed Ullmann condensation.[4][5]

Reaction: Imidazole + Bromobenzene → 1-phenyl-1H-imidazole

Materials:

  • Imidazole

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or 8-hydroxyquinoline)[4]

  • A base (e.g., potassium carbonate or cesium carbonate)[4]

  • A high-boiling polar solvent (e.g., DMF or N-methylpyrrolidone)[5][6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine imidazole, the aryl halide, the base, and the copper catalyst and ligand in the solvent.

  • Heat the reaction mixture to a high temperature (typically >100 °C) and stir for several hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture and perform an aqueous workup, typically by partitioning between water and an organic solvent like ethyl acetate.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Directed C2-Bromination via Lithiation

This protocol provides a selective method for the synthesis of this compound.

Materials:

  • 1-phenyl-1H-imidazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Bromination: Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for another 2 hours, then let it warm to room temperature.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Workflows
Troubleshooting Logic for Bromination

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Start Bromination Reaction check_tlc Monitor Reaction by TLC start->check_tlc no_reaction No Reaction / High SM check_tlc->no_reaction [Starting Material Dominant] isomers Isomer Mixture Observed check_tlc->isomers [Multiple Spots, Similar Rf] over_bromination Di/Tri-Bromination check_tlc->over_bromination [Higher Rf Products] complete Reaction Complete & Clean check_tlc->complete [Clean Conversion] sol_no_reaction Check Reagent Activity Increase Temperature Slowly no_reaction->sol_no_reaction sol_isomers Switch to Directed Metalation Optimize Temperature Control isomers->sol_isomers sol_over_bromination Reduce Brominating Agent Stoichiometry Lower Temperature & Slow Addition over_bromination->sol_over_bromination sol_complete Proceed to Workup & Purification complete->sol_complete

Caption: Troubleshooting decision tree for the bromination of 1-phenyl-1H-imidazole.

Synthetic Pathway Comparison

G cluster_direct Direct Bromination cluster_directed Directed Metalation start 1-phenyl-1H-imidazole direct_reagent NBS / DMF start->direct_reagent directed_reagent1 1. n-BuLi, THF, -78°C start->directed_reagent1 direct_product Mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers direct_reagent->direct_product directed_reagent2 2. 1,2-dibromoethane directed_reagent1->directed_reagent2 directed_product This compound (High Selectivity) directed_reagent2->directed_product

Caption: Comparison of synthetic routes to brominated 1-phenyl-1H-imidazoles.

References

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Online. (2022). Imidazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Retrieved from [Link]

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). Retrieved from [Link]

  • Scientia Iranica. (n.d.). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C9H7BrN2, 250 mg. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Phenylimidazole. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-bromo-1-phenyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies in a practical question-and-answer format.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses common initial queries and establishes a baseline understanding of the purification challenges specific to this compound and related brominated heterocycles.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

The impurity profile is intrinsically linked to the synthetic route. A common approach involves the direct bromination of 1-phenyl-1H-imidazole. The primary impurities you will likely encounter are:

  • Unreacted Starting Material: 1-phenyl-1H-imidazole.

  • Isomeric Byproducts: While the C2 position can be targeted, competitive electrophilic substitution at the more electron-rich C4 and C5 positions of the imidazole ring can occur, leading to trace amounts of 4-bromo- and 5-bromo-1-phenyl-1H-imidazole.[1]

  • Over-brominated Species: If reaction conditions are too harsh or the stoichiometry of the brominating agent is excessive, di-brominated products like 2,4-dibromo-1-phenyl-1H-imidazole may form.[2]

  • Reagent Byproducts: If using N-Bromosuccinimide (NBS), residual succinimide is a very common impurity.[2]

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: My crude reaction mixture is a dark, intractable oil, not the expected off-white solid. What could have gone wrong?

This is a frequent issue, often pointing to two main causes:

  • Reaction Degradation: Imidazole rings, especially when activated, can be sensitive to highly acidic or oxidative conditions. If the workup procedure did not adequately neutralize acidic byproducts (like HBr), or if excess brominating agent was not quenched, the product may have decomposed. Some brominated imidazoles can also be unstable under prolonged exposure to acid.

  • Trapped Solvent/Byproducts: The crude product may have formed a eutectic mixture with residual high-boiling solvents (like DMF or acetic acid) or organic byproducts (like succinimide).[2][3] This can prevent crystallization and result in an oil. A thorough aqueous workup, including washes with a mild base (e.g., saturated sodium bicarbonate) to remove acid and sodium thiosulfate to quench excess bromine, is critical.[2][3]

Initial Troubleshooting: Try dissolving a small sample of the oil in ethyl acetate or dichloromethane and washing it thoroughly with water and brine. After drying and concentrating, see if a solid precipitates. If it remains an oil, chromatography is your most reliable path forward.

Q3: How do I decide between column chromatography and recrystallization for purification?

This decision depends on the purity and scale of your crude product. The following decision tree provides a general guideline.

G start Assess Crude Product (by TLC/¹H NMR) purity_check Is the desired product the major component (>90% est.)? start->purity_check impurities_check Are impurities structurally similar (e.g., isomers) with close Rf values? purity_check->impurities_check Yes chromatography Primary Purification: Column Chromatography purity_check->chromatography No recrystallize Primary Purification: Recrystallization impurities_check->recrystallize No impurities_check->chromatography Yes final_polish Final Polish: Recrystallization of pure fractions chromatography->final_polish

Caption: Decision workflow for selecting a primary purification method.

  • Recrystallization is ideal for removing small amounts of structurally distinct impurities from a product that is already substantially pure (>90%). It is scalable and cost-effective.

  • Column Chromatography is necessary when dealing with complex mixtures, multiple components, or impurities that have very similar polarity to the product (e.g., isomers).[1][2] It offers high resolving power but is more labor-intensive and less scalable.

Part 2: Troubleshooting Guide for Purification Techniques

This section provides solutions to specific problems you may encounter during the purification process.

Column Chromatography Issues
ProblemPlausible Cause(s)Recommended Solution(s)
Streaking on TLC Plate 1. The compound is acidic and interacting strongly with silica gel. 2. The sample is overloaded on the TLC plate.1. Add 0.5-1% triethylamine or ammonia to the eluent system to neutralize the acidic silica surface. 2. Spot a more dilute solution of your sample.
Poor Separation of Spots (Low ΔRf) 1. The chosen eluent system is too polar or not polar enough. 2. Isomeric impurities have very similar polarity to the product.1. Systematically screen solvent systems. Start with Hexane/Ethyl Acetate. If polarity is too high, switch to a less polar co-solvent like Dichloromethane or Toluene. 2. Use a shallower polarity gradient during the column run. For very tough separations, consider switching to a different stationary phase like alumina (neutral or basic).
Product Degradation on Column 1. The compound is unstable on acidic silica gel over long periods. 2. The solvent contains peroxides or other reactive impurities.1. Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in your non-polar solvent, then pack the column. 2. Use freshly distilled or high-purity (HPLC grade) solvents. 3. Perform the chromatography as quickly as possible ("flash chromatography").
Recrystallization Issues
ProblemPlausible Cause(s)Recommended Solution(s)
"Oiling Out" 1. The solution is supersaturated at a temperature above the product's melting point. 2. The cooling process is too rapid. 3. The chosen solvent is too good a solvent for the compound.1. Add slightly more solvent to the hot solution to decrease saturation. 2. Allow the solution to cool slowly to room temperature before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until turbidity persists. Re-heat to clarify and cool slowly.[3]
No Crystals Form 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent even when cold.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Try a different solvent in which the compound has lower solubility. 3. Add a seed crystal from a previous pure batch if available.
Poor Purity Improvement 1. The impurities have very similar solubility profiles to the product. 2. The crystals crashed out of solution too quickly, trapping impurities.1. Repeat the recrystallization process (a "double recrystallization"). 2. Ensure the solution cools as slowly as possible to allow for selective crystal lattice formation. 3. If purity remains low, pre-purification by column chromatography is likely required.

Part 3: Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol is designed for separating this compound from starting material and isomeric impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: HPLC grade Hexane, Ethyl Acetate (EtOAc), and Triethylamine (TEA)

  • Crude this compound

  • TLC plates, collection tubes, rotary evaporator

Procedure:

  • Eluent Preparation: Prepare a primary eluent system. A good starting point is a Hexane:EtOAc mixture (e.g., 4:1 v/v). Add 0.5% TEA to the mixture to prevent streaking.

  • TLC Analysis: Dissolve a small amount of crude material and run a TLC to identify the Rf of the product and impurities in your chosen eluent system. Aim for a product Rf of ~0.3 for optimal separation.

  • Column Packing: Slurry pack the column with silica gel in the non-polar solvent (Hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Analysis & Collection: Once the desired product begins to elute, collect the fractions containing it. Analyze every few fractions by TLC.

  • Post-Processing: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_run Execution cluster_post Workup prep_eluent Prepare Eluent (e.g., 4:1 Hex:EtOAc + 0.5% TEA) pack_column Slurry Pack Column with Silica Gel prep_eluent->pack_column load_sample Dry Load Sample onto Silica pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect Continue monitor Monitor Fractions by TLC collect->monitor Continue monitor->elute Continue combine Combine Pure Fractions monitor->combine Separation Complete evaporate Evaporate Solvent (Rotovap) combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for flash column chromatography purification.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is effective for final polishing of the product after chromatography or for purifying crude material of >90% purity.

Materials:

  • Solvents: Ethanol (EtOH), Deionized Water

  • Purified or semi-pure this compound

  • Erlenmeyer flask, hot plate, ice bath

Procedure:

  • Place the solid material in an Erlenmeyer flask.

  • Add the "good" solvent (Ethanol) dropwise while heating gently until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • To the hot, clear solution, add the "poor" solvent (Water) dropwise until you see persistent cloudiness (turbidity).

  • Add 1-2 more drops of the "good" solvent (Ethanol) until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold Ethanol/Water mixture.

  • Dry the crystals under vacuum to obtain the final, highly pure product.

References

  • BenchChem Technical Support Center. (2025). Regioselective Bromination of 2-Phenyl-1H-imidazole.
  • BenchChem Technical Support Center. (2025). Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
  • Biosynth. (n.d.). 2-Bromo-1H-imidazole.
  • BenchChem Technical Support Center. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.

Sources

Technical Support Center: Side Reactions in the Bromination of 1-Phenyl-1H-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of 1-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also a deep understanding of the underlying chemical principles to help you troubleshoot and optimize your experiments effectively. The imidazole core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to advancing novel therapeutic agents.[1]

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the bromination of 1-phenyl-1H-imidazole. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction is producing a mixture of di- and tri-brominated products, with very little of the desired mono-brominated compound. How can I improve the selectivity for mono-bromination?

A1: This is the most common challenge in the bromination of imidazoles due to the high electron-rich nature of the imidazole ring, which makes it highly susceptible to electrophilic substitution. [2] The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent further bromination.

Causality: The C4 and C5 positions of the imidazole ring are both highly activated towards electrophilic attack. Once the first bromination occurs (predominantly at C4 or C5), the ring remains sufficiently activated for a second and even a third bromination to occur, especially if there is a localized excess of the brominating agent or if the reaction temperature is too high.

Solutions:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent. For mono-bromination, N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂) as it is a solid that is easier to handle and provides a slow, controlled release of the electrophilic bromine species.[3]

  • Slow Reagent Addition: Add the solid NBS in small portions over an extended period (e.g., 30-60 minutes). This maintains a low and steady concentration of the active brominating species, favoring mono-substitution.

  • Lower the Temperature: Start the reaction at 0 °C or even -10 °C in an ice or ice/salt bath. Maintain this low temperature during the addition of NBS and then allow the reaction to slowly warm to room temperature. Low temperatures decrease the reaction rate, giving greater control over the substitution level.

  • Monitor Closely with TLC: Track the consumption of the starting material. As soon as the 1-phenyl-1H-imidazole spot disappears on the TLC plate, quench the reaction to prevent the newly formed mono-bromo product from being converted into di-bromo derivatives.

Troubleshooting Workflow for Polybromination

Caption: Decision tree for troubleshooting polybromination.

Q2: I am getting a mixture of isomers (4-bromo- and 5-bromo-1-phenyl-1H-imidazole) that are difficult to separate. How can I improve the regioselectivity?

A2: The electronic environment of the C4 and C5 positions in 1-phenyl-1H-imidazole is very similar, leading to poor regioselectivity with standard brominating agents. The N-phenyl group does not provide a strong directing effect to one position over the other.

Causality: Electrophilic attack occurs at the most electron-rich positions. In 1-phenyl-1H-imidazole, both C4 and C5 are activated, and the energy barriers for the formation of the respective sigma-complex intermediates are very close, resulting in a mixture of products.

Solutions:

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) can sometimes offer slightly improved selectivity compared to chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Protecting Group Strategy: This is a highly effective, albeit longer, route to achieve high regioselectivity. By introducing a bulky protecting group on the imidazole ring (this is more common for N-unsubstituted imidazoles but can be adapted), you can sterically hinder one position, forcing the bromine to add to the less hindered site.

  • Alternative Strategy: Di-bromination followed by Selective De-bromination: This indirect route can provide access to a single isomer. First, perform an exhaustive bromination to form 4,5-dibromo-1-phenyl-1H-imidazole. Then, use a selective de-bromination agent, such as isopropyl magnesium chloride, which can preferentially remove one of the bromine atoms. This method can yield a single isomer that is otherwise difficult to isolate.

Q3: My NMR spectrum is complex. Besides my desired product, I see signals that suggest bromination has occurred on the phenyl ring. How can I prevent this?

A3: While the imidazole ring is significantly more electron-rich and reactive than the phenyl ring, bromination of the phenyl group can occur under certain conditions, leading to a complex product mixture.

Causality: The phenyl ring is susceptible to electrophilic aromatic substitution, although it is less activated than the imidazole ring. This side reaction is typically favored by:

  • Excess Brominating Agent: Using more than the stoichiometric amount of NBS or Br₂ increases the likelihood of attack on the less reactive phenyl ring after the imidazole ring has been substituted.

  • Higher Temperatures: Increased temperatures provide the necessary activation energy for the bromination of the less reactive aromatic ring.

  • Lewis Acid Catalysis: The presence of a Lewis acid (e.g., FeBr₃), which is often used to catalyze the bromination of benzene rings, will strongly promote this side reaction.[4]

Solutions:

  • Avoid Lewis Acids: Ensure your reaction setup is free from any acidic catalysts that could activate the phenyl ring.

  • Strict Stoichiometric Control: As with preventing polybromination, use only 1.0-1.1 equivalents of NBS for mono-bromination of the imidazole ring.

  • Maintain Low Temperatures: Running the reaction at 0 °C or below will heavily disfavor the higher activation energy pathway required for phenyl ring bromination.

  • Choice of Brominating Agent: NBS is generally less prone to causing phenyl ring bromination compared to Br₂ with a catalyst.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the positions on the 1-phenyl-1H-imidazole ring towards electrophilic bromination? A1: The imidazole ring is highly activated. The most electron-rich positions and thus the most reactive towards electrophiles are C5 and C4. The C2 position is generally less reactive. The phenyl ring is the least reactive part of the molecule under typical bromination conditions. Therefore, the general order of reactivity is: C5 ≈ C4 > C2 >> Phenyl ring.

Q2: Which brominating agent is better for this reaction, Br₂ or NBS? A2: For achieving controlled and selective bromination, N-Bromosuccinimide (NBS) is highly recommended.[3] Molecular bromine (Br₂) is a very aggressive brominating agent and often leads to the formation of polybrominated products, including the 2,4,5-tribromoimidazole derivative, even in the absence of a catalyst.[2] NBS is a crystalline solid that is safer to handle and provides a controlled source of electrophilic bromine, which is crucial for stopping the reaction at the mono-bromination stage.

Q3: How can I purify my final product if I have a mixture of isomers? A3: Separating the 4-bromo and 5-bromo isomers can be challenging due to their similar polarities. Careful flash column chromatography on silica gel is the most common method. You may need to experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or DCM in hexanes) and use a long column to achieve good separation. In some cases, recrystallization may also be effective if one isomer is significantly less soluble in a particular solvent system.

Q4: Can bromination occur at the C2 position? A4: While less common, bromination at the C2 position of the imidazole ring can occur. Some studies on related N-substituted imidazoles have shown that under certain mild, free-radical conditions, regioselective bromination at C2 is possible.[5] However, under standard electrophilic conditions (NBS in DMF or ACN), substitution at C4 and C5 is the overwhelmingly favored pathway. If you suspect C2 bromination, careful analysis of NMR spectra is required for confirmation.

Section 3: Data Presentation

The following table, adapted from data on the closely related 2-phenyl-1H-imidazole, illustrates how reaction parameters can influence product distribution. A similar trend can be expected for 1-phenyl-1H-imidazole.

EntryEquivalents of NBSSolventTemperature (°C)Time (h)Yield of Di-bromo Product (%)Yield of Mono-bromo Byproduct (%)
11.0DCM254< 5~85
22.0DCM25127515
32.2ACN251288< 5
42.2DMF25892< 2

Data is representative and adapted for illustrative purposes.[3]

Section 4: Key Reaction Mechanisms

Understanding the reaction mechanism is crucial for rational troubleshooting. The bromination of 1-phenyl-1H-imidazole is a classic electrophilic aromatic substitution reaction.

Desired Pathway: Mono-bromination at C5

Caption: Mechanism of electrophilic bromination at the C5 position.

Side Reaction: Over-bromination Pathway

Caption: Pathway leading to the di-brominated side product.

Section 5: Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific experimental setup and goals.

Protocol 1: Selective Mono-bromination of 1-Phenyl-1H-imidazole

Objective: To synthesize 4(5)-bromo-1-phenyl-1H-imidazole with minimal formation of di-brominated byproducts.

Materials:

  • 1-Phenyl-1H-imidazole

  • N-Bromosuccinimide (NBS), freshly opened or recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Add NBS (1.05 eq) to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • Work-up:

    • Add a few drops of saturated sodium thiosulfate solution to quench any remaining bromine.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the isomers and any minor di-bromo byproduct.

References

  • ¹H and ¹³C NMR data for 1-phenyl-1H-imidazole. Supporting Information for a research article. Available at: [Link]

  • Convenient synthesis of polybrominated imidazole building blocks. Arkivoc. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR data for bromo-substituted imidazoles. In this supplementary material. Available at: [Link]

  • ¹H and ¹³C NMR data for imidazole derivatives. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

  • Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. Available at: [Link]

  • 4-Bromo-1H-imidazole - Spectra. SpectraBase. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

  • ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available at: [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate. Available at: [Link]

  • PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences. Available at: [Link]

  • Model reaction for the synthesis of 1-phenyl-1H-imidazole (1c). ResearchGate. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Available at: [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • 1,2,4,5-Tetraphenyl-1H-imidazole. National Institutes of Health. Available at: [Link]

  • Electronic Effect of the [Au(PPh3)] Fragment in the Stabilization of Imidazolium Salts and the Destabilization of NHCs. ResearchGate. Available at: [Link]

  • Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. MDPI. Available at: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. National Institutes of Health. Available at: [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]

  • The S 1 ← S 0 electronic transitions of 4- and 5-phenyl imidazole in the gas phase. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromo-1-phenyl-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this important synthetic building block. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Core Challenge

The synthesis of this compound presents a distinct regioselectivity challenge. The imidazole ring has multiple positions susceptible to electrophilic attack or deprotonation. The C2 position is generally the most acidic proton on the 1-substituted imidazole ring, making it a prime target for metalation. However, direct electrophilic bromination tends to occur at the more electron-rich C4 and C5 positions. Therefore, achieving high yields of the 2-bromo isomer requires a strategy that specifically targets the C2 position. The most reliable and widely used method is a directed metalation followed by quenching with an electrophilic bromine source.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format.

Q1: I attempted a direct bromination of 1-phenyl-1H-imidazole with NBS and got a complex mixture of products, but very little of the desired 2-bromo isomer. Why did this happen?

Answer: This is a common outcome due to the electronic properties of the imidazole ring. Direct electrophilic aromatic substitution on the 1-phenyl-1H-imidazole ring preferentially occurs at the C4 and C5 positions, which are more electron-rich than the C2 position. The C2 carbon is situated between two electronegative nitrogen atoms, making it relatively electron-deficient and less susceptible to attack by an electrophile like Br⁺.

Using N-Bromosuccinimide (NBS) or liquid bromine under standard electrophilic conditions will almost always lead to a mixture of 4-bromo-, 5-bromo-, and 4,5-dibromo-1-phenyl-1H-imidazole.[1] To achieve substitution at the C2 position, a different strategy is required.

Recommendation: Avoid direct electrophilic bromination for this target molecule. The most effective route is via lithiation (directed metalation) at the C2 position, followed by quenching with a bromine source.

Q2: My lithiation-bromination reaction for this compound is resulting in very low yields. What are the most likely causes?

Answer: Low yields in lithiation reactions are almost always traced back to a few critical experimental parameters. The aryllithium intermediate is highly reactive and sensitive to its environment.

Here is a breakdown of potential issues and how to resolve them:

Symptom Possible Cause Recommended Action
Reaction does not proceed; only starting material is recovered. 1. Inactive n-Butyllithium (n-BuLi): n-BuLi degrades upon exposure to air and moisture.1. Use a fresh bottle of n-BuLi or titrate the solution before use to determine its exact molarity.
2. Reaction temperature is too high: The lithiated intermediate may be unstable at higher temperatures or react with the solvent.2. Ensure the reaction is maintained at -78 °C (a dry ice/acetone bath) during and after the addition of n-BuLi.
A complex mixture of products is formed. 1. Presence of moisture or oxygen: Water will quench the n-BuLi and the aryllithium intermediate.1. Use oven-dried or flame-dried glassware. Use anhydrous solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
2. Incorrect stoichiometry: An excess of n-BuLi can lead to multiple lithiations or side reactions.2. Use a slight excess (typically 1.05-1.1 equivalents) of n-BuLi.
Low yield despite the consumption of starting material. 1. Inefficient bromination: The chosen brominating agent may be reacting slowly or inefficiently.1. Add the brominating agent at -78 °C and allow the reaction to warm slowly. Consider different bromine sources (see table below).
2. Degradation during workup: The product may be sensitive to the workup conditions.2. Quench the reaction at low temperature and avoid strong acidic conditions during the aqueous workup if possible.
Q3: What is the optimal brominating agent to use after forming the 2-lithio-1-phenyl-1H-imidazole intermediate?

Answer: The choice of brominating agent can impact both the yield and the ease of purification. While several options are available, they have different advantages and disadvantages.

Brominating Agent Equivalents Advantages Disadvantages
Liquid Bromine (Br₂) 1.1Inexpensive and highly reactive.Highly toxic, corrosive, and difficult to handle. Can lead to over-bromination if not added carefully.
1,2-Dibromoethane 1.2Liquid, easy to handle. Byproducts (ethene and LiBr) are easy to remove.Can be less reactive than Br₂.
Carbon Tetrabromide (CBr₄) 1.2Solid, easy to handle.Can be less reactive; requires careful monitoring.
N-Bromosuccinimide (NBS) 1.2Solid, easy to handle.The succinimide byproduct can sometimes complicate purification.[2]

For most lab-scale syntheses, 1,2-dibromoethane offers a good balance of reactivity, safety, and ease of handling.

Section 3: High-Yield Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the directed lithiation-bromination strategy.

Protocol 1: Synthesis via C2-Lithiation of 1-Phenyl-1H-imidazole

This protocol is adapted from established procedures for the C2-lithiation of N-substituted imidazoles.[3]

Materials:

  • 1-Phenyl-1H-imidazole

  • n-Butyllithium (n-BuLi) solution in hexanes (concentration pre-determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1-phenyl-1H-imidazole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1 hour. The formation of the 2-lithio-1-phenyl-1H-imidazole intermediate will occur.

  • Bromination: While maintaining the temperature at -78 °C, add 1,2-dibromoethane (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Warming & Quenching: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Section 4: Visual Guides

Diagram 1: Lithiation-Bromination Workflow

LithiationBromination cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Dissolve 1-Phenyl-1H-imidazole in Anhydrous THF Cool 2. Cool to -78 °C Start->Cool Add_nBuLi 3. Add n-BuLi (1.1 eq) dropwise at -78 °C Cool->Add_nBuLi Stir_Li 4. Stir for 1h at -78 °C (Formation of Lithiated Intermediate) Add_nBuLi->Stir_Li Add_Br 5. Add 1,2-Dibromoethane (1.2 eq) at -78 °C Stir_Li->Add_Br Stir_Br 6. Stir for 2h at -78 °C Add_Br->Stir_Br Quench 7. Warm to 0 °C & Quench with NH4Cl(aq) Stir_Br->Quench Extract 8. Extraction with Ethyl Acetate Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Pure 2-Bromo-1-phenyl- 1H-imidazole Purify->Product

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield or No Reaction Check_SM Starting Material Recovered? Start->Check_SM Complex_Mix Complex Mixture of Products? Check_SM->Complex_Mix No Inactive_BuLi Cause: Inactive n-BuLi Action: Titrate or use fresh bottle Check_SM->Inactive_BuLi Yes Moisture Cause: Moisture/Air contamination Action: Use anhydrous technique Complex_Mix->Moisture Yes Workup_Issue Cause: Degradation during workup Action: Use mild quench (NH4Cl) Complex_Mix->Workup_Issue No Temp_High Cause: Temperature too high Action: Maintain -78 °C strictly Inactive_BuLi->Temp_High Moisture->Temp_High

Caption: A decision tree for diagnosing common causes of low reaction yield.

References

  • Micetich, R. G., Spevak, P., Hall, T. W., & Bains, B. K. (1985). The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles. HETEROCYCLES, 23(7), 1671. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-1-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of functionalized phenyl-imidazoles. The imidazole core is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling is not always trivial.[1][2]

The primary challenge with this substrate lies in the nature of the imidazole ring itself. As a nitrogen-rich heterocycle, it can act as a ligand, coordinating to the palladium center and forming stable, catalytically inactive complexes.[3][4] This "catalyst poisoning" is a major deactivation pathway that can lead to sluggish or failed reactions. Therefore, the rational selection of a catalyst system—specifically the palladium source and the supporting ligand—is paramount to success.

Core Challenge: Catalyst Inhibition by the Imidazole Substrate

The lone pair of electrons on the imidazole nitrogen can compete with the desired ligand for coordination to the palladium center, pulling the catalyst into an unproductive "off-cycle" state. A successful catalyst system must be robust enough to overcome this inhibition.

CatalystCycle_Inhibition Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br Inhibition Catalyst Inhibition (Off-Cycle Complex) Pd0->Inhibition Imidazole-N Coordination Transmetal Transmetalation ([Nu]) OxAdd->Transmetal [Nu]-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 regenerates catalyst Product Product (Ar-Nu) RedElim->Product Imidazole This compound (Substrate)

Caption: The desired catalytic cycle vs. the catalyst inhibition pathway.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for various cross-coupling reactions with this compound.

Part 1: General Catalyst & Ligand Selection

Q: What is the most critical factor when choosing a catalyst system for this substrate?

A: The ligand. The key to success is using a ligand that is both sterically bulky and highly electron-donating.[5][6]

  • Steric Bulk: A large ligand (e.g., one with di-tert-butylphosphino or dicyclohexylphosphino groups) physically shields the palladium center, making it more difficult for the imidazole nitrogen to coordinate and cause inhibition.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step with the aryl bromide and facilitates the final reductive elimination step to release the product.[7]

Q: Should I generate my catalyst in situ from sources like Pd(OAc)₂ or use a pre-formed precatalyst?

A: For consistency and reliability, especially with challenging substrates, modern pre-formed catalysts are highly recommended.[8][9]

  • In situ generation (e.g., from Pd₂(dba)₃ or Pd(OAc)₂) can be less efficient and may not cleanly generate the active Pd(0) species, leading to irreproducible results.[8]

  • Precatalysts , such as the Buchwald G3/G4 palladacycles or PEPPSI™-type complexes, are air- and moisture-stable and designed to generate the active monoligated L-Pd(0) species cleanly and quantitatively upon heating in the presence of a base.[8][9] This leads to more robust and reproducible reactions.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: I want to perform a Suzuki-Miyaura coupling. What is a reliable starting point for a catalyst system?

A: A robust starting point is a second or third-generation Buchwald-type system.[2][9] The combination of a bulky, electron-rich biarylphosphine ligand with a suitable palladium source is critical.

ComponentRecommended Starting PointRationale
Pd Source Buchwald G3 Precatalyst (e.g., XPhos-Pd-G3)Air-stable, provides clean and efficient generation of the active Pd(0) catalyst.[8]
Ligand SPhos or XPhosThese are bulky, electron-rich ligands proven effective for coupling heteroaryl halides.[2][10]
Base K₃PO₄ or Cs₂CO₃Moderately strong, non-nucleophilic bases that are highly effective in Suzuki couplings.[2]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems are standard and effective for this transformation.[1][11]

Q: My Suzuki reaction is stalling or giving low yield. What should I try?

A: First, ensure your reagents are pure and your reaction is under a strict inert atmosphere.[4][12] If the problem persists, consider changing the ligand. A ligand screen is a vital optimization step.[8] Try a different class of bulky ligand, such as an N-heterocyclic carbene (NHC), for example, using a PEPPSI-IPr catalyst.[9] NHC ligands can offer different stability and reactivity profiles.[8]

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Q: What catalyst system should I use for coupling this compound with a primary or secondary amine?

A: Buchwald-Hartwig amination is highly ligand-dependent, with the optimal choice often varying with the amine class.[13] Again, bulky, electron-rich phosphine ligands are the standard.

ComponentRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ or a Buchwald G3/G4 PrecatalystPrecatalysts are preferred for consistency.[8][13]
Ligand XPhos or RuPhosThese ligands have a broad substrate scope and are effective for coupling with various amines.[14]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[13][15]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.[13]

Q: The reaction with my amine is not working. Are there any specific considerations for heteroarylamines?

A: Yes, coupling with heteroarylamines can be particularly challenging as both the substrate and the nucleophile can inhibit the catalyst.[3][13] In these cases, a more specialized ligand might be required. A systematic screen of ligands (e.g., the Buchwald ligand kit) is the most logical approach. Additionally, using a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial for base-sensitive substrates, though it may require higher temperatures.[13]

Part 4: Sonogashira & Heck Couplings

Q: What are the key considerations for a Sonogashira coupling with a terminal alkyne?

A: The classic Sonogashira coupling uses a dual catalyst system of palladium and copper(I) iodide.[1]

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[1][16]

  • Co-catalyst: CuI is typically used (5-10 mol%).

  • Base/Solvent: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is required and often serves as the solvent or co-solvent with THF or DMF.[1][16]

  • Troubleshooting: A major side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This is often exacerbated by the presence of oxygen.[16] Ensure your reaction is rigorously degassed. If homocoupling persists, consider a copper-free Sonogashira protocol, which may require a different ligand/palladium source.[16]

Q: Can I perform a Heck reaction with this substrate? What conditions are recommended?

A: Yes, the Heck reaction, which couples the aryl bromide with an alkene, is a viable transformation.[17][18]

  • Catalyst: Pd(OAc)₂ is a common and inexpensive palladium source.[17][19]

  • Ligand: While some Heck reactions can be "ligandless," the use of phosphine ligands like PPh₃ or P(o-tolyl)₃ is often beneficial, especially for aryl bromides.[18]

  • Base: An organic amine base like Et₃N is typically used to neutralize the HBr generated in the reaction.[17]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are common choices.[20]

Troubleshooting Guide

Troubleshooting_Flowchart start Low or No Conversion reagents 1. Verify Reagent Purity (Aryl Bromide, Nucleophile, Base, Solvent) start->reagents palladium_black Observing Palladium Black? start->palladium_black Side Issue atmosphere 2. Ensure Strict Inert Atmosphere (Degas Solvents Thoroughly) reagents->atmosphere Reagents OK catalyst_system 3. Evaluate Catalyst System atmosphere->catalyst_system Atmosphere OK ligand Screen Different Ligand Class (e.g., Biarylphosphine -> NHC) catalyst_system->ligand No Improvement precatalyst Switch to a Precatalyst (e.g., Buchwald G3/G4, PEPPSI) catalyst_system->precatalyst Using in-situ generation conditions 4. Optimize Reaction Conditions ligand->conditions precatalyst->conditions temperature Increase Temperature Incrementally conditions->temperature base_solvent Screen Different Base/Solvent Combination conditions->base_solvent success Reaction Successful temperature->success base_solvent->success stabilize Use Bulky/Stabilizing Ligand Lower Temperature palladium_black->stabilize stabilize->atmosphere

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Problem 1: Low to No Product Yield

  • Initial Checks: The first step in troubleshooting is to verify the basics.[12]

    • Reagent Quality: Ensure all starting materials are pure. Boronic acids, in particular, can degrade over time. Amines should be purified if they are not of high quality.[8] Solvents must be anhydrous and bases should be freshly opened or stored in a desiccator.

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction flask is properly flame-dried or oven-dried and that solvents have been rigorously degassed by methods such as freeze-pump-thaw or by bubbling with argon or nitrogen for an extended period.

  • Advanced Troubleshooting:

    • Change the Ligand: This is the most powerful variable. If a standard Buchwald ligand like SPhos doesn't work, try one from a different generation or a completely different class, like an N-heterocyclic carbene (NHC).[6][7]

    • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome sluggish reactivity during initial screening.[8]

    • Optimize Temperature: Many cross-coupling reactions require heat (80-110 °C). If you are running at a lower temperature, a gradual increase may initiate the reaction. However, be aware that excessively high temperatures can accelerate catalyst decomposition.[3]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a definitive sign of catalyst decomposition, where the active, soluble Pd(0) complex has aggregated into inactive, elemental palladium metal.[3][21]

  • Cause: This is often due to an unstable catalytic species, often triggered by oxygen, high temperatures, or an inadequate ligand.[21]

  • Solution:

    • Improve Inert Atmosphere: Re-evaluate your degassing and inert atmosphere techniques. This is the most common cause.[3]

    • Use a More Stabilizing Ligand: Bulky, electron-rich ligands create a more stable coordination sphere around the palladium, preventing aggregation.[3] If you are using a simple ligand like PPh₃, switching to a Buchwald-type ligand is a critical step.

    • Lower the Temperature: High temperatures can accelerate decomposition. Try running the reaction at the lowest temperature that still provides a reasonable rate.[3]

Problem 3: Side Product Formation (Homocoupling, Protodebromination)

  • Homocoupling: This refers to the coupling of two molecules of your nucleophile (e.g., two boronic acids in a Suzuki reaction). It is often caused by the presence of oxygen.[4] The solution is to improve your degassing procedure.

  • Protodebromination: This is the replacement of the bromine atom on your imidazole with a hydrogen atom. It can occur if there is a source of protons in the reaction (e.g., water) and a competing pathway that is faster than the desired cross-coupling. Using anhydrous solvents and ensuring your base is sufficiently strong can help minimize this.

Recommended Starting Protocols

These protocols are intended as robust starting points for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for coupling heteroaryl bromides.[2][9][11]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to achieve a substrate concentration of ~0.1 M.

  • Reaction: Place the vial in a preheated heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for C-N coupling.[13][15]

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Outside the glovebox (or inside), add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Inert Atmosphere: Seal the vial and, if outside a glovebox, evacuate and backfill with argon (3x).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.

References

  • A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. BenchChem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. BenchChem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Heck Coupling. NROChemistry.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald–Hartwig amination. Wikipedia.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
  • Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate.
  • Heck Reaction. Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
  • Heck reaction. Wikipedia.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health (NIH).
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges associated with controlling regioselectivity during imidazole synthesis. Here, we dissect the causality behind experimental outcomes and offer field-proven solutions to steer your synthesis toward the desired regioisomer.

I. Troubleshooting Guide: Common Regioselectivity Problems & Solutions

This section addresses specific issues encountered during imidazole synthesis, with a focus on practical, actionable solutions grounded in mechanistic principles.

Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?

The Debus-Radziszewski synthesis, a cornerstone of imidazole chemistry, often suffers from poor regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds.[1] This multicomponent reaction involves a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2][3] The formation of two possible diimine intermediates is the primary reason for the lack of selectivity.

Answer: Gaining control over the regiochemical outcome requires a multi-pronged approach that manipulates the reaction's kinetics and thermodynamics.

Strategies for Enhancing Regioselectivity:

  • Catalyst Selection: While the reaction can proceed without a catalyst, the addition of Lewis or Brønsted acids can significantly influence the product ratio.[1]

    • Lewis Acids: Catalysts like CuI, CuCl₂·2H₂O, and various zeolites have been shown to improve yields and, in some instances, regioselectivity in related multicomponent syntheses.[1] Experimenting with different Lewis acids can favor the formation of one regioisomer by selectively activating one of the carbonyl groups on the dicarbonyl starting material.

    • Mechanism of Action: The Lewis acid coordinates to a carbonyl oxygen, increasing its electrophilicity and directing the initial nucleophilic attack of ammonia. The choice of metal and ligands can fine-tune this coordination preference based on the electronic and steric environment of the two carbonyls.

  • Reaction Conditions:

    • Temperature and Time: Optimizing the reaction temperature and duration can influence the isomeric ratio, especially if one regioisomer is thermodynamically more stable.[1]

    • Microwave Irradiation: The use of microwave irradiation has been demonstrated to enhance reaction rates and yields in Debus-Radziszewski type reactions.[1] This can sometimes lead to a cleaner reaction profile with improved selectivity.

  • Solvent Effects: The polarity of the solvent can impact the stability of intermediates and transition states.[4]

    • Polar Protic Solvents: Solvents like ethanol or methanol are often effective as they can solvate the ammonium acetate and participate in proton transfer steps.[4]

    • Polar Aprotic Solvents: In certain metal-catalyzed variations, polar aprotic solvents such as DMF or DMSO have provided excellent yields.[4]

Experimental Protocol: Copper-Catalyzed Debus-Radziszewski Synthesis [1]

This protocol describes a general procedure for a copper-catalyzed synthesis of a trisubstituted imidazole.

Materials:

  • 4-chlorobenzaldehyde (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Ammonium acetate (3 mmol)

  • CuI (15 mol%)

  • Butanol (7 mL)

  • Round bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).[1]

  • Add butanol (7 mL) to the flask.[1]

  • Heat the mixture to reflux with stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.[1]

  • After completion, cool the reaction mixture to room temperature.[1]

  • Pour the cooled mixture into crushed ice and stir the resulting precipitate.[1]

  • Filter the solid product and wash with water.[1]

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[1]

Problem 2: I am struggling to synthesize the 1,4-disubstituted imidazole isomer regioselectively. What methods provide better control?

Achieving high regioselectivity for 1,4-disubstituted imidazoles can be a significant challenge with many classical methods.[5]

Answer: For complete regiocontrol in the synthesis of 1,4-disubstituted imidazoles, a multi-step approach starting from a glycine derivative is highly effective.[5][6] This method avoids the pitfalls of multicomponent reactions that can lead to isomeric mixtures.

Key Strategy: Synthesis via a 2-Azabuta-1,3-diene Intermediate [5]

This protocol allows for the unambiguous construction of the imidazole ring with the desired substitution pattern.

  • Mechanism: The core of this strategy is the formation of a 2-azabuta-1,3-diene intermediate through a double aminomethylenation of a glycine derivative.[5] Subsequent addition of an amine nucleophile triggers a transamination and cyclization cascade to furnish the 1,4-disubstituted imidazole.[5] A significant advantage of this method is its tolerance to a wide range of steric and electronic variations on the amine component.[5]

Experimental Protocol: Regioselective Synthesis of 1,4-Disubstituted Imidazoles [6]

Materials:

  • N-(4-nitrobenzoyl)glycine ethyl ester (or other suitable glycine derivative)

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Appropriate amine

  • Suitable solvent (e.g., toluene)

Procedure:

  • Formation of the 2-Azabuta-1,3-diene: To a solution of the glycine derivative in a suitable solvent, add dimethylformamide dimethylacetal (DMF-DMA).[6]

  • Heat the reaction mixture (e.g., to 150 °C) and monitor for the completion of the reaction by TLC or NMR.[6]

  • Transamination and Cyclization: After the formation of the intermediate, add the desired amine to the reaction mixture.

  • Continue heating until the cyclization is complete, as monitored by TLC or NMR.

  • Cool the reaction mixture and purify the product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted imidazole.

Problem 3: My N-alkylation of an unsymmetrical imidazole is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I direct the alkylation to a specific nitrogen?

The similar reactivity of the two nitrogen atoms in an unsymmetrical imidazole ring often leads to a lack of selectivity in N-alkylation reactions.[6] Deprotonation of the imidazole results in an anion where the negative charge is delocalized across both nitrogens, making them both susceptible to electrophilic attack.[6]

Answer: To achieve selective N-alkylation, you must differentiate the two nitrogen atoms either sterically or electronically.

Strategies for Selective N-Alkylation:

  • Steric Control: The use of a bulky substituent on the imidazole ring or a sterically demanding alkylating agent can direct the alkylation to the less hindered nitrogen atom.[6]

  • Electronic Effects: An electron-withdrawing group at the C4(5) position will deactivate the adjacent N3 nitrogen towards electrophilic attack, thereby favoring alkylation at the more distant N1 position.[6]

  • Protecting Groups: Employing a directing or protecting group is a powerful strategy for definitive regiocontrol.[7] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose.[8] It can be used to protect one nitrogen, allowing for functionalization at other positions, and can even be "switched" from N-1 to N-3 to enable arylation at the otherwise unreactive C4 position.[8]

Troubleshooting Workflow for Poor N-Alkylation Regioselectivity

Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in imidazole synthesis?

A1: Regioselectivity in imidazole synthesis is primarily dictated by a combination of steric and electronic factors of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on the reactants can favor reaction pathways that minimize steric interactions, thus directing the formation of a particular regioisomer.[1][6]

  • Electronic Effects: The electron density at different positions of the reactants plays a crucial role. Electron-withdrawing or electron-donating groups can activate or deactivate certain sites towards nucleophilic or electrophilic attack.[6]

  • Reaction Mechanism: Different named reactions proceed through distinct intermediates and transition states, which inherently favor specific substitution patterns. For example, the van Leusen synthesis is known to mechanistically favor the formation of 1,5-disubstituted imidazoles.[1]

  • Reaction Conditions: The choice of catalyst, solvent, base, and temperature can dramatically alter the regiochemical outcome of a reaction.[1][6] For instance, in palladium-catalyzed C-H arylations, changing the base can shift the selectivity between the C2 and C5 positions.[6]

Q2: Which named reactions for imidazole synthesis offer the best regiocontrol?

A2: Several named reactions are known for their ability to provide good to excellent regiocontrol under the right conditions.

  • Van Leusen Imidazole Synthesis: This method, which utilizes tosylmethyl isocyanide (TosMIC), is particularly effective for producing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1][9]

  • Marckwald Synthesis: This route, involving the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is useful for creating specific substitution patterns.[1][10]

  • Palladium-Catalyzed Direct Arylation: This modern method allows for the regioselective synthesis of 1,5-diaryl-1H-imidazoles by coupling 1-aryl-1H-imidazoles with aryl halides.[11]

Q3: How can catalysts be used to direct regioselectivity?

A3: Catalysts are a critical tool for controlling regioselectivity. They can influence the reaction pathway by:

  • Coordinating to Reactants: Lewis acid or transition metal catalysts can coordinate to specific atoms (e.g., carbonyl oxygen, nitrogen) on the starting materials, thereby activating that site and directing the approach of other reactants.[1]

  • Stabilizing Transition States: A catalyst can preferentially stabilize the transition state leading to one regioisomer over another, thus lowering the activation energy for that pathway and increasing the formation of the desired product.

  • Altering Reaction Mechanisms: In some cases, the presence of a catalyst can open up an entirely new reaction mechanism that is inherently more regioselective than the uncatalyzed pathway. Copper[12] and palladium[13] catalysts are frequently employed to achieve high regioselectivity in various imidazole-forming reactions.

Q4: What role do protecting groups play in controlling regioselectivity?

A4: Protecting groups are indispensable for achieving high regioselectivity, especially in multi-step syntheses of complex imidazoles.[7] They function by:

  • Blocking Reactive Sites: A protecting group can be selectively introduced at a reactive site (e.g., one of the ring nitrogens) to prevent it from participating in subsequent reactions.[7] This allows for transformations to be carried out at other positions on the molecule.

  • Directing Functionalization: Some protecting groups can direct metallation or other functionalization reactions to adjacent positions. The SEM group, for instance, can direct regioselective C-3 lithiation in indazoles, a related heterocyclic system.[14]

  • Enabling Sequential Reactions: By using orthogonal protecting groups (groups that can be removed under different conditions), chemists can perform a series of regioselective modifications to the imidazole core in a controlled, stepwise manner.[7]

III. Data Summary

Table 1: Effect of Catalyst and Solvent on the Yield of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole in a Copper-Catalyzed Three-Component Synthesis [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuCl (20)DMSO1409062
2CuI (15)ButanolReflux2592
3CuCl₂·2H₂O (15)EthanolReflux6085
4NoneButanolReflux12045

Data synthesized from representative literature to illustrate trends.

IV. Visualization of Key Concepts

Diagram 1: General Mechanism of the Debus-Radziszewski Imidazole Synthesis

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Cyclization A 1,2-Dicarbonyl C Diimine Intermediate A->C Condensation B Ammonia (2 eq.) B->C E Imidazole C->E Condensation & Oxidation D Aldehyde D->E

Caption: The two-stage process of the Debus-Radziszewski synthesis.

Diagram 2: Logic Flow for Selecting a Regioselective Imidazole Synthesis Strategy

G A Desired Imidazole Substitution Pattern? B 1,4-Disubstituted A->B C 1,5-Disubstituted A->C D Poly-substituted (e.g., 1,2,4- or 1,4,5-) A->D E Synthesis from Glycine Derivative via Azadiene B->E F Van Leusen Synthesis (TosMIC) C->F G Debus-Radziszewski or Marckwald Synthesis (Optimize Conditions) D->G H Direct C-H Arylation / Protecting Group Strategy D->H

Caption: A decision-making guide for choosing an appropriate synthetic route.

References

  • Punia, S., Verma, V., Kumar, D., Singh, G., & Sahoo, S. C. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synthetic Communications, 50(5), 725-734. Retrieved from [Link]

  • Punia, S., Verma, V., Kumar, D., Singh, G., & Sahoo, S. C. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. ResearchGate. Retrieved from [Link]

  • Punia, S., Verma, V., Kumar, D., Singh, G., & Sahoo, S. C. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Taylor & Francis Online. Retrieved from [Link]

  • Gehre, A., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3832-3846. Retrieved from [Link]

  • Bellina, F., Ciucci, D., Mannina, L., & Rossi, R. (2005). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry, 70(11), 4265-4273. Retrieved from [Link]

  • Sharma, S. D., et al. (2004). Regioselective Synthesis of 1-Alkyl-4-(3-pyridyl)-Substituted Imidazole. Organic Process Research & Development, 8(5), 759-762. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Retrieved from [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 958-961. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Chuprakov, S., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(23), 7979-7991. Retrieved from [Link]

  • Benincori, T., Brenna, E., & Sannicolò, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 675-680. Retrieved from [Link]

  • Guedes, G. P., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5373. Retrieved from [Link]

  • Sorrell, T. N., & Allen, W. E. (1996). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 61(2), 534-535. Retrieved from [Link]

  • Benincori, T., Brenna, E., & Sannicolò, F. (1993). Studies on Wallach's imidazole synthesis. Scilit. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Wang, Z., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 59(10), 1238-1243. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Retrieved from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

Sources

Technical Support Center: Deprotection Strategies for N-Protected Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-protected imidazole deprotection strategies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing protecting groups from the imidazole nitrogen. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not only solutions to common experimental challenges but also the underlying scientific principles to empower your synthetic strategies.

General Principles of Imidazole N-Protection

The imidazole ring, a common motif in pharmaceuticals and bioactive molecules, possesses a nucleophilic nitrogen that often requires protection to prevent undesired side reactions during synthesis. The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. An ideal protecting group should be easy to introduce, stable throughout subsequent synthetic steps, and removable under conditions that do not compromise the integrity of the rest of the molecule. This concept is known as an orthogonal protecting group strategy.[1]

Troubleshooting and FAQs for Common Imidazole Protecting Groups

This section addresses specific issues you may encounter with some of the most frequently used N-protecting groups for imidazoles: tert-butoxycarbonyl (Boc), Trityl (Tr), (2-Trimethylsilyl)ethoxymethyl (SEM), and Sulfonyl derivatives.

N-Boc (tert-butoxycarbonyl) Deprotection

The Boc group is widely used due to its stability in a range of non-acidic conditions and its susceptibility to cleavage under acidic, basic, or thermolytic conditions.[2]

Q1: My N-Boc deprotection using standard acidic conditions (e.g., TFA in DCM) is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete deprotection of N-Boc imidazoles under acidic conditions can stem from several factors:

  • Insufficient Acid Strength or Concentration: While trifluoroacetic acid (TFA) is a common choice, some substrates may require stronger acidic conditions.[3][4] Consider using HCl in dioxane or increasing the concentration of TFA.[3]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion, as some substrates may necessitate longer reaction times.[3]

  • Steric Hindrance: Bulky substituents on the imidazole ring or adjacent groups can impede the approach of the acid to the Boc group, thereby slowing the reaction rate.[3]

Troubleshooting Workflow for Incomplete N-Boc Deprotection:

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Q2: I am observing side-product formation during the acidic deprotection of my N-Boc imidazole, which also has other acid-sensitive functional groups. What are my options?

A2: The presence of other acid-labile groups is a common challenge. Standard acidic deprotection can cleave other protecting groups like silyl ethers or acetals.[3] In such cases, milder or alternative deprotection methods are advisable:

  • Thermolytic Deprotection: Heating the N-Boc protected imidazole can induce deprotection without the need for acidic reagents.[3][5] Solvents like trifluoroethanol (TFE) or methanol can facilitate this process at temperatures around 120-150 °C.[5]

  • Basic or Nucleophilic Deprotection: N-Boc imidazoles can be deprotected under basic conditions.[6][7] Reagents like NaBH4 in ethanol, ammonia in methanol, or cesium carbonate have been successfully employed for this purpose.[6][7][8]

MethodReagentsTemperatureTypical YieldNotes
Acidic TFA in DCMRoom Temp>90%Can cleave other acid-sensitive groups.[4][9]
Thermolytic TFE or MeOH120-150 °C>95%Excellent for substrates with acid-sensitive groups.[5]
Basic NaBH4 in EtOHRoom Temp75-98%Selective for N-Boc on imidazoles and pyrazoles.[6][8]

Table 1: Comparison of N-Boc Deprotection Methods for Imidazoles.

N-Trityl (Tr) Deprotection

The trityl group is a bulky protecting group that is readily cleaved under mild acidic conditions, making it orthogonal to many base-labile protecting groups.[2][10]

Q3: My N-Trityl deprotection with mild acid is incomplete. Can I use stronger acidic conditions without affecting other functional groups?

A3: While the trityl group is generally cleaved under mild acidic conditions, the reaction's efficiency can be substrate-dependent. If milder acids like formic or acetic acid are ineffective, you can cautiously employ stronger acids like TFA.[10][11] However, it is crucial to consider the stability of other functional groups in your molecule. Careful monitoring of the reaction is essential to avoid undesired side reactions.

Mechanism of Acid-Catalyzed Trityl Deprotection:

The deprotection proceeds via protonation of the nitrogen atom, followed by the departure of the highly stable trityl cation.[10]

Caption: Mechanism of acid-catalyzed N-Trityl deprotection.

Q4: Are there non-acidic methods to deprotect an N-Trityl imidazole?

A4: While acidic cleavage is the most common method, reductive deprotection conditions have also been reported. For instance, lithium powder with a catalytic amount of naphthalene can be used for the reductive detritylation of N-tritylamines.[12] This method can be advantageous when dealing with acid-sensitive substrates. Additionally, indium metal in refluxing methanol has been used for the selective cleavage of N-trityl groups from tetrazoles, a strategy that may be adaptable to imidazoles.[13]

N-SEM ([2-(Trimethylsilyl)ethoxy]methyl) Deprotection

The SEM group is stable under a variety of conditions but can be cleaved by fluoride ions or under acidic conditions.[14]

Q5: My N-SEM deprotection with TBAF is not working well. What could be the issue and what are the alternatives?

A5: Inefficient deprotection of N-SEM groups with tetrabutylammonium fluoride (TBAF) can be due to several factors, including the purity of the TBAF and the reaction conditions. TBAF is hygroscopic, and the presence of water can affect its reactivity.[15]

Alternative Deprotection Strategies for N-SEM:

  • Acidic Conditions: N-SEM protected imidazoles can be deprotected using strong acids like TFA, although this can be sluggish.[14] Lewis acids such as tin tetrachloride (SnCl4) in dichloromethane at low temperatures have also been shown to be effective.[16]

  • Magnesium Bromide: For substrates with other sensitive groups, magnesium bromide in ether or nitromethane can be a useful reagent for SEM deprotection.[16][17]

Fluoride-Mediated N-SEM Deprotection Mechanism:

The fluoride ion attacks the silicon atom, leading to the formation of a pentavalent siliconate intermediate. This intermediate is unstable and undergoes fragmentation to release the deprotected imidazole.[14]

N-Sulfonyl Deprotection

Sulfonyl groups are robust protecting groups, and their removal often requires harsh conditions.[18]

Q6: I am struggling to deprotect my N-sulfonyl imidazole. What are the most effective methods?

A6: Deprotection of N-sulfonyl imidazoles is indeed challenging due to the stability of the sulfonamide bond.

  • Acidic Hydrolysis: Strong acids like trifluoromethanesulfonic acid (TfOH) can be used for the hydrolysis of N-arylsulfonamides.[19][20] The efficiency of this method depends on the electronic nature of the substrate.[19]

  • Reductive Cleavage: Reductive conditions, often involving dissolving metals or catalytic hydrogenation, can be employed. However, these methods are often not compatible with other reducible functional groups.

  • Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the functionalization and potential deprotection of sulfonamides under milder conditions.[21]

Considerations for N-Sulfonyl Deprotection:

Given the harsh conditions often required, it is crucial to plan the synthetic route carefully when using a sulfonyl protecting group. It is often employed when a very robust protecting group is necessary.

Experimental Protocols

Protocol 1: N-Boc Deprotection with NaBH4 in Ethanol[6]
  • Dissolve the N-Boc protected imidazole (1.0 equiv) in ethanol (95% or dry).

  • Add sodium borohydride (NaBH4) (3.0 equiv) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Trityl Deprotection with Formic Acid[10]
  • Treat the N-trityl protected substrate (1.0 equiv) with cold formic acid (97+%).

  • Stir the mixture for a short period (e.g., 3 minutes) at room temperature.

  • Remove the formic acid under reduced pressure.

  • Co-evaporate the residue with dioxane twice to ensure complete removal of formic acid.

  • The crude product can then be further purified.

Protocol 3: N-SEM Deprotection with Tin Tetrachloride[16]
  • Dissolve the N-SEM protected substrate (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.

  • Add a 1M solution of tin tetrachloride (SnCl4) in dichloromethane dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a 4% aqueous sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

References

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKAT USA. [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2008). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 27(10-11), 1136-1140. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Yus, M., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]

  • Perry, G. J. P., et al. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Angewandte Chemie International Edition, 60(40), 21826-21833. [Link]

  • Behloul, C., Guijarro, D., & Yus, M. (2004). Reductive Detritylation of N-Tritylamines. Synthesis, 2004(08), 1274-1280. [Link]

  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Sharma, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(12), e202200388. [Link]

  • Schling, P., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]

Sources

Technical Support Center: Phenyl-Imidazole Bromination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Regioselectivity and Preventing Over-Bromination

Welcome to the technical support guide for the selective bromination of phenyl-imidazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with controlling bromination reactions on this important heterocyclic scaffold. Over-bromination is a common and frustrating side reaction that leads to difficult purifications and reduced yields of the desired product.

This guide provides in-depth, experience-driven advice, troubleshooting protocols, and a foundational understanding of the reaction mechanics to empower you to achieve clean, selective, and high-yielding monobromination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered in the lab.

Q1: I tried to brominate 2-phenyl-1H-imidazole and got a mixture of di- and tri-brominated products. What happened?

This is the most common issue. The imidazole ring is highly activated towards electrophilic aromatic substitution, even more so than benzene, furan, or thiophene.[1] Standard brominating agents like liquid bromine (Br₂) are often too reactive, leading to rapid, uncontrolled addition at multiple sites on the imidazole ring.[1][2] The primary products are typically a mixture of 4-bromo-, 5-bromo-, and 4,5-dibromo-2-phenyl-1H-imidazole.[3]

Q2: Why are both the C4 and C5 positions on the imidazole ring brominated? Can I target just one?

The C4 and C5 positions of the imidazole ring possess similar electron densities.[3] Furthermore, the N-H proton can tautomerize, blurring the distinction between these two sites. This makes achieving high regioselectivity challenging.[3] Targeting a single isomer requires careful control of reaction conditions or the implementation of a directing group strategy.[3]

Q3: My starting material is consumed, but my yield of the desired monobrominated product is very low. Where did it go?

Low yield in the presence of full starting material consumption typically points to two culprits:

  • Over-bromination: Your desired monobrominated product formed and then reacted again to form di- or tri-brominated species.

  • Degradation: The reaction conditions were too harsh, leading to decomposition of the starting material or product.

Close monitoring of the reaction by Thin Layer Chromatography (TLC) is critical to quench the reaction as soon as the starting material is consumed, preventing further bromination of your product.[3]

Q4: How can I quickly check my crude reaction mixture for over-bromination?

The most effective methods are:

  • Thin Layer Chromatography (TLC): Over-brominated products are typically less polar than the monobrominated product and will have a higher Rƒ value. You will see multiple product spots above your desired spot.

  • Mass Spectrometry (MS): A quick LC-MS or direct-infusion MS of the crude mixture will show the isotopic pattern for one, two, or three bromine atoms. The characteristic M, M+2, M+4, etc., peaks for bromine isotopes are unmistakable.

Part 2: Understanding the Core Problem: Reactivity & Mechanism

To control the reaction, you must first understand the underlying principles governing the reactivity of the phenyl-imidazole system.

The imidazole ring is a π-excessive heterocycle, meaning its five-membered ring contains six π-electrons, making it electron-rich and highly susceptible to electrophilic attack. The positions of highest electron density, and therefore highest reactivity, are C5, followed by C4, and then C2.

  • Reactivity Order: C5 > C4 >> C2

  • The Phenyl Ring: The phenyl ring at the C2 position is generally deactivated relative to the imidazole ring and will not typically be brominated unless harsher conditions or specific catalysts are used.[3]

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of brominating agent is paramount. Highly reactive sources like Br₂ provide a high concentration of the electrophile, leading to rapid, indiscriminate attack. Milder reagents like N-Bromosuccinimide (NBS) are preferred because they provide a low, steady concentration of bromine, allowing for more controlled and selective reactions.[4]

Part 3: Troubleshooting Guide & Mitigation Strategies

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: Uncontrolled Polybromination (Di- and Tri-bromination)

This is the most frequent failure mode, resulting from excessive reactivity.

Probable Cause Underlying Reason (Causality) Recommended Solution & Protocol Adjustment
Reagent is too reactive Liquid bromine (Br₂) has a very high electrophilicity, leading to rapid reaction at multiple activated sites before the reaction can be controlled or quenched.Switch to N-Bromosuccinimide (NBS). NBS is a solid that is easier to handle and provides a low equilibrium concentration of Br₂, taming the reactivity.[4][5][6]
Incorrect Stoichiometry Using more than 1.0-1.1 equivalents of the brominating agent will inevitably lead to polybromination once the starting material is consumed.Use precise stoichiometry. Carefully weigh 1.0 to a maximum of 1.05 equivalents of NBS. Ensure your starting material is pure and its molecular weight is correct.[3]
Reaction Temperature is too High Higher temperatures increase the reaction rate exponentially (Arrhenius equation), reducing selectivity and promoting follow-on reactions.Lower the temperature. Start the reaction at 0 °C in an ice bath. Allow it to warm slowly to room temperature while monitoring.[3] This creates a kinetic preference for the most reactive site.
Prolonged Reaction Time Even with correct stoichiometry, allowing the reaction to stir for too long after the starting material is consumed will cause the desired monobromo product to be converted into the dibromo product.Monitor closely with TLC. Check the reaction every 15-30 minutes. As soon as the starting material spot disappears, quench the reaction immediately by pouring it into ice-cold water containing a reducing agent like sodium thiosulfate.[3]
Solvent Choice Polar aprotic solvents like DMF can stabilize charged intermediates, potentially increasing the reaction rate and enhancing selectivity in some cases.[3][7]Use a suitable solvent. Anhydrous DMF is often a good choice for NBS brominations of electron-rich heterocycles.[3][7]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving over-bromination issues.

G start Start: Over-bromination Observed reagent What brominating agent was used? start->reagent br2 Br₂ (Liquid Bromine) reagent->br2 High Reactivity nbs NBS reagent->nbs Good Choice switch_to_nbs Action: Switch to NBS (1.05 eq). Start at 0 °C in DMF. br2->switch_to_nbs stoich Check Stoichiometry: Was it > 1.1 eq? nbs->stoich stoich_yes Action: Reduce NBS to 1.05 eq. stoich->stoich_yes Yes temp Check Temperature: Was it > RT? stoich->temp No temp_yes Action: Run reaction at 0 °C. temp->temp_yes Yes time Check Monitoring: Was reaction time too long? temp->time No time_yes Action: Monitor by TLC every 15 min. Quench immediately at completion. time->time_yes Yes protect Still seeing mixtures? Consider Protecting Group Strategy. time->protect No

Caption: Decision workflow for troubleshooting over-bromination.

Problem 2: Poor Regioselectivity (Mixture of 4- and 5-bromo Isomers)

This occurs when the electronic and steric environments of C4 and C5 are too similar.

Probable Cause Underlying Reason (Causality) Recommended Solution & Protocol Adjustment
Tautomerization The rapid exchange of the N-H proton averages the electronic character of the C4 and C5 positions, making them equally susceptible to attack.[3]Use a Protecting Group. By capping the N1-position with a bulky protecting group (e.g., Trityl, SEM), you break the tautomerism and introduce steric bulk that can direct bromination preferentially to the less hindered C4 position.[3]
Kinetic vs. Thermodynamic Control At higher temperatures, the reaction may equilibrate, leading to a mixture of isomers. At low temperatures, the reaction is under kinetic control, favoring the product that forms fastest, which may offer some selectivity.[8][9]Maintain low temperatures (0 °C or below). This favors the kinetically preferred product. While this may not give perfect selectivity, it can often improve the ratio of isomers.

Part 4: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for achieving selective monobromination.

Protocol 1: Controlled Monobromination using NBS

This protocol is the first-line approach for achieving selective monobromination by controlling reaction conditions.

Objective: To synthesize 4(5)-bromo-2-phenyl-1H-imidazole while minimizing di-bromination.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq), which has been freshly recrystallized if it appears yellow, in small portions over 20 minutes.[3] Use a thermometer to ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: As soon as the starting material spot is no longer visible on TLC (typically 2-4 hours), immediately pour the reaction mixture into a beaker containing ice-cold water and a 10% aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to separate the desired monobrominated product from any residual starting material and over-brominated byproducts.[3]

Protocol 2: Regioselective Bromination via a Protecting Group Strategy

This protocol is a more robust method for obtaining a single, specific isomer by using a bulky protecting group to sterically direct the bromination.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Bromination cluster_2 Step 3: Deprotection start 2-Phenyl-1H-imidazole step1 React with Trityl Chloride, Base (TEA) in DCM start->step1 prod1 N-Trityl-2-phenylimidazole step1->prod1 step2 Add NBS (1.05 eq) in THF at 0 °C prod1->step2 prod2 N-Trityl-4-bromo-2-phenylimidazole step2->prod2 step3 Treat with mild acid (e.g., TFA in DCM) prod2->step3 final_prod 4-Bromo-2-phenyl-1H-imidazole (Single Isomer) step3->final_prod

Caption: Workflow for a protecting group-based bromination strategy.

Objective: To synthesize 4-bromo-2-phenyl-1H-imidazole as a single regioisomer.

Methodology:

  • Protection:

    • Dissolve 2-phenyl-1H-imidazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0 °C and add triphenylmethyl chloride (Trityl chloride, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup and purify the crude N-trityl protected intermediate by column chromatography.

  • Directed Bromination:

    • Dissolve the purified N-trityl-2-phenylimidazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.[3]

    • Add NBS (1.05 eq) portion-wise. The bulky trityl group will sterically hinder attack at the C5 position, directing bromination to C4.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Protocol 1.[3]

  • Deprotection:

    • Dissolve the purified, brominated intermediate in DCM.

    • Add a mild acid, such as a few drops of trifluoroacetic acid (TFA), and stir at room temperature until the trityl group is cleaved (monitor by TLC).

    • Quench with a mild base (e.g., saturated sodium bicarbonate solution), perform an aqueous workup, and purify the final product by column chromatography or recrystallization to yield the single, desired 4-bromo isomer.[3]

Part 5: Analytical Characterization

Confirming the identity and purity of your product is essential.

  • ¹H NMR: The proton signals on the imidazole ring will show distinct shifts upon bromination. Disappearance of a proton signal at the C4 or C5 position is a clear indicator of substitution.

  • ¹³C NMR: The carbon atom bonded to bromine will experience a significant downfield shift.

  • HPLC: High-Performance Liquid Chromatography is an excellent tool for separating isomers and assessing purity. Developing a method on a C18 reverse-phase column can effectively resolve starting material, monobrominated isomers, and dibrominated byproducts.[10][11][12]

  • Mass Spectrometry: As mentioned in the FAQs, MS is definitive for determining the degree of bromination by observing the characteristic isotopic patterns of bromine.

By understanding the chemical principles, carefully controlling reaction conditions, and employing strategic protocols, researchers can overcome the common challenges of phenyl-imidazole bromination and confidently synthesize their desired target molecules.

References

  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole - Benchchem. (n.d.).
  • A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite - Benchchem. (n.d.).
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025).
  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Unit 4 imidazole | PDF. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. (2022, March 22). Chemia. Retrieved January 6, 2026, from [Link]

  • Preparation of 2,4,5-tribromoimidazole. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

  • Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. (1991). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. (n.d.). Research Solutions Pages. Retrieved January 6, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • N-Bromosuccinimide. (2019, July 6). Retrieved January 6, 2026, from [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (n.d.). Retrieved January 6, 2026, from [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019, March 4). Retrieved January 6, 2026, from [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][3][13]phenanthroline frameworks. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Oriental Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Convenient synthesis of polybrominated imidazole building blocks. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study | Request PDF. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2,4,5-tribromoimidazole. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]

  • Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2,4,5-Tribromoimidazole | C3HBr3N2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 2,4,5-tribromoimidazole (C3HBr3N2). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved January 6, 2026, from [Link]

  • The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). (n.d.). Retrieved January 6, 2026, from [Link]

  • Imidazoles. (2022, November 3). Chemistry Online. Retrieved January 6, 2026, from [Link]

  • Direct monobromination of imidazole and N-methylimidazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • Parallel synthesis and evaluation of N-(1-phenylethyl)-5-phenyl-imidazole-2-amines as Na+/K+ ATPase inhibitors. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). NIH. Retrieved January 6, 2026, from [Link]

  • Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Reaction Condition Screening for 2-Bromo-1-phenyl-1H-imidazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the cross-coupling of 2-bromo-1-phenyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction condition screening for this versatile building block. We will explore common challenges and provide expert-driven, actionable solutions in a direct question-and-answer format.

The functionalization of the C2-position of the imidazole ring is a cornerstone of medicinal chemistry. However, palladium-catalyzed cross-coupling reactions involving electron-rich N-heterocycles like this compound can be challenging. Success often hinges on a nuanced understanding of the interplay between catalysts, ligands, bases, and solvents. This guide synthesizes established principles with practical, field-proven insights to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before embarking on your screening campaign.

Q1: Which type of cross-coupling reaction should I choose for my target molecule?

The choice of reaction depends entirely on the type of bond you intend to form at the C2-position:

  • For Carbon-Carbon (C-C) bonds (e.g., installing an aryl, vinyl, or alkyl group): The Suzuki-Miyaura coupling is the most common and robust choice.[1][2] It utilizes readily available boronic acids or esters and generally exhibits high functional group tolerance.[3] The Heck reaction is the preferred method for coupling with alkenes to form a new vinyl C-C bond.[4]

  • For Carbon-Nitrogen (C-N) bonds (e.g., installing a primary or secondary amine): The Buchwald-Hartwig amination is the state-of-the-art method.[5][6] It allows for the formation of aryl amines under conditions that are often milder than classical methods.[5]

Q2: What are the most critical parameters to screen for a successful coupling reaction?

For any palladium-catalyzed cross-coupling, the following four components have the most significant impact on reaction outcome and must be systematically screened:

  • Palladium Source/Precatalyst: The choice of palladium source, from simple salts like Pd(OAc)₂ to pre-formed complexes like Pd(PPh₃)₄ or advanced precatalysts, determines how efficiently the active Pd(0) catalyst is generated and maintained.[7][8]

  • Ligand: The ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and dictates the success of key steps like oxidative addition and reductive elimination.[9][10]

  • Base: The base is essential for the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[1][11] Its strength and nature can dramatically affect yield and side-product formation.

  • Solvent: The solvent system must solubilize the reagents and can influence catalyst activity and stability.[1] Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene), often with water as a co-solvent in Suzuki reactions.[11][12]

Q3: Why is the ligand so important for coupling with a heteroaryl halide like this one?

The imidazole ring system can coordinate to the palladium center and act as an inhibitor, poisoning the catalyst. Furthermore, the C2-position of imidazole has unique electronic properties. The right ligand is crucial for several reasons:

  • Promoting Oxidative Addition: Electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) can accelerate the oxidative addition of the Pd(0) into the C-Br bond, which is often the rate-limiting step.[13][14]

  • Preventing Catalyst Deactivation: A bulky ligand can protect the palladium center from deactivating side reactions or coordination by the imidazole nitrogen.

  • Facilitating Reductive Elimination: The ligand's electronic and steric properties influence the final, product-forming reductive elimination step.[5]

For these reasons, "standard" ligands like triphenylphosphine (PPh₃) may be insufficient, and screening a panel of more specialized ligands is highly recommended.[13][15]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue: No Reaction or Poor Conversion of Starting Material

Q4: I ran my Suzuki coupling reaction overnight, but LC-MS analysis shows only my starting this compound. What went wrong?

When a reaction fails to initiate, the problem almost always lies with the catalyst's activity or fundamental reaction parameters. Here is a checklist of potential causes and solutions:

  • Inactive Catalyst: The most common culprit.

    • Cause: The active Pd(0) species was never generated or was immediately quenched. Many Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction, which can sometimes fail.[8] The reaction is also highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Solution:

      • Ensure an Inert Atmosphere: Your reaction setup must be rigorously degassed. The best method is to evacuate the reaction vessel and backfill with an inert gas (Argon or Nitrogen) three times.[7] Sparging the solvent with inert gas before use is also highly recommended.[7]

      • Use a Precatalyst: Switch to a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are air-stable solids that reliably generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[7]

      • Check Reagent Purity: Ensure your starting material and boronic acid are pure. Some impurities can act as catalyst poisons.

  • Incorrect Base or Solvent:

    • Cause: The chosen base may be too weak or insoluble in the reaction medium. For Suzuki couplings, an aqueous base is often necessary to facilitate the transmetalation step.[1][16]

    • Solution: If using an inorganic base like K₂CO₃ or K₃PO₄, ensure a small amount of water is present (e.g., a 10:1 or 4:1 ratio of organic solvent to water).[12][17] If the reaction is still unsuccessful, switch to a stronger or more soluble base like Cs₂CO₃.[18]

  • Insufficient Temperature:

    • Cause: The energy of activation for the oxidative addition step has not been overcome.

    • Solution: Increase the reaction temperature. Most Suzuki couplings with bromo-heterocycles are run at elevated temperatures, typically between 80-110 °C.[12]

Issue: Low Yield with Significant Side Product Formation

Q5: I'm getting my desired product, but the yield is only 20-30%. I also see a lot of debrominated starting material (1-phenyl-1H-imidazole) and homocoupled boronic acid (biphenyl, if using phenylboronic acid). How can I improve this?

Low yields accompanied by specific side products point to competing reaction pathways. The key is to favor the desired cross-coupling pathway over these unproductive routes.

  • Protodebromination (Loss of Bromine):

    • Cause: This occurs when the palladium intermediate, after oxidative addition, is protonated before it can undergo transmetalation. This is often exacerbated by trace water or an inappropriate base.

    • Solution:

      • Use Anhydrous Conditions (if appropriate): While some water is often beneficial for Suzuki, excess water can be detrimental. Ensure your organic solvent is dry.

      • Change the Base: Switch to a non-hydroxide base. Potassium phosphate (K₃PO₄) is often an excellent choice for suppressing this side reaction.[17]

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen and can be a sign of inefficient catalysis, where the boronic acid reacts with itself.

    • Solution:

      • Improve Degassing: This is critical. Residual oxygen is a primary driver of boronic acid homocoupling. Re-evaluate your degassing technique.

      • Optimize Stoichiometry: Use a slight excess, but not a large excess, of the boronic acid (typically 1.1-1.5 equivalents).[12]

      • Change Ligand/Catalyst: A more efficient catalyst system will promote the desired cross-coupling at a faster rate than the undesired homocoupling. Screen a panel of electron-rich, bulky phosphine ligands.[14]

Issue: Reaction is "Messy" or Gives Multiple Unidentified Products

Q6: My TLC plate or LC-MS chromatogram shows multiple spots/peaks, and purification is a nightmare. What could be causing this?

A "messy" reaction often indicates decomposition of starting materials or the product under the reaction conditions.

  • Cause: The combination of heat and a strong base can be harsh. The N-phenyl group on your imidazole is generally stable, but the boronic acid coupling partner or the final product might not be.

  • Solution:

    • Lower the Reaction Temperature: Screen temperatures from 60 °C to 100 °C. A lower temperature may be sufficient with a highly active catalyst system.

    • Use a Milder Base: If using a very strong base like KOtBu (more common in Buchwald-Hartwig reactions), consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) for a Suzuki coupling.[12][17]

    • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS every 1-2 hours. Once the starting material is consumed, work up the reaction immediately to prevent product degradation.[19][20]

Part 3: Recommended Screening Protocols
General Protocol for Suzuki-Miyaura Coupling Screening

This protocol provides a robust starting point for screening reaction conditions. It is designed for a small-scale reaction (~0.25 mmol) that can be performed in parallel to test multiple conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)[12]

  • Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) (1-5 mol%)

  • Ligand (if not using a precatalyst) (2-10 mol%)

  • Base (2.0-3.0 equiv)[12]

  • Anhydrous Solvent

  • Degassed Water (if required)

Step-by-Step Procedure:

  • Preparation: To a dry reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: If using a solid palladium source and ligand, add them to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial using a vacuum pump and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Using a syringe, add the anhydrous organic solvent, followed by degassed water if the condition requires it.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: After the designated time (e.g., 4-12 hours), cool the reaction to room temperature. Take a small aliquot for analysis by TLC or LC-MS to determine the conversion of the starting material.[19]

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]

  • Purification: Purify the crude product by column chromatography on silica gel.[19]

Table 1: Recommended Starting Conditions for Screening

This table provides a matrix of conditions to screen for the Suzuki-Miyaura coupling of this compound.

Entry Pd Source (mol%) Ligand (mol%) Base (2.5 eq) Solvent System (v/v) Temp (°C) Notes
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)100Classic, but often low-yielding for heteroaryls.
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (10:1)90A very robust starting point for many heteroaryls.
3PdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O (4:1)85Good for substrates prone to debromination.
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄THF/H₂O (10:1)80Highly active catalyst system, may work at lower T.
5XPhos Pd G3 (2)-K₂CO₃t-AmylOH/H₂O (10:1)100Air-stable precatalyst for improved reproducibility.
Part 4: Mechanistic & Workflow Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the key steps in the Suzuki-Miyaura coupling, providing a mechanistic basis for troubleshooting.[1][22]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ComplexB R¹-Pd(II)L₂-R² Pd0->ComplexB Oxidative Addition Pd0->ComplexB 1. Oxidative    Addition OxAdd Oxidative Addition ComplexA R¹-Pd(II)L₂-X ComplexA->Pd0 Reductive Elimination ComplexA->Pd0 3. Reductive    Elimination Product_out R¹-R² (Product) ComplexA->Product_out Transmetal Transmetalation ComplexB->ComplexA Transmetalation ComplexB->ComplexA 2. Transmetalation RedElim Reductive Elimination ArX_in R¹-X (Your Imidazole) ArX_in->Pd0 Boronic_in R²-B(OR)₂ Boronic_in->ComplexA Base_in Base Base_in->ComplexA

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for a Failed Coupling Reaction

This workflow provides a logical sequence of steps to diagnose and solve common issues with cross-coupling reactions.

Troubleshooting_Workflow start Reaction Failed: Low or No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_degas Action: Improve Degassing (3x Evacuate/Backfill) check_catalyst->sol_degas No (Suspect O₂ contamination) check_reagents Are Reagents Pure & Correct? check_conditions->check_reagents Yes sol_temp Action: Increase Temperature (Screen 80-110 °C) check_conditions->sol_temp No (Temp too low) sol_base Action: Change Base (e.g., K₂CO₃ -> K₃PO₄) check_conditions->sol_base No (Base ineffective) sol_ligand Action: Screen Bulky, Electron-Rich Ligands check_conditions->sol_ligand No (Ligand unsuitable) sol_repurify Action: Repurify Starting Materials check_reagents->sol_repurify No (Impurity suspected) sol_boronic Action: Check Boronic Acid Quality/Decomposition check_reagents->sol_boronic No (Boronic acid issue) sol_precatalyst Action: Use an Air-Stable Precatalyst (e.g., G3/G4) sol_degas->sol_precatalyst success Problem Solved sol_degas->success sol_precatalyst->success sol_temp->success sol_base->success sol_ligand->success sol_repurify->success sol_boronic->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Part 5: References
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336-6352. [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B. [Link]

  • Cravotto, G., et al. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules. [Link]

  • Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Montgomery, T. P., & Krische, M. J. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition. [Link]

  • Request PDF. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Request PDF. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Al-Masri, H., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • SIELC. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Vallet, M., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Reddy, V. P., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Organ, M. G., et al. (2006). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]

  • Reddy, G. S., et al. (2017). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 2-Bromo-1-phenyl-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the analytical monitoring of 2-bromo-1-phenyl-1H-imidazole synthesis. The following sections are designed to offer practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Introduction: The Critical Role of In-Process Monitoring

The synthesis of this compound and its derivatives is a cornerstone in the development of various pharmaceutical compounds.[1] Precise monitoring of these reactions is not merely a quality control step; it is essential for understanding reaction kinetics, optimizing yield, and minimizing impurity formation. Without robust analytical methods, side reactions, such as the formation of isomeric or di-substituted products, can go undetected, compromising the integrity of the final product.[2] This guide will address common challenges encountered when using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a primary technique for monitoring the purity of non-volatile and thermally labile compounds like this compound.[3] Its high resolution and sensitivity are ideal for separating the main compound from starting materials, intermediates, and byproducts.[3]

Common HPLC Issues and Solutions

Q1: I'm observing significant peak tailing for my this compound peak. What's causing this and how can I fix it?

A1: Peak tailing is a common issue, especially with basic compounds like imidazoles, and it can compromise accurate quantification.[4] The primary causes and solutions are outlined below:

  • Cause 1: Secondary Silanol Interactions. The imidazole nitrogen can interact with ionized silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[4][5]

    • Solution A: Optimize Mobile Phase pH. Lowering the mobile phase pH to around 2.5-3.0 will suppress the ionization of silanol groups, minimizing these secondary interactions.[5]

    • Solution B: Use an End-Capped Column. Modern, high-purity, end-capped silica columns (like C18 or C8) have fewer accessible silanol groups, which significantly reduces tailing for basic analytes.[4][5]

    • Solution C: Increase Buffer Concentration. Using a higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups.[5]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[6]

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.[6]

  • Cause 3: Column Contamination or Degradation. Accumulation of sample matrix components on the column frit or stationary phase can cause peak tailing for all analytes.[6] A void at the column inlet, which can be caused by pressure shocks, can also lead to tailing.[5]

    • Solution A: Use a Guard Column. A guard column is a cost-effective way to protect your analytical column from strongly retained impurities.

    • Solution B: Column Washing. If you suspect contamination, flush the column with a series of strong solvents.[6]

    • Solution C: Replace the Column. If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[6]

HPLC Method Parameters for Imidazole Derivatives
ParameterTypical Value/ConditionRationale
Column C18 or C8, 5 µm, 4.6 x 250 mmProvides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic or Phosphoric AcidOrganic solvent for elution, acid to control ionization and improve peak shape.[7][8]
Detection UV at ~254 nm or ~280 nmBenzimidazole and phenylimidazole derivatives typically have strong UV absorbance at these wavelengths.[3]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 5-20 µLA typical range to avoid column overload.
HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound reactions.

Gas Chromatography (GC) Troubleshooting Guide

GC is a powerful technique for the analysis of volatile compounds. For imidazole derivatives, derivatization may be necessary to increase volatility and thermal stability.[9] GC coupled with mass spectrometry (GC-MS) is particularly useful for the identification of reaction byproducts.[10][11]

Common GC Issues and Solutions

Q2: I'm seeing broad or tailing peaks in my GC analysis. What are the likely causes?

A2: Similar to HPLC, peak shape issues in GC can hinder accurate analysis. Here are some common culprits and their solutions:

  • Cause 1: Active Sites in the System. Polar analytes like imidazoles can interact with active sites (e.g., silanols) in the injector liner or the column, leading to peak tailing.[12]

    • Solution A: Use a Deactivated Liner and Column. Employing liners and columns that have been specifically treated to reduce active sites is crucial for analyzing polar compounds.

    • Solution B: Derivatization. Converting the imidazole to a less polar derivative (e.g., by silylation) can significantly improve peak shape.[9]

  • Cause 2: Incorrect Flow Rate. An improper carrier gas flow rate can lead to band broadening and poor peak shape.[13][14]

    • Solution: Ensure your carrier gas flow rate is optimized for your column dimensions and analysis conditions.

  • Cause 3: Sample Overload. Injecting too concentrated a sample can saturate the column, resulting in broad, tailing peaks.[12]

    • Solution: Dilute your sample and re-analyze.[12]

Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with the analysis of your target compounds.

  • Cause 1: Contaminated Syringe or Injector. Residual sample from previous injections can be a source of ghost peaks.[13][14]

    • Solution: Thoroughly clean your syringe between injections and perform regular maintenance on your GC inlet.[15]

  • Cause 2: Column Bleed. At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete ghost peaks.[12]

    • Solution: Condition your column according to the manufacturer's instructions before use.[13] If bleed is excessive, the column may need to be replaced.

  • Cause 3: Impure Carrier Gas. Impurities in the carrier gas can accumulate on the column and elute as ghost peaks.[16]

    • Solution: Use high-purity carrier gas and install traps to remove any potential contaminants.

GC Troubleshooting Decision Tree

GC_Troubleshooting start Poor Peak Shape or Resolution q1 Are all peaks affected? start->q1 a1_yes Check for system-wide issues: - Incorrect flow rate - Leaks - Column degradation q1->a1_yes Yes a1_no Focus on analyte-specific problems: - Active sites - Sample overload - Inappropriate temperature program q1->a1_no No

Caption: A decision tree to guide troubleshooting efforts in GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and reaction monitoring.[17] For this compound reactions, ¹H NMR can be used to track the disappearance of starting material and the appearance of product signals.[18]

Common NMR Issues and Solutions

Q4: The ¹H NMR spectrum of my reaction mixture is complex, and I'm having trouble assigning the peaks for the starting material and the bromo-imidazole product.

A4: The chemical shifts of the imidazole protons are sensitive to their electronic environment, which changes upon bromination.

  • Key ¹H NMR Chemical Shifts:

    • Imidazole Protons: The protons on the imidazole ring will experience a downfield shift upon coordination or substitution.[17]

    • Phenyl Protons: The signals for the phenyl group protons can also be affected by substitution on the imidazole ring.

  • Solution A: Compare with Pure Standards. Run NMR spectra of your starting 2-phenyl-1H-imidazole and, if available, the pure this compound product. This will help you definitively identify the signals for each compound in the reaction mixture.

  • Solution B: 2D NMR. If the ¹H NMR spectrum is too crowded, consider running 2D NMR experiments like COSY or HSQC to help with signal assignment.

  • Solution C: pH Dependence. The chemical shifts of imidazole protons can be pH-dependent.[19] Ensuring consistent sample preparation, including pH, can improve reproducibility.

Mass Spectrometry (MS) in Reaction Monitoring

When coupled with a separation technique like HPLC or GC, mass spectrometry is a powerful tool for identifying reaction components. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) is a key signature to look for in the mass spectra of your products and byproducts.[20][21]

Interpreting Mass Spectra of Brominated Compounds

Q5: How can I confirm the presence of my brominated product using mass spectrometry?

A5: The presence of a bromine atom in a molecule will result in a distinctive isotopic pattern in the mass spectrum.

  • Isotopic Signature: Look for a pair of peaks separated by 2 m/z units with nearly equal intensity. This is the hallmark of a singly brominated compound.[21]

  • Fragmentation Patterns: The fragmentation of imidoyl halides often involves the loss of the halogen atom.[22] Understanding these fragmentation patterns can help in the structural confirmation of your target molecule.

Frequently Asked Questions (FAQs)

Q6: Which analytical technique is best for monitoring my reaction?

A6: The choice of technique depends on your specific needs:

  • HPLC-UV is generally the workhorse for routine reaction monitoring and purity assessment due to its robustness and ease of use.[8]

  • LC-MS is superior for identifying unknown impurities and byproducts, thanks to the structural information provided by the mass spectrometer.

  • GC-MS is suitable if your compounds are volatile or can be easily derivatized.[9][23] It often provides excellent separation efficiency.

  • NMR is unparalleled for unambiguous structure determination and can be used for quantitative analysis (qNMR), though it is less sensitive than chromatographic methods.[3]

Q7: How do I validate my analytical method?

A7: Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[24][25][26] Key parameters to evaluate, according to ICH guidelines, include:[26]

  • Accuracy: How close the measured value is to the true value.[26][27]

  • Precision: The degree of agreement among individual measurements.[26][27]

  • Specificity: The ability to measure the analyte of interest in the presence of other components.[26][27]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[26][27]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method is shown to be accurate, precise, and linear.[26][27]

Conclusion

The successful synthesis of this compound relies on the implementation of robust and reliable analytical methods. By understanding the principles behind these techniques and anticipating common challenges, researchers can effectively monitor their reactions, optimize conditions, and ensure the quality of their products. This guide provides a foundation for troubleshooting common issues and serves as a resource for developing and implementing sound analytical strategies.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • halogenated imidazole derivatives: Topics by Science.gov. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Analytical method validation: A brief review. (n.d.).
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
  • 10 Common Mistakes in Gas Chromatography. (2025, August 20). AELAB.
  • Common Sources Of Error in Gas Chromatography. (2025, February 8). ALWSCI.
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate.
  • Gas chromatography troubleshooting: Common setbacks and how to overcome them. (2023, March 20). SelectScience.
  • GC Troubleshooting in Petrochemical Analysis. (2015, March 30). LCGC International.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025, September 29). PubMed Central.
  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods. (n.d.). Benchchem.
  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. (n.d.). PubMed.
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003, January 1). TÜBİTAK Academic Journals.
  • Atmospheric Pressure Chemical Ionization Gas Chromatography Mass Spectrometry for the Analysis of Selected Emerging Brominated Flame Retardants in Foods. (2017, March 10). PubMed.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • bmse000790 Imidazole - Supplemental Proton Data at BMRB. (n.d.).
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022, June 13).
  • Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. (n.d.). Benchchem.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.).
  • Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. (n.d.). PubMed Central.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025, August 8). ResearchGate.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). NIH.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. (2025, August 6). ResearchGate.
  • Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. (2025, April 1). PubMed.
  • Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. (2023, May 22). Pharmacia.
  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). SciSpace.

Sources

stability issues of 2-bromo-1-phenyl-1H-imidazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-bromo-1-phenyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into the stability challenges of this compound, helping you anticipate and troubleshoot issues in your experimental workflows. We will explore the underlying chemical principles governing its behavior under both acidic and basic conditions to ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, workup, or purification. Each issue is analyzed based on the chemical reactivity of the this compound scaffold.

Q1: I'm experiencing significant loss of my compound during an acidic aqueous workup (e.g., using 1M HCl). What is happening and how can I prevent it?

A1: This is a common issue stemming from the inherent properties of the imidazole ring. Under strongly acidic conditions, two primary degradation pathways are likely:

  • Acid-Catalyzed Hydrolysis: The pyridine-like nitrogen (N-3) of the imidazole ring becomes protonated in acid.[1] This protonation increases the electrophilicity of the imidazole ring, making the C2 carbon (the one bearing the bromine) highly susceptible to nucleophilic attack by water. This can lead to the replacement of the bromo group with a hydroxyl group, ultimately forming 1-phenyl-1H-imidazol-2(3H)-one or other decomposition products.

  • Ring Degradation: In the presence of oxidizing agents and strong acid, the imidazole ring itself can be prone to oxidative cleavage. Studies on the bromination of imidazole in aqueous media show that increasing acidity enhances ring degradation, leading to the formation of smaller molecules.[2] While you are not brominating, this indicates a fundamental instability of the ring under these combined conditions.

Troubleshooting Protocol:

  • Avoid Strong Mineral Acids: Replace 1M HCl or H₂SO₄ with a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) solution (pH ~4.5-5.5) or a dilute solution of an organic acid like citric acid.

  • Control the Temperature: Perform all acidic washes at low temperatures (0-5 °C) to decrease the rate of hydrolysis.

  • Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for an extended period. Separate the layers promptly after extraction.

  • Use a Buffered System: If pH control is critical for the reaction, consider using a buffered system instead of relying on a strong acid for quenching.

Q2: During my reaction, which is run under basic conditions (e.g., with NaOH or K₂CO₃), my reaction mixture turns dark, and I isolate multiple unidentified byproducts. What's the likely cause?

A2: The imidazole moiety, especially when part of a larger molecular structure, can be susceptible to base-mediated degradation. The likely culprits are:

  • Base-Mediated Autoxidation: Forced degradation studies on complex molecules containing imidazole rings have shown a liability to autoxidation in the presence of a base.[3] This process can be initiated by trace amounts of oxygen and results in a cascade of radical reactions, leading to complex product mixtures and discoloration (tarring). The phenyl group at the N-1 position influences the electronic properties of the ring but does not prevent this reactivity.

  • Hydrolytic Ring Cleavage: While less common than under acidic conditions, strong bases at elevated temperatures can promote the hydrolysis of the imidazole ring itself.

Troubleshooting Protocol:

  • Inert Atmosphere is Critical: Always run reactions involving this compound under an inert atmosphere (Nitrogen or Argon), especially when a base is present. Ensure solvents are properly degassed before use.

  • Select the Right Base: If possible, switch from strong inorganic bases like NaOH or KOH to milder inorganic bases (e.g., K₃PO₄) or non-nucleophilic organic bases (e.g., DBU, DIPEA), depending on the reaction requirements.

  • Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Once the starting material is consumed, proceed with the workup immediately to avoid over-incubation and subsequent degradation.

Q3: I am attempting a Suzuki or Sonogashira cross-coupling reaction, but my main byproduct is 1-phenyl-1H-imidazole (debromination). Why is this happening?

A3: The formation of 1-phenyl-1H-imidazole indicates a reductive debromination of your starting material. The C-Br bond is being cleaved and replaced by a C-H bond. This is a known side reaction for halogenated aromatic and heteroaromatic compounds.[4]

  • Catalyst-Mediated Hydrodehalogenation: The palladium catalyst used in many cross-coupling reactions can, under certain conditions, catalyze the reduction of the C-Br bond. This is often promoted by the presence of a hydrogen source in the reaction. The hydrogen can come from the solvent (e.g., alcohols), the base, or impurities.

  • Instability to Reaction Conditions: The basic conditions required for many cross-coupling reactions can contribute to the degradation of the starting material, which may lead to pathways favoring debromination.[5]

Troubleshooting Protocol:

  • Optimize the Base: The choice of base is critical. Screen milder bases like K₃PO₄ or organic bases.

  • Solvent Choice: Ensure you are using high-purity, anhydrous, and degassed solvents. If using alcohol-based solvents, consider switching to alternatives like THF, Dioxane, or Toluene.

  • Check Your Catalyst: Use a fresh, high-quality palladium catalyst and ligand. Some catalyst systems are more prone to hydrodehalogenation than others.

  • Control Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of the boronic acid or alkyne can sometimes help the productive catalytic cycle outcompete the debromination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental stability profile of the imidazole ring?

A1: The imidazole ring is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base.[6]

  • As a Base: The lone pair on the sp²-hybridized nitrogen (N-3) is basic (pKa of the conjugate acid is ~7). It is readily protonated by acids.[1]

  • As an Acid: The N-H proton (N-1) is weakly acidic (pKa ~14.5). It can be deprotonated by strong bases.[6] This dual reactivity makes the ring susceptible to degradation at both pH extremes. The N-phenyl substituent in this compound removes the acidic N-H proton but modifies the electronic nature of the ring, influencing its overall stability.

Q2: What are the primary mechanisms of degradation I should be aware of?

A2: The two most critical degradation pathways are acid-catalyzed hydrolysis and base-mediated oxidation. The diagrams below illustrate the proposed initial steps of these pathways.

Acid_Degradation cluster_0 Acidic Conditions (H+) Start This compound Protonated Protonated Imidazolium Ion (Activated Intermediate) Start->Protonated  + H+ (fast) Hydrolysis_Product 1-phenyl-1H-imidazol-2-one (Hydrolysis Product) Protonated->Hydrolysis_Product  + H2O (slow)  - HBr Debromination_Product 1-phenyl-1H-imidazole (Potential Debromination) Protonated->Debromination_Product  Reductive Pathway  (e.g., trace metals)

Caption: Proposed acid-catalyzed degradation pathways.

Base_Degradation cluster_1 Basic Conditions (OH- / O2) Start This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroperoxide) Start->Oxidized_Intermediate  + O2, Base (Initiation) Decomposition Complex Mixture (Ring Cleavage, Polymerization) Oxidized_Intermediate->Decomposition  Further Oxidation  / Fragmentation

Caption: Proposed base-mediated oxidative degradation pathway.

Q3: What are the ideal storage and handling conditions for this compound?

A3: To ensure long-term stability and reproducibility of results, adhere to the following guidelines, which are best practices for halogenated aromatic compounds.[7][8]

ConditionRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential slow decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents slow oxidation, especially important if trace basic impurities are present.
Light Store in an amber glass vial or protect from light.Many aromatic compounds are light-sensitive and can undergo photodegradation.
Moisture Keep in a tightly sealed container with a desiccant.Prevents hydrolysis from atmospheric moisture.

Table 1: Recommended Storage Conditions.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound in your specific reaction context, a forced degradation study is invaluable. This protocol provides a framework for testing stability under various stress conditions.

Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • Stress Conditions Setup: In separate, labeled HPLC vials, perform the following additions:

    • Acid Hydrolysis: 0.5 mL of stock solution + 0.5 mL of 1 M HCl.

    • Base Hydrolysis: 0.5 mL of stock solution + 0.5 mL of 1 M NaOH.

    • Oxidation: 0.5 mL of stock solution + 0.5 mL of 3% H₂O₂.

    • Thermal Stress: 1.0 mL of stock solution (in a sealed vial).

    • Control: 0.5 mL of stock solution + 0.5 mL of deionized water.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials at room temperature (~25°C).

    • Place the Thermal Stress vial in an oven at a relevant temperature (e.g., 60°C).

    • Keep the Control vial at room temperature.

  • Time-Point Analysis:

    • Analyze all samples by HPLC/LC-MS at T=0 (immediately after mixing).

    • Continue to analyze the samples at regular intervals (e.g., 2, 8, 24 hours).

    • Note: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, just before injection onto the HPLC system to protect the column.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and, if possible, characterize major degradation products using LC-MS.

    • This data will provide a clear picture of the compound's stability under conditions relevant to your planned experiments.

References
  • Cohen, L. A. (1964). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Biochemistry, 3(4), 533-539. Available at: [Link]

  • CUSABIO TECHNOLOGY LLC (2024). The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]

  • Chábera, P., et al. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 8(11), 552. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2998-3006. Available at: [Link]

  • de la Cruz, F. P., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(5), 1349. Available at: [Link]

  • Wikipedia (2024). Imidazole. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Bromo-1-phenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The introduction of a bromine atom and a phenyl group, specifically in the 2-bromo-1-phenyl-1H-imidazole arrangement, creates a highly versatile and synthetically valuable intermediate. The bromine at the C2 position serves as a strategic handle for post-synthetic modification via cross-coupling reactions, while the N1-phenyl group modulates the compound's steric and electronic properties, influencing its biological target interactions.[3][4]

This guide provides an in-depth technical comparison and characterization of this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a framework for anticipating the properties of novel analogues and troubleshooting their characterization.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound derivatives typically follows a logical sequence: formation of the N-phenyl imidazole core, followed by regioselective bromination. While numerous methods exist for imidazole synthesis, a common and reliable pathway involves the condensation of a phenyl-substituted amine precursor, followed by direct bromination.

A plausible synthetic route, adapted from established methodologies for related benzimidazoles and imidazoles, is outlined below.[5] The initial step involves the cyclization to form the 1-phenyl-1H-imidazole ring, which is subsequently brominated at the C2 position, the most electronically susceptible site for electrophilic attack.

Generalized Synthetic Protocol:

Step 1: Synthesis of 1-phenyl-1H-imidazole

  • To a solution of glyoxal (1 equivalent) in ethanol/water, add aniline (1 equivalent) and formaldehyde (1 equivalent).

  • Add ammonia solution to the mixture and stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the product can be extracted using an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-phenyl-1H-imidazole, which can be purified by column chromatography.

Step 2: Bromination of 1-phenyl-1H-imidazole

  • Dissolve the purified 1-phenyl-1H-imidazole (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) or bromine (1 equivalent) portion-wise to the stirred solution. The choice of brominating agent is critical; NBS is often preferred for its milder nature and higher selectivity, minimizing over-bromination.

  • Allow the reaction to warm to room temperature and continue stirring until TLC indicates the consumption of the starting material.

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product, wash the organic layer with brine, dry, and concentrate. The final product, this compound, should be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Electrophilic Bromination A Aniline + Glyoxal + Formaldehyde + Ammonia B Cyclocondensation Reaction A->B Stir at RT C 1-phenyl-1H-imidazole B->C Extraction & Purification D 1-phenyl-1H-imidazole E Bromination with NBS (or Br2) in CHCl3 D->E Ice Bath -> RT F This compound E->F Quench & Purification

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: A Predictive Framework

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized derivatives. While specific data for every conceivable derivative is not available, we can establish a robust predictive framework based on the analysis of closely related analogues.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The ¹H and ¹³C NMR spectra will be dictated by the substitution pattern on the phenyl ring.

  • ¹H NMR: The imidazole protons will appear as distinct singlets or doublets, typically in the aromatic region (δ 7.0-8.0 ppm). The protons on the N-phenyl ring will exhibit characteristic multiplets (doublets, triplets) whose chemical shifts are influenced by the electronic nature of any substituents.

  • ¹³C NMR: The carbon atom attached to the bromine (C2) is expected to be significantly deshielded, appearing at a lower field (higher ppm value) compared to the other imidazole carbons.

Table 1: Predicted NMR Spectroscopic Characteristics

Technique Expected Features for this compound Rationale
¹H NMR Imidazole Protons (H4, H5): ~δ 7.1-7.6 ppm. Phenyl Protons: ~δ 7.3-7.8 ppm (multiplets). The specific chemical shifts depend on the solvent and phenyl substituents. The imidazole protons are in an electron-deficient ring.

| ¹³C NMR | Imidazole C2 (C-Br): ~δ 120-130 ppm. Imidazole C4/C5: ~δ 115-130 ppm. Phenyl Carbons: ~δ 120-140 ppm. | The C-Br bond causes a downfield shift for C2 due to the inductive effect of bromine. |

Note: Predicted values are based on data for compounds like 4-bromo-1H-imidazole and N-substituted imidazoles.[7] Actual values will vary with substitution.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy helps identify key functional groups, while mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.

  • IR Spectroscopy: Key stretches include C-H from the aromatic rings (~3000-3100 cm⁻¹), C=N and C=C from the imidazole and phenyl rings (~1400-1600 cm⁻¹), and the characteristic C-Br stretch, which typically appears in the fingerprint region below 800 cm⁻¹.[6]

  • Mass Spectrometry: The most telling feature will be the molecular ion peak (M⁺). Due to the presence of one bromine atom, this peak will appear as a pair of signals (M⁺ and M⁺+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive indicator of a mono-brominated compound.[6]

G cluster_techniques Analytical Techniques cluster_data Key Characterization Data Compound {this compound | C9H7BrN2} NMR NMR Spectroscopy ¹H NMR ¹³C NMR Compound->NMR MS Mass Spectrometry Molecular Ion (M⁺) Isotopic Pattern Compound->MS IR IR Spectroscopy C=N, C=C Stretches C-Br Stretch Compound->IR NMR_Data Proton & Carbon Chemical Shifts Confirms Connectivity NMR:f1->NMR_Data NMR:f2->NMR_Data MS_Data Molecular Weight M⁺ / M⁺+2 (1:1 ratio) MS:f1->MS_Data MS:f2->MS_Data IR_Data Functional Groups Confirms Bonds IR:f1->IR_Data IR:f2->IR_Data

Sources

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-phenyl-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, N-aryl-2-haloimidazoles serve as indispensable building blocks. Their utility primarily stems from their capacity to undergo various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A frequent decision point for synthetic chemists is the choice of the halogen substituent at the C2 position, typically between bromine and chlorine. This choice is not trivial; it carries significant implications for reaction kinetics, catalyst selection, and overall synthetic efficiency.

This guide provides an in-depth comparison of the reactivity of two common substrates: 2-bromo-1-phenyl-1H-imidazole and 2-chloro-1-phenyl-1H-imidazole. We will dissect the fundamental principles governing their differential reactivity and provide supporting experimental context to guide your synthetic strategy.

The Decisive Step: Understanding Halide Reactivity in Catalytic Cycles

The enhanced reactivity of organobromides over organochlorides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is rooted in the elementary steps of the catalytic cycle, most notably the oxidative addition of the haloimidazole to the Pd(0) catalyst.

The generally accepted reactivity trend for halogens in this process is I > Br > Cl > F. This order directly correlates with the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, the energy barrier for the Pd(0) catalyst to insert into the C-Br bond is lower, leading to a faster rate of oxidative addition. This initial, often rate-limiting, step is what sets the pace for the entire catalytic cycle.

For 2-haloimidazoles, the electronic nature of the imidazole ring also plays a crucial role. The imidazole ring is electron-rich, which can increase the electron density at the C2 carbon, making the oxidative addition step more challenging compared to electron-deficient systems. However, the inherent difference in the C-Br and C-Cl bond strengths remains the dominant factor dictating their relative reactivity.

Below is a diagram illustrating the critical oxidative addition step within a typical Suzuki-Miyaura coupling cycle, highlighting where the C-X bond cleavage occurs.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Rate-Limiting Step pd2 Ar-Pd(II)(X)L_n oa_complex->pd2 transmetal Transmetalation (with R-B(OR)2) pd2->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R reductive_elim->product arx 2-Halo-1-phenylimidazole (Ar-X, where X = Br or Cl) arx->oa_complex C-X Bond Cleavage

Figure 2. Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Causality: A flame-dried flask under an inert atmosphere is crucial to exclude oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.

  • Solvent Addition & Degassing: Add toluene (to make a ~0.2 M solution). Seal the flask and sparge the mixture with argon for 15 minutes.

    • Causality: Degassing removes dissolved oxygen, which is critical for catalyst stability and preventing side reactions. Toluene is a common solvent for Suzuki couplings due to its high boiling point and ability to dissolve the organic reagents.

  • Base Addition: Add a 2M aqueous solution of Na₂CO₃ (2.5 eq) via syringe.

    • Causality: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.

  • Reaction: Heat the biphasic mixture to 95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • Self-Validation: The reaction is considered complete when the starting this compound spot is fully consumed as visualized by TLC (e.g., using a UV lamp). A successful reaction should show the appearance of a new, less polar product spot.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient).

  • Characterization: Confirm the identity and purity of the product, 1,2-diphenyl-1H-imidazole, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Strategic Recommendations

The choice between 2-bromo- and 2-chloro-1-phenyl-1H-imidazole is a classic synthetic trade-off between substrate cost and reaction efficiency.

  • For rapid synthesis, high yield, and process development on a small to medium scale, the This compound is unequivocally the superior choice. Its high reactivity allows for milder conditions, shorter reaction times, and the use of standard, less expensive palladium catalysts. This reliability often justifies the higher initial cost of the substrate.

  • For large-scale industrial campaigns where raw material cost is a primary driver, developing a process with 2-chloro-1-phenyl-1H-imidazole may be economically advantageous. However, this path requires significant upfront investment in process optimization, including screening for highly active (and often proprietary and costly) catalyst systems and accepting potentially longer cycle times and more demanding plant conditions (higher temperatures/pressures).

Ultimately, the optimal choice depends on the specific priorities of your project—be it speed and discovery in a research setting or cost optimization in a manufacturing environment.

References

  • Jain, S., & Kumar, A. (2021). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for C–C and C–N Bond Formation. Royal Society of Chemistry. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

A Comparative Guide to the Biological Activity of 2-Bromo-1-Phenyl-1H-Imidazole Derivatives Versus Other Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its aromatic nature, allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory therapies.[5][6][7]

This guide provides an in-depth comparison of the biological activities of a specific, synthetically versatile subclass—2-bromo-1-phenyl-1H-imidazole derivatives—against other prominent classes of imidazole compounds. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays.

The Imidazole Core: A Hub of Pharmacological Potential

The five-membered heterocyclic imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids.[7][8] This inherent biocompatibility has made its synthetic derivatives a fertile ground for drug discovery. The biological activities are diverse, stemming from multiple mechanisms of action.

  • Anticancer Activity: Imidazole derivatives exert anticancer effects by inducing apoptosis (programmed cell death), causing cell-cycle arrest, disrupting microtubule dynamics, and inhibiting key enzymes involved in cancer progression like protein kinases and topoisomerases.[9][10]

  • Antimicrobial Activity: The antimicrobial action of imidazoles often involves the disruption of microbial cell membranes or walls, inhibition of essential enzymes like lanosterol 14α-demethylase in fungi, or interference with DNA replication.[11][12]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to potent inhibition.[13] This mechanism is central to their function as inhibitors of cytochrome P450 enzymes, cyclooxygenases (COX), and various protein kinases.[14][15]

Spotlight on this compound: A Scaffold for Targeted Design

The this compound scaffold offers a unique combination of structural features that are highly advantageous for drug design. While direct biological data on this specific parent compound is limited, analysis of its components and closely related analogs provides a strong basis for predicting its potential and guiding synthetic efforts.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold can be understood by dissecting the contribution of each component:

  • The 1-Phenyl Group: This large, lipophilic group significantly influences the compound's pharmacokinetic profile. It can enhance cell membrane permeability and engage in π-π stacking or hydrophobic interactions within the binding pockets of target proteins.

  • The 2-Bromo Substituent: The bromine atom is a critical feature. It is a powerful electron-withdrawing group that can modulate the electronics of the imidazole ring. More importantly, it can participate in halogen bonding , a non-covalent interaction that can significantly enhance binding affinity and selectivity for a biological target.[16] Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for the creation of diverse compound libraries through cross-coupling reactions like the Suzuki-Miyaura coupling.[17]

Research on closely related structures, such as 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives, has demonstrated potent in vitro anticancer activity against HeLa human cervical carcinoma cell lines.[18] This suggests that the 2-bromo-diphenyl imidazole core is a promising foundation for developing new cytotoxic agents.

Comparative Analysis: this compound vs. Other Imidazole Classes

To appreciate the unique potential of the this compound scaffold, it is essential to compare it with other well-established classes of imidazole derivatives.

Imidazole ClassCore Structure ExamplePrimary Biological ActivityKey Mechanism of Action
2-Bromo-1-Phenyl-Imidazoles This compoundAnticancer, Antimicrobial (Predicted)Kinase Inhibition, Halogen Bonding Interactions, DNA Intercalation.[16][18]
Nitroimidazoles MetronidazoleAntibacterial (Anaerobes), AntiprotozoalReductive activation of the nitro group to form cytotoxic radical anions that damage DNA.[19]
Fused Imidazoles (Benzimidazoles) AlbendazoleAnthelmintic, Anticancer, AntimicrobialBinds to β-tubulin, inhibiting microtubule polymerization. Can also act as a DNA intercalator.[1][20]
Tri-substituted Imidazoles 2,4,5-Triphenyl-1H-imidazoleAnti-inflammatory, AnticancerInhibition of enzymes like COX-2; induction of apoptosis.[21]
Imidazole Kinase Inhibitors NilotinibAnticancer (Targeted Therapy)Binds to the ATP-binding site of specific protein kinases (e.g., Bcr-Abl), inhibiting their activity.[6]

This comparison highlights a key distinction: while classes like nitroimidazoles have a very specific mechanism, scaffolds like the 2-bromo-1-phenyl-imidazole offer a platform for rational design. The bromine atom, in particular, allows for precise modifications to target a wide range of biological molecules, especially protein kinases, which are frequently dysregulated in cancer.[17]

Key Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow robust, validated experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the test imidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Principle: The broth microdilution method is a standardized technique where microorganisms are challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[22]

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2][16]

Visualizing the Path to Discovery and Action

Diagrams created using Graphviz help to visualize the complex processes in drug discovery and the mechanisms of action.

G cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Lead Development Scaffold This compound Scaffold Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Library Diverse Compound Library Synthesis->Library Anticancer Anticancer Screening (MTT/SRB Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Library->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase) Library->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization

Caption: Workflow for the development of novel therapeutic agents.

G cluster_legend Structural Features & Contributions Imidazole Imidazole Core H-Bond Acceptor (N3) H-Bond Donor (N1-H)* Aromatic π-System Bromo Bromo Group Bromo->Imidazole Halogen Bonding Synthetic Handle Phenyl Phenyl Group Phenyl->Imidazole Lipophilicity π-π Stacking Nitro Nitro Group Nitro->Imidazole Pro-drug Activation (Antimicrobial) FusedRing Fused Ring (Benzimidazole) FusedRing->Imidazole Extended π-System DNA Intercalation *Note: N1-H is absent in 1-phenyl substituted derivatives. *Note: N1-H is absent in 1-phenyl substituted derivatives.

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

The imidazole scaffold remains a highly valuable core structure in modern drug discovery.[8] While classes like nitroimidazoles and benzimidazoles are well-established, the This compound structure represents a particularly promising platform for the rational design of novel therapeutics. The strategic placement of the phenyl group and the synthetically versatile bromine atom provides a powerful toolkit for modulating pharmacokinetic properties and achieving high-affinity interactions with biological targets, especially protein kinases.[16][17]

Comparative analysis shows that while other imidazoles often rely on broad or highly specific mechanisms, the 2-bromo-1-phenyl-imidazole scaffold is ideally suited for targeted drug development. Future research should focus on synthesizing libraries based on this core, using the bromine as a handle for diversification, and screening them against panels of cancer cell lines and protein kinases to identify potent and selective lead compounds for further preclinical development.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Google Books.
  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • Review of pharmacological effects of imidazole deriv
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
  • An acumen into anticancer efficacy of imidazole deriv
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).
  • A Review on “Imidazole and Various Biological Activities” - IJPPR. (2022).
  • (PDF)
  • Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed. (1972).
  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corpor
  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES - International Journal of Education and Science Research Review. (n.d.).
  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.).
  • Imidazoles as cytochrome P450 enzymes inhibitors.
  • Inhibitory activity of the imidazole derivatives against COX-1 and...
  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent - ResearchG
  • Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry - Benchchem. (n.d.).
  • Developing Antimicrobial Compounds Using 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem. (n.d.).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC - NIH. (2025).
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hep
  • Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis - Benchchem. (n.d.).
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • (PDF)
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. (n.d.).

Sources

A Comparative Guide to HPLC and qNMR for Purity Assessment of Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy.[1][2] For novel brominated imidazoles, which are pivotal building blocks in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable.[3][4] This guide offers an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity determination of these compounds.[5]

The core principle of ensuring drug quality lies in the meticulous identification and quantification of impurities, which can originate from starting materials, intermediates, or degradation products.[1][6] Regulatory bodies mandate comprehensive impurity profiling to guarantee patient safety.[6] Therefore, employing orthogonal analytical methods—techniques that rely on different physicochemical principles—provides a more robust and reliable purity assessment.[5] This guide will delve into the cross-validation of a chromatographic method (HPLC) and a spectroscopic method (qNMR).[5]

The Orthogonal Advantage in Purity Determination

Relying on a single analytical technique for purity assessment can sometimes be insufficient. Orthogonal methods offer a more complete picture of a compound's purity.[5] HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, while qNMR provides quantitative information based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[7][8] By comparing the results from these two distinct techniques, a higher degree of confidence in the reported purity value can be achieved.[5]

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and reproducibility.[9] It excels at separating complex mixtures and quantifying impurities, even at trace levels.[] The development and validation of an HPLC method must adhere to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the data is reliable and meaningful.[8][11]

Causality in HPLC Method Development for Brominated Imidazoles

The choice of HPLC parameters is dictated by the physicochemical properties of the brominated imidazole and potential impurities. A reversed-phase C18 column is often the starting point for moderately polar compounds like many imidazoles.[5][12] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate separation.[13][14] The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and impurities, thereby influencing their retention. The detector wavelength is selected based on the UV absorbance maximum of the brominated imidazole to ensure maximum sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

qNMR has emerged as a powerful tool for the absolute quantification of compounds without the need for a specific reference standard of the analyte.[15][16] This makes it particularly valuable in the early stages of drug development when well-characterized standards may be scarce.[17] The principle of qNMR is based on the fact that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7]

The "Why" Behind qNMR Experimental Choices

For accurate quantification, several experimental parameters are crucial. A certified internal standard of known purity is accurately weighed and mixed with the sample.[7] The choice of a deuterated solvent is critical to avoid interfering signals. The relaxation delay (d1) is set to be at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration.[18]

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between stationary and mobile phases.[8]Quantification based on the direct proportionality between signal intensity and the number of nuclei.[7]
Reference Standard Requires a well-characterized reference standard of the analyte for accurate quantification.Can use a certified internal standard of a different compound for absolute quantification.[16]
Selectivity High selectivity for separating structurally similar impurities.[19]Can distinguish between isomers and provides structural information on impurities.[7]
Sensitivity Generally higher sensitivity, capable of detecting trace-level impurities.[9]Lower sensitivity compared to HPLC, may not detect very low-level impurities.[20]
Sample Throughput Higher throughput, with typical run times of 5-20 minutes per sample.[13][19]Lower throughput due to longer acquisition times required for accurate quantification.
Method Development Can be time-consuming to develop and validate a robust method.[19]Method development is often faster, especially when a suitable internal standard is available.[21]
Destructive/Non-destructive Destructive, the sample cannot be recovered.Non-destructive, the sample can be recovered after analysis.[22]
Information Provided Provides retention time and peak area for quantification.Provides structural information and absolute quantification in a single experiment.[23]

Illustrative Purity Assessment of "BromoImid-X"

To provide a practical comparison, let's consider the purity assessment of a hypothetical brominated imidazole, "BromoImid-X".

Table 2: Purity Assessment Results for BromoImid-X

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)
HPLC98.5%0.2%
qNMR98.2%0.4%

The results from both techniques are in good agreement, providing a high degree of confidence in the purity of BromoImid-X. The slight difference can be attributed to the different principles of measurement and the potential presence of non-chromophoric or non-proton-containing impurities that may be detected by one technique but not the other.

Experimental Protocols

HPLC-UV Protocol for Purity Assessment of BromoImid-X

Instrumentation: HPLC system with a UV detector.[5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of BromoImid-X and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

¹H-qNMR Protocol for Purity Assessment of BromoImid-X

Instrumentation: 400 MHz (or higher) NMR spectrometer.[24]

Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (should be optimized based on T1 measurements).

  • Number of Scans: 16-64 to achieve an adequate signal-to-noise ratio.[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of BromoImid-X and 5 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh BromoImid-X Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC experimental workflow for purity assessment.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_acq NMR Acquisition cluster_data_qnmr Data Processing Weigh_Sample Weigh BromoImid-X Dissolve_qNMR Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_qNMR Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve_qNMR Transfer Transfer to NMR Tube Dissolve_qNMR->Transfer Acquire Acquire ¹H-NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate_qNMR Integrate Signals Process->Integrate_qNMR Calculate_qNMR Calculate Purity Integrate_qNMR->Calculate_qNMR

Caption: qNMR experimental workflow for purity assessment.

Conclusion: A Synergistic Approach

Both HPLC and qNMR are indispensable tools for the purity assessment of brominated imidazoles. HPLC offers unparalleled separation capabilities and sensitivity, making it ideal for detecting and quantifying trace impurities.[8][9] In contrast, qNMR provides a rapid and accurate method for absolute purity determination without the need for a specific reference standard, along with valuable structural information.[7][15]

For comprehensive and reliable purity determination in a drug development setting, a synergistic approach is recommended. Employing HPLC for routine quality control and impurity profiling, and using qNMR as an orthogonal method for cross-validation and the certification of reference standards, ensures the highest level of confidence in the quality of these critical pharmaceutical building blocks.

References

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]

  • API Purity and Impurity. Pharma Innovation. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available at: [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Custom Pharma Solutions. Available at: [Link]

  • Quantitative NMR. Organic Primary Standards Group. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available at: [Link]

  • [The Applications of qNMR in Drug Quality Control]. PubMed. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Testing of Active Pharmaceutical Ingredients (APIs). EDQM. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]

  • Active Pharmaceutical Ingredient Analysis. Technology Networks. Available at: [Link]

  • SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • QNMR – a modern alternative to HPLC. Almac. Available at: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Convenient synthesis of polybrominated imidazole building blocks. Semantic Scholar. Available at: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. Available at: [Link]

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Available at: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. Available at: [Link]

  • Unit 4 imidazole. Slideshare. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

  • Can I use Immidazole solution for HPLC? ResearchGate. Available at: [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-bromo-1-phenyl-1H-imidazole Derivatives: An In-Depth Analysis of X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of pharmacologically active molecules is a cornerstone of modern drug discovery and development. Phenyl-imidazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities. The introduction of a bromine atom at the 2-position of the 1-phenyl-1H-imidazole scaffold can significantly influence its physicochemical properties and biological target interactions. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 2-bromo-1-phenyl-1H-imidazole and its derivatives.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, we will leverage the detailed crystallographic data of a closely related derivative, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone [1], to illustrate the power and intricacies of X-ray crystallography. This, in conjunction with predictive analyses for alternative techniques, will provide a robust framework for understanding the structural elucidation of this important class of molecules.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule.[2] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).

The Crystallography Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.

  • Crystallization : The initial and often most challenging step is growing high-quality single crystals. This is typically achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires extensive screening. For a compound like this compound, solvents of varying polarity, such as ethanol, methanol, acetonitrile, or mixtures thereof, would be explored.[3]

  • Data Collection : A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and rotated. The diffraction pattern of the X-rays is recorded on a detector at various orientations.[1]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using computational methods to generate an initial electron density map. This map is used to build an atomic model, which is then refined against the experimental data to achieve the best possible fit.[1]

Experimental Data for a Related Derivative: 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone [1]

To provide a tangible example, the crystallographic data for a related, more complex derivative is presented below. This data showcases the level of detail that can be obtained from a successful SCXRD experiment.

ParameterValue
Chemical FormulaC₁₂H₉Br₂N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0255(5)
b (Å)14.9112(5)
c (Å)10.9438(5)
β (°)109.223(5)
Volume (ų)1390.71(12)
Z4

This data is sourced from the crystallographic study of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone.[1]

A Comparative Analysis of Alternative Structural Elucidation Techniques

While SCXRD provides the most definitive structural information, obtaining suitable crystals can be a significant bottleneck.[2] Therefore, a suite of other analytical techniques is often employed to infer structural features, confirm identity, and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For this compound, both ¹H and ¹³C NMR would be indispensable.

  • ¹H NMR : Would provide information on the number of different types of protons and their neighboring atoms. The chemical shifts of the protons on the phenyl and imidazole rings would be indicative of the electronic effects of the bromine atom and the relative orientation of the two rings.

  • ¹³C NMR : Would reveal the number of unique carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

Protocol for ¹H NMR Analysis of an Imidazole Derivative: [4]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For a brominated compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature.[5][6][7]

  • Expected Mass Spectrum : The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.[5][6][7][8] High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

General Procedure for Mass Spectrometry of a Brominated Heterocycle: [9][10][11]

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization : Ionize the sample using an appropriate method, such as electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the separated ions to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected FTIR Spectrum : The FTIR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the imidazole and phenyl rings, and a C-Br stretching vibration at a lower frequency.[12][13][14]

Protocol for Solid-State FTIR Analysis (KBr Pellet Method): [15][16][17][18]

  • Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder.

  • Pellet Formation : Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Emerging Alternatives for Crystal Structure Determination

When single crystals suitable for SCXRD cannot be obtained, other diffraction-based techniques can provide valuable structural information.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze polycrystalline materials. While it does not provide the same level of detail as SCXRD, it is a powerful tool for identifying crystalline phases, determining unit cell parameters, and assessing sample purity.[7][14][19] In some cases, the crystal structure can be solved from high-quality powder diffraction data.[2][20]

3D Electron Diffraction (3DED)

3DED is a rapidly emerging technique that can determine the crystal structure from nanocrystals, which are too small for conventional X-ray diffraction.[5][6][12][13][21] This method has shown great promise for the structural elucidation of challenging small molecules and is becoming an invaluable tool in pharmaceutical research.[12]

Comparative Summary

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.Definitive structural information.[2]Requires high-quality single crystals, which can be difficult to grow.[2]
NMR Spectroscopy Connectivity, chemical environment of atoms in solution.Provides detailed information about the molecule in solution.Does not provide information on the solid-state packing.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, characteristic isotopic patterns for halogens.[5][6][7][8]Does not provide information on the 3D structure.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters.Useful for bulk sample analysis and when single crystals are unavailable.[7][14][19]Provides less detailed structural information than SCXRD.
3D Electron Diffraction (3DED) Absolute 3D structure from nanocrystals.Can be used when only very small crystals are available.[5][6][12][13][21]A newer technique that is not as widely available as SCXRD.[20]

Visualizing the Workflow

X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final 3D Structure

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Comparative Logic for Technique Selection

Technique Selection Logic Start Structural Elucidation of this compound Crystal_Check Single Crystals Available? Start->Crystal_Check SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystal_Check->SCXRD Yes Powder_Techniques Powder/Nano Crystals? Crystal_Check->Powder_Techniques No Alternative_Techniques Alternative Techniques NMR NMR Spectroscopy (Connectivity & Solution Structure) Alternative_Techniques->NMR MS Mass Spectrometry (Molecular Weight & Formula) Alternative_Techniques->MS FTIR FTIR Spectroscopy (Functional Groups) Alternative_Techniques->FTIR PXRD Powder X-ray Diffraction (PXRD) Alternative_Techniques->PXRD Powder_Techniques->Alternative_Techniques No ThreeD_ED 3D Electron Diffraction (3DED) Powder_Techniques->ThreeD_ED Yes (Nano)

Caption: A decision-making flowchart for selecting the appropriate structural analysis technique.

Conclusion

References

  • 3D Electron Diffraction for Structure Analysis of Challenging Inorganic Materials. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • Gemmi, M., Mugnaioli, E., Gorelik, T. E., Kolb, U., Palatinus, L., Boullay, P., Hovmöller, S., & Abrahams, J. P. (2019). 3D electron diffraction: The nanocrystallography revolution. ACS Central Science, 5(8), 1315-1329.
  • Structure Determination Feasibility of Three-Dimensional Electron Diffraction in Case of Limited Data. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • 3D Electron Diffraction: The Nanocrystallography Revolution. (2019). ACS Central Science. Retrieved January 6, 2026, from [Link]

  • How 3D electron diffraction reveals all about crystal structure. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Strengths and Limitations of Powder X-ray Diffraction. (2023). CCDC. Retrieved January 6, 2026, from [Link]

  • Thakral, S., Thakral, N. K., & Majumdar, D. K. (2013). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. AMiner. Retrieved January 6, 2026, from [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). PMC. Retrieved January 6, 2026, from [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 6, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 6, 2026, from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 6, 2026, from [Link]

  • Introduction to Spectroscopy V: Mass Spectrometry. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 6, 2026, from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1969). DTIC. Retrieved January 6, 2026, from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved January 6, 2026, from [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015). YouTube. Retrieved January 6, 2026, from [Link]

  • FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Handling considerations for the mass spectrometry of reactive organometallic compounds. (2021). University of Victoria. Retrieved January 6, 2026, from [Link]

  • Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. (1990). CORE. Retrieved January 6, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. (n.d.). Prof. Dr. H.-H. Limbach. Retrieved January 6, 2026, from [Link]

  • 2-Bromo-1H-imidazole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

  • The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 1H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2-Phenyl-1H-imidazole. (2011). PMC. Retrieved January 6, 2026, from [Link]

  • Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. (2014). PMC. Retrieved January 6, 2026, from [Link]

  • X-ray diffraction to probe the kinetics of ice recrystallization inhibition. (2018). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Crystallization and preliminary X-ray diffraction studies of a fungal hydrolase from Ophiostoma novo-ulmi. (2004). PubMed. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryl-1-phenyl-1H-imidazoles

The 1,2-disubstituted imidazole framework is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of these vital structures, enabling the formation of a carbon-carbon bond between 2-bromo-1-phenyl-1H-imidazole and a variety of boronic acids. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, yield, and substrate scope. For researchers, scientists, and drug development professionals, selecting the optimal catalyst system is a key determinant of synthetic success.

This guide provides an in-depth comparative analysis of common palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Mechanistic Considerations: The Heart of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is fundamental to appreciating the role of different catalysts and ligands. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-aryl-1-phenyl-1H-imidazole and regenerating the Pd(0) catalyst.

The nature of the ligand coordinated to the palladium atom profoundly impacts each of these steps. Ligand properties, such as steric bulk and electron-donating ability, can be fine-tuned to optimize the reaction for challenging substrates like heteroaryl halides.

Comparative Analysis of Catalyst Systems

The efficacy of a catalyst system in the Suzuki-Miyaura coupling of this compound is highly dependent on the palladium source and the associated ligands. Below, we compare three major classes of catalysts, drawing on data from analogous reactions with similar substrates to provide a representative performance overview.

Traditional Phosphine Ligands: The Workhorse Catalyst

Palladium catalysts with simple phosphine ligands, such as triphenylphosphine (PPh₃), are among the most established systems for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, commercially available catalyst that is effective for a range of substrates.

Causality of Performance: The moderate electron-donating ability and steric bulk of PPh₃ facilitate the oxidative addition and reductive elimination steps. However, for electron-rich or sterically hindered heteroaryl halides, the catalytic activity can be limited, sometimes requiring higher catalyst loadings and elevated temperatures.

Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands

The development of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald, has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be exceptionally effective for challenging substrates, including heteroaryl halides.[2]

Causality of Performance: The significant steric bulk of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate of oxidative addition. Their strong electron-donating character also facilitates the reductive elimination step. This combination of properties often leads to higher yields, lower catalyst loadings, and milder reaction conditions compared to traditional phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3] NHCs are strong σ-donors and form very stable bonds with the palladium center. A common example is IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).

Causality of Performance: The strong Pd-NHC bond imparts high stability to the catalyst, making it resistant to decomposition at elevated temperatures. The potent electron-donating nature of NHCs enhances the rates of both oxidative addition and reductive elimination. For heteroaryl substrates, NHC-ligated palladium catalysts can offer excellent performance, often with high turnover numbers.

Data Presentation: Performance Comparison

The following table summarizes the performance of different catalyst systems in the Suzuki-Miyaura coupling of substrates analogous to this compound. While direct comparative data for the target substrate under identical conditions is limited in the literature, these examples provide a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄Toluene/H₂O9512Moderate to Excellent
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane8012~90
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O605-8Good to Excellent
Pd₂(dba)₃ / IMesIMesCs₂CO₃Dioxane10015~96

Yields are approximate and based on similar reactions reported in the literature for 2-bromo-substituted imidazoles and benzimidazoles.[4]

Visualizing the Catalytic Process

To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' ArX Ar-X = this compound ArB Ar'-B(OR)2 = Arylboronic acid ArAr Ar-Ar' = 2-aryl-1-phenyl-1H-imidazole

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium source - Ligand A->B C Add Solvent B->C D Degas Mixture C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General Experimental Workflow for Suzuki Coupling.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of this compound, adapted from established procedures for analogous substrates. Optimization for specific arylboronic acids may be required.

Protocol 1: Using a Traditional Phosphine Ligand Catalyst (Pd(PPh₃)₄)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Ligand Catalyst System (Pd(OAc)₂/SPhos)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a dry Schlenk tube, combine this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the mixture to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Conclusion and Recommendations

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter for achieving optimal results.

  • For routine syntheses and readily available starting materials, Pd(PPh₃)₄ offers a reliable and cost-effective option, though it may require more forcing conditions.

  • For challenging couplings, sterically demanding substrates, or when milder conditions are desired, catalyst systems based on Buchwald ligands such as SPhos are highly recommended.[2] The enhanced reactivity often justifies the higher cost of the ligand.

  • N-Heterocyclic carbene-ligated palladium catalysts represent a robust and highly active alternative, particularly when thermal stability is a concern.

It is imperative for researchers to screen a selection of catalysts, bases, and solvents to identify the optimal conditions for their specific substrate combinations. The protocols and comparative data presented in this guide serve as a strong foundation for this optimization process, empowering the efficient and successful synthesis of novel 2-aryl-1-phenyl-1H-imidazole derivatives for the advancement of drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Cerna, I., Pohl, R., & Klepetarova, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2298–2306. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Optimization of the reaction conditions for Suzuki reaction of bromobenzen with phenyl boronic acid catalyzed by GO‐PEG‐Imidazole‐Pd (NHC). Applied Organometallic Chemistry, 31(11), e3777. Retrieved from [Link]

  • Monflier, E., Bouter, A., & Hapiot, F. (2017). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. Catalysis Science & Technology, 7(18), 4049-4056. Retrieved from [Link]

  • Baruah, U., & Prajapati, D. (2012). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. Tetrahedron Letters, 53(34), 4551-4554. Retrieved from [Link]

  • Gülcemal, D., Gök, Y., & Cetinkaya, B. (2012). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions, 41(3), 801-810. Retrieved from [Link]

  • Sanz, R., Escribano, M., & Fernández, Y. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8474–8488. Retrieved from [Link]

  • Lenden, P., & Kariuki, B. M. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 268. Retrieved from [Link]

  • Al-Masum, M., & Al-Mughaid, H. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Journal of Organometallic Chemistry, 880, 203-210. Retrieved from [Link]

  • Wang, C., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(1), 22. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]

  • Habashneh, A. Y., Dakhil, O. O., Zein, A., & Georganopoulou, D. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4262-4271. Retrieved from [Link]

  • Organ, M. G., et al. (2016). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 55(34), 9967-9971. Retrieved from [Link]

  • Lee, S., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(2), 481. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Kumar, V. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. New Journal of Chemistry, 42(1), 408-416. Retrieved from [Link]

  • Zhou, Z., Yuan, Y., Xie, Y., & Li, M. (2018). Pd-catalyzed Suzuki reaction of 2-bromofluorene and phenylboronic acid. Journal of Organometallic Chemistry, 871, 14-20. Retrieved from [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of organic chemistry, 77(20), 8754–8768. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Validation of 2-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-1-phenyl-1H-imidazole in Modern Drug Discovery

This compound is a versatile heterocyclic building block of considerable interest to researchers, scientists, and drug development professionals. Its strategic importance lies in its utility as a scaffold for the synthesis of a diverse array of more complex molecules. The presence of a bromine atom at the 2-position of the imidazole ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The phenyl group at the 1-position modulates the electronic properties and steric environment of the imidazole core, influencing its reactivity and the biological activity of its derivatives. This guide provides an in-depth technical comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Strategic Overview: Two Convergent Pathways to this compound

The synthesis of this compound can be approached from two distinct and convergent strategies. Each route presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, and regioselectivity.

Synthetic_Strategies cluster_0 Route A: Bromination of a Pre-functionalized Imidazole cluster_1 Route B: N-Arylation of a Pre-brominated Imidazole A1 1-Phenyl-1H-imidazole A2 This compound A1->A2 Regioselective C2-Bromination B1 2-Bromo-1H-imidazole B2 This compound B1->B2 N-Phenylation

Figure 1: Two primary synthetic strategies for this compound.

Route A: Regioselective Bromination of 1-Phenyl-1H-imidazole

This classical approach involves the initial synthesis of the 1-phenyl-1H-imidazole precursor, followed by a regioselective bromination at the C2 position.

Part 1: Synthesis of 1-Phenyl-1H-imidazole

The synthesis of 1-phenyl-1H-imidazole can be achieved through a copper-catalyzed Ullmann-type coupling reaction between imidazole and an aryl halide.[1] This method provides a reliable and scalable route to the N-arylated imidazole precursor.

Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazole

  • To a sealable reaction vessel, add imidazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1H-imidazole.

Part 2: The Challenge of Regioselective C2-Bromination

Direct electrophilic bromination of 1-phenyl-1H-imidazole with reagents like N-bromosuccinimide (NBS) typically results in a mixture of isomers, with a strong preference for bromination at the more electron-rich C4 and C5 positions.[1] Achieving selective bromination at the C2 position is a significant challenge due to the electronic nature of the imidazole ring.

To overcome this, a directed metalation approach followed by quenching with a bromine source is the most effective strategy. This involves the deprotonation of the most acidic proton, which is at the C2 position, using a strong organolithium base, followed by the introduction of an electrophilic bromine source.

Experimental Protocol: Regioselective C2-Bromination of 1-Phenyl-1H-imidazole

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-phenyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the lithiated imidazole solution via cannula into the solution of the bromine source at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Performance Comparison: Route A
ParameterSynthesis of 1-Phenyl-1H-imidazoleC2-Bromination of 1-Phenyl-1H-imidazoleOverall Route A
Typical Yield 70-85%60-75%42-64%
Purity >95% after chromatography>98% after chromatography>98%
Key Advantages Utilizes readily available starting materials.High regioselectivity for the desired C2-bromo isomer.Convergent and well-defined pathway.
Key Disadvantages Requires high temperatures for the Ullmann coupling.Requires cryogenic conditions and the use of pyrophoric n-BuLi.Two distinct synthetic steps with purification required for each.

Route B: N-Arylation of 2-Bromo-1H-imidazole

This alternative strategy commences with commercially available 2-bromo-1H-imidazole and introduces the phenyl group in the final step via a transition-metal-catalyzed cross-coupling reaction. Both palladium- and copper-based catalytic systems are viable for this transformation.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be effectively applied to the N-arylation of imidazoles.[2][3] This reaction typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd->PdII LigEx Ligand Exchange PdII_N Ar-Pd(II)-Nuc(L_n) PdII->PdII_N Nuc-H, -HX LigEx->PdII_N PdII_N->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Nuc RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Nucleophile Nucleophile (Nuc-H) Nucleophile->LigEx Base Base Base->PdII_N Deprotonation

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 2-Bromo-1H-imidazole

  • To an oven-dried Schlenk tube, add 2-bromo-1H-imidazole (1.0 eq), iodobenzene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as XPhos (0.1 eq).

  • Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a complementary, often milder, alternative to palladium-catalyzed methods, utilizing a copper catalyst for the N-arylation.[4] This reaction can be performed with arylboronic acids as the coupling partner.

Experimental Protocol: Chan-Lam N-Arylation of 2-Bromo-1H-imidazole

  • In a round-bottom flask, combine 2-bromo-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and copper(II) acetate (Cu(OAc)₂, 1.2 eq).

  • Add a suitable solvent, such as dichloromethane (DCM) or methanol (MeOH).

  • Add a base, such as triethylamine (Et₃N) or pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of EDTA to remove copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Comparison: Route B
ParameterBuchwald-Hartwig AminationChan-Lam Coupling
Typical Yield 75-90%65-85%
Purity >98% after chromatography>95% after chromatography
Key Advantages High yields and broad substrate scope.Milder reaction conditions (often at room temperature) and tolerance to air.
Key Disadvantages Requires more expensive palladium catalysts and ligands, and strict inert atmosphere.Can require longer reaction times and stoichiometric amounts of the copper reagent.

Validation and Characterization of this compound

Independent of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed. The following data serves as a benchmark for the successful synthesis of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance White to off-white solid

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the phenyl ring (typically in the range of 7.2-7.6 ppm) and the two protons on the imidazole ring.
¹³C NMR Resonances for the nine carbon atoms, including the carbon bearing the bromine, which will be shifted due to the halogen's electronic effect.
IR Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the imidazole and phenyl rings, and the C-Br stretch.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

Conclusion and Recommendations

Both Route A and Route B represent viable pathways for the synthesis of this compound. The choice between them will largely depend on the specific capabilities and priorities of the research laboratory.

  • Route A (Bromination of 1-Phenyl-1H-imidazole) is a logical choice if regioselectivity at the C2 position can be reliably achieved. While the use of cryogenic conditions and organolithium reagents may be a drawback for some, it offers a clear and stepwise approach.

  • Route B (N-Arylation of 2-Bromo-1H-imidazole) is arguably more convergent and may be preferred if the starting 2-bromo-1H-imidazole is readily available. The Buchwald-Hartwig amination generally provides higher yields but requires more stringent reaction conditions and more expensive catalysts. The Chan-Lam coupling offers a milder and more operationally simple alternative, though potentially with longer reaction times and slightly lower yields.

Ultimately, the optimal synthetic route will be a balance of factors including cost, available equipment, safety considerations, and desired scale. This guide provides the necessary foundational information and experimental protocols to enable an informed decision for the successful synthesis and validation of this compound.

References

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChemLite. This compound (C9H7BrN2). [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Royal Society of Chemistry. Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles. [Link]

  • PubMed. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • National Institutes of Health. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • ResearchGate. An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. [Link]

  • Royal Society of Chemistry. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives. [Link]

  • GOV.UK. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • Redalyc. N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. [Link]

  • ResearchGate. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • ResearchGate. IR-spectra of 2-Phenyl-1 H-phenanthro[9,10-d]imidazole (A1). [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Compounds from 2-Bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities derived from the versatile 2-bromo-1-phenyl-1H-imidazole scaffold. As drug discovery pipelines increasingly seek novel heterocyclic compounds, a systematic and scientifically rigorous evaluation process is paramount. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to ensure the generation of robust, reproducible, and meaningful data.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a highly effective pharmacophore. The introduction of a 2-bromo substituent on the 1-phenyl-1H-imidazole core provides a reactive handle, ideal for generating a diverse library of analogues through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with potent and selective biological activities.

This guide will compare and contrast the evaluation of these novel compounds across three critical therapeutic areas: oncology, infectious diseases, and inflammation.

Comparative Anticancer Activity Evaluation

The search for novel anticancer agents remains a cornerstone of pharmaceutical research. Imidazole derivatives have shown significant promise, exhibiting cytotoxic effects against a range of human tumor cell lines.[4][5] Our evaluation strategy focuses on identifying compounds that not only inhibit cancer cell growth but also offer insights into their mechanism of action.

Rationale for Experimental Design

The initial step in assessing anticancer potential is a broad screen against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon). This approach helps identify compounds with broad-spectrum activity versus those with selective cytotoxicity. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and high-throughput colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Compounds showing significant activity (typically IC50 values in the low micromolar or nanomolar range) are then subjected to more detailed mechanistic studies.

Quantitative Data Summary: Cytotoxicity of Imidazole Derivatives
Compound IDR-group (at C2)Cancer Cell LineIC50 (µM)[6][7]
Ref-Cmpd-A 4-methoxyphenylA549 (Lung)0.15 ± 0.01
Ref-Cmpd-B PhenylA549 (Lung)> 50
Ref-Cmpd-C 4-methoxyphenylMCF-7 (Breast)2.5 ± 0.3
Ref-Cmpd-D 3,4,5-trimethoxyphenylHeLa (Cervical)8.2 ± 0.9
5-Fluorouracil (Standard Drug)HeLa (Cervical)5.1 ± 0.4
Doxorubicin (Standard Drug)MCF-7 (Breast)1.1 ± 0.2
Note: The data presented here are representative values derived from literature on similar benzimidazole/imidazole scaffolds to illustrate the comparison.[3][8][9]
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; 48 hours is often sufficient for fast-growing lines, while 72 hours may be needed for others.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[3]

Workflow for Anticancer Activity Screening

cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Synthesized Compound Library (this compound derivatives) B MTT Assay vs. Cancer Cell Line Panel (e.g., A549, MCF-7, HeLa) A->B C Determine IC50 Values B->C D Select 'Hit' Compounds (Low µM or nM IC50) C->D Prioritize Hits E Target-Based Assays (e.g., Topoisomerase I Inhibition, Kinase Inhibition) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (e.g., Annexin V) D->G H Validated Lead Candidate

Caption: Workflow for in vitro anticancer activity evaluation.

Comparative Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial properties.[6][7] Imidazole derivatives have long been recognized for their antimicrobial potential, with mechanisms that can include the disruption of cell wall synthesis or interference with DNA replication.[6]

Rationale for Experimental Design

Our screening strategy involves testing compounds against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[6] The broth microdilution method is the gold standard for this determination due to its efficiency and quantitative nature. This method allows for the simultaneous testing of multiple compounds at various concentrations.

Quantitative Data Summary: Antimicrobial Activity (MIC)
Compound IDR-group (at C2)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
Ref-Cmpd-E 2,4-dichlorophenyl2.55.0
Ref-Cmpd-F 4-nitrophenyl5.0> 100
Ref-Cmpd-G 3-pyridyl10.025.0
Streptomycin (Standard Drug)1.08.0
Ciprofloxacin (Standard Drug)0.50.25
Note: The data presented are representative values from the literature on imidazole derivatives to illustrate the comparison.[6][10]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Culture bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Workflow for Antimicrobial Screening

A Compound Library B Prepare Serial Dilutions in 96-Well Plates A->B D Inoculate Plates B->D C Prepare Standardized Bacterial Inoculum (Gram + & Gram -) C->D E Incubate 18-24h at 37°C D->E F Read Plates & Determine MIC (Lowest concentration with no growth) E->F G Data Analysis & Structure-Activity Relationship F->G

Caption: Workflow for MIC determination via broth microdilution.

Comparative Anti-inflammatory Activity Evaluation

Chronic inflammation is a key driver of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[11] However, the search for agents with novel mechanisms, such as the inhibition of proteinases or kinases involved in inflammatory signaling, is an active area of research.[12]

Rationale for Experimental Design

An effective in vitro screen for anti-inflammatory potential is the proteinase inhibitory assay. Proteases play a crucial role in the inflammatory cascade. The ability of a compound to inhibit trypsin, a model protease, can indicate its potential to modulate inflammation.[11][13] This assay is straightforward, cost-effective, and provides a quantitative measure (IC50) of a compound's inhibitory activity, which can be directly compared to a standard drug like acetylsalicylic acid (aspirin).

Quantitative Data Summary: In Vitro Anti-inflammatory Activity
Compound IDR-group (at C2)Proteinase Inhibition IC50 (µg/mL)
Ref-Cmpd-H 2-hydroxyphenyl40.5 ± 2.1
Ref-Cmpd-I 4-chlorophenyl65.2 ± 3.5
Ref-Cmpd-J Phenyl71.8 ± 4.0
Aspirin (Standard Drug)405.1 ± 2.6
Note: The data presented are representative values from the literature on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, a structurally related class, to illustrate the comparison.[11][13]
Experimental Protocol: Trypsin Proteinase Inhibitory Assay
  • Reaction Mixture: Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (100 µg/mL), and 1 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add 1 mL of 0.8% (w/v) casein as the substrate.

  • Second Incubation: Incubate the mixture for an additional 20 minutes.

  • Reaction Termination: Stop the reaction by adding 5 mL of 70% perchloric acid.

  • Centrifugation: Centrifuge the mixture, and collect the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm against a buffer blank.

  • IC50 Calculation: Calculate the percentage of inhibition of protease activity and determine the IC50 value.

Signaling Pathway: p38 MAP Kinase Inhibition

For compounds showing potent anti-inflammatory activity, a follow-up investigation into specific molecular targets is warranted. The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines.[12] Inhibition of this kinase is a validated therapeutic strategy.

Stress Inflammatory Stimuli (e.g., LPS, UV) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines Increases Production Inhibitor Novel Imidazole Derivative Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to the biological evaluation of novel compounds derived from the this compound scaffold. By comparing their anticancer, antimicrobial, and anti-inflammatory activities through validated in vitro assays, researchers can efficiently identify promising lead candidates. The quantitative data, presented in clear comparative tables, coupled with detailed protocols, provides a robust framework for decision-making in the early stages of drug discovery.

The crucial next steps for "hit" compounds identified through this process involve selectivity profiling (e.g., cytotoxicity against normal cell lines), ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and ultimately, validation in relevant in vivo animal models. The structure-activity relationship (SAR) data generated will be invaluable for guiding the next round of chemical synthesis to further optimize potency and drug-like properties.

References

  • Al-Hourani, B., Al-Kaissi, E., Al-Momani, E., & Al-Adham, I. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of imidazoles. [Link]

  • Pawar, S. S., et al. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ResearchGate. [Link]

  • Nanotechnology Perceptions. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

  • University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • ResearchGate. (n.d.). Biological Activity of Chemical Compounds and Their Molecular Structure-Information Approach. [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. PubMed Central. [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Research Journal of Pharmacy and Technology. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Ghorghe, A. C., et al. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]

  • Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. [Link]

  • Abdel-Gawad, H., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. PubMed Central. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

  • ResearchGate. (2024). (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • Ansari, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Losasso, C., et al. (1990). Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity. PubMed. [Link]

  • Husain, A., et al. (2016). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. National Institutes of Health. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazole-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the journey of a drug from a laboratory curiosity to a clinical candidate is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of imidazole-based drugs, a critical class of compounds with broad therapeutic applications. We will delve into the experimental data, explain the causality behind methodological choices, and provide a framework for interpreting the often-disparate results between controlled lab settings and complex biological systems.

The imidazole ring is a versatile scaffold found in numerous bioactive compounds, renowned for its antifungal and anticancer properties.[1][2] The primary mechanism of action for antifungal imidazoles, such as clotrimazole and ketoconazole, is the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[3][4][5] This disruption of the fungal cell membrane leads to either fungistatic (growth-inhibiting) or fungicidal (killing) effects.[6] In the realm of oncology, imidazole derivatives have been investigated for their ability to inhibit various kinases and disrupt microtubule assembly, crucial processes in cancer cell proliferation.[1][2][7]

The transition from demonstrating efficacy in a petri dish (in vitro) to a living organism (in vivo) is a significant hurdle in drug development.[8][9][10] While in vitro assays offer high-throughput screening and mechanistic insights in a controlled environment, they often fail to replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs within a living system.[9][11][12][13] Conversely, in vivo studies provide a more holistic view of a drug's potential, but are more time-consuming, expensive, and subject to ethical regulations.[11][14] This guide will navigate these complexities, providing a clear comparison of the methodologies and data interpretation for imidazole-based drugs.

In Vitro Efficacy Assessment: The Foundation of Discovery

In vitro studies are the initial and indispensable step in evaluating the potential of a new imidazole-based compound.[9] These assays are designed to determine a drug's intrinsic activity against a specific target, such as a fungal pathogen or a cancer cell line, in a controlled and isolated setting.

Key In Vitro Assays for Imidazole Drugs:
  • Antifungal Susceptibility Testing: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[16] For azoles like imidazoles, the endpoint is often defined as the concentration that inhibits growth by at least 50% compared to a drug-free control.[16]

  • Anticancer Cell Proliferation Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the cytotoxic effects of imidazole compounds on cancer cell lines.[1] These assays measure the metabolic activity of cells, which correlates with the number of viable cells, to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

  • Enzyme Inhibition Assays: To confirm the mechanism of action, specific enzymatic assays are employed. For antifungal imidazoles, this involves measuring the inhibition of lanosterol 14-α-demethylase.[17] For anticancer imidazoles, kinase inhibition assays are performed to quantify their effect on specific tyrosine kinases.[18]

Experimental Protocol: Broth Microdilution for Antifungal MIC Determination

This protocol, based on guidelines from the Clinical & Laboratory Standards Institute (CLSI), is a self-validating system for determining the MIC of an imidazole antifungal agent against a Candida species.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a concentration of 1-5 x 10³ colony-forming units (CFU)/mL in RPMI 1640 medium.[19]

  • Drug Dilution: The imidazole drug is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a positive control for growth.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[19]

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the control, which can be assessed visually or with a spectrophotometer.[16]

Causality Behind Experimental Choices: The use of a standardized inoculum and medium ensures reproducibility. The serial dilution allows for the precise determination of the minimum effective concentration. Including a growth control is critical for validating that the fungus is viable and that any inhibition is due to the drug's activity.

In Vivo Efficacy Assessment: The Bridge to Clinical Relevance

In vivo studies are essential to evaluate how an imidazole-based drug behaves in a complex, living organism.[8][11] These studies, typically conducted in animal models, provide crucial information on a drug's safety, efficacy, and pharmacokinetic profile.[9][12]

Common In Vivo Models for Imidazole Drug Evaluation:
  • Murine Models of Fungal Infection: To assess antifungal efficacy, mouse models of systemic or localized candidiasis are commonly used.[20] These models involve infecting mice with a pathogenic strain of Candida and then treating them with the imidazole drug. Key endpoints include survival rates and fungal burden in target organs.[21]

  • Xenograft Models for Anticancer Efficacy: In oncology research, human tumor cells are implanted into immunocompromised mice to create xenograft models.[9] These models allow for the evaluation of an imidazole-based anticancer agent's ability to inhibit tumor growth in a living system.

  • Pharmacokinetic Studies: These studies determine the ADME properties of the drug. Blood and tissue samples are collected at various time points after drug administration to measure its concentration and how it is metabolized and eliminated by the body.[22]

Experimental Protocol: Murine Model of Systemic Candidiasis

This workflow outlines a typical in vivo efficacy study for an antifungal imidazole.

  • Animal Acclimation: Mice are acclimated to the laboratory environment for a set period.

  • Infection: A standardized dose of a pathogenic Candida strain is administered intravenously to induce a systemic infection.

  • Treatment: The imidazole drug is administered to the treatment group, while a control group receives a vehicle. The route of administration (e.g., oral, intravenous) and dosing regimen are critical parameters.

  • Monitoring: Animals are monitored daily for clinical signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, key organs (e.g., kidneys, liver) are harvested to determine the fungal burden (CFU/gram of tissue). Survival data is also analyzed.

Causality Behind Experimental Choices: The use of immunocompromised mice in some models ensures that the observed antifungal effect is primarily due to the drug and not the host's immune response. The inclusion of a vehicle control group is essential to differentiate the drug's effect from any effects of the delivery vehicle. Measuring fungal burden in target organs provides a quantitative measure of the drug's efficacy.

Comparative Analysis: In Vitro vs. In Vivo Data

The correlation between in vitro and in vivo data is often not straightforward. A drug that shows potent activity in a petri dish may fail in an animal model due to poor bioavailability or rapid metabolism.[8][10] Conversely, a drug with modest in vitro activity might be highly effective in vivo due to favorable pharmacokinetic properties.[8]

Table 1: Comparative Efficacy Data for Representative Imidazole Drugs

DrugTarget Organism/Cell LineIn Vitro Efficacy (MIC/IC50)In Vivo ModelIn Vivo Efficacy (e.g., Survival, Tumor Reduction)Key Discrepancies & Rationale
Clotrimazole Candida albicansMIC: 0.008 - 8 mg/L[23]Rat vaginal candidiasisHighly effective with topical application[17]Good correlation for topical use where high local concentrations can be achieved. Poor oral bioavailability limits systemic efficacy.
Ketoconazole Candida albicansMIC: Varies by strainRat model of systemic candidiasisInhibits fungal ergosterol synthesis in vivo[24]Demonstrates in vivo target engagement. However, oral bioavailability can be variable.[22] Topical application shows greater drug concentration in the stratum corneum compared to miconazole.[25]
Prochloraz Penicillium digitatumEC50: <0.5 mg/L[26]Rat (antiandrogenic effects)Markedly reduced weights of androgen-dependent tissues[27]Demonstrates in vivo biological effects beyond its primary antifungal activity, highlighting the importance of whole-organism studies.
Imidazole-based Anticancer Agent (Hypothetical) Human melanoma cell line (A375)IC50: 1.5 µMMouse xenograft model40% tumor growth inhibitionModerate in vivo efficacy despite potent in vitro activity could be due to factors like poor tumor penetration or rapid metabolism.

Diagram 1: Signaling Pathway of Antifungal Imidazole Action

Antifungal_Imidazole_Pathway Imidazole Imidazole Drug (e.g., Clotrimazole) CYP51A1 Lanosterol 14-α-demethylase (CYP51A1) Imidazole->CYP51A1 Inhibits Ergosterol Ergosterol CYP51A1->Ergosterol Catalyzes conversion to Growth Fungal Cell Growth & Proliferation Lanosterol Lanosterol Lanosterol->CYP51A1 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component of Membrane->Growth Maintains

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungal drugs.

Diagram 2: Experimental Workflow for In Vitro to In Vivo Drug Evaluation

Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_screening High-Throughput Screening (e.g., MIC, IC50) mechanistic_assays Mechanism of Action Studies (e.g., Enzyme Inhibition) invitro_screening->mechanistic_assays pk_studies Pharmacokinetic (ADME) Studies invitro_screening->pk_studies Lead Compound Selection efficacy_models Efficacy in Animal Models (e.g., Xenograft, Infection) pk_studies->efficacy_models toxicology Toxicology & Safety Studies efficacy_models->toxicology

Caption: A streamlined workflow from in vitro screening to in vivo evaluation.

Conclusion: An Integrated Approach for Predictive Drug Development

The journey of an imidazole-based drug from the bench to the bedside is a testament to the necessity of a multi-faceted evaluation strategy. While in vitro assays provide a rapid and cost-effective means of identifying promising candidates and elucidating their mechanisms of action, they are merely the first step.[11][12] The complexities of a living organism, with its intricate metabolic pathways and physiological barriers, can only be addressed through rigorous in vivo testing.[8][11]

A thorough understanding of both in vitro and in vivo methodologies, coupled with a critical analysis of the resulting data, is essential for making informed decisions in the drug development process. By recognizing the inherent limitations and strengths of each approach, researchers can design more predictive preclinical studies, ultimately increasing the likelihood of clinical success. The discrepancies observed between in vitro and in vivo results should not be viewed as failures, but rather as opportunities to gain a deeper understanding of a drug's behavior and to refine its development path. This integrated approach, grounded in scientific integrity and logical progression, is the cornerstone of modern therapeutic innovation.

References

  • Imidazole antifungal drug mechanism of action - Ruidong Pharmaceutical_APIs_Raw materials.
  • In Vivo vs. In Vitro: What Are the Differences? - Verywell Health.
  • Mechanisms of action of the antimycotic imidazoles - PubMed.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed.
  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives - Oxford Academic.
  • In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library.
  • In Vitro Activity of Clotrimazole for Candida Strains Isolated From Recent Patient Samples.
  • Differences between in vitro, in vivo and in silico assays in preclinical research - ZeClinics.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • In Vitro vs. In Vivo Preclinical Drug Testing - Blog - TD2 Oncology.
  • In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog.
  • MIC values of clotrimazole in the tested population of Candida species... - ResearchGate.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI.
  • In vitro and in vivo evaluation of antifungal agents - PubMed.
  • In Vitro In Vivo (IVIV) Correlations - YouTube.
  • Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC - PubMed Central.
  • Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - NIH.
  • In vivo pharmacokinetics and pharmacodynamics of topical ketoconazole and miconazole in human stratum corneum - ASM Journals.
  • Correlation & Conflicts Between in Vivo and in Vitro | PDF - Scribd.
  • Validating the In-Vitro to In-Vivo Correlation of Nitrofungin Activity: A Comparative Guide - Benchchem.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central.
  • Antiandrogenic Effects in Vitro and in Vivo of the Fungicide Prochloraz - Oxford Academic.
  • Prochloraz, CAS no. 67747-09-5 - Endocrine Disruptor List.
  • Clotrimazole MIC values for yeasts tested in this study. - ResearchGate.
  • Antiandrogenic Effects in Vitro and in Vivo of the Fungicide Prochloraz - ResearchGate.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases.
  • In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis - PubMed.
  • Terbinafine, clotrimazole, and nystatin MIC ranges for control strains... - ResearchGate.
  • In Vitro and in Vivo Evaluation of Oral Tablet Formulations Prepared With Ketoconazole and Hydroxypropyl-Beta-Cyclodextrin - PubMed.
  • Fungicidal Actions and Resistance Mechanisms of Prochloraz to Penicillium digitatum | Plant Disease - APS Journals.
  • Evaluating Two Fungicides, Prochloraz–Manganese Chloride Complex and Seboctylamine Acetate, to Control Cobweb Disease in White Button Mushroom Caused by Cladobotryum mycophilum - PMC - NIH.
  • In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed.
  • In vivo pharmacokinetics and pharmacodynamics of topical ketoconazole and miconazole in human stratum corneum - PMC - NIH.
  • In vitro and in vivo effects of the anti-mycotic drug Ketoconazole on sterol synthesis.
  • Imidazoles as potential anticancer agents - PMC - PubMed Central.
  • Imidazoles as potential anticancer agents. - Semantic Scholar.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action | Semantic Scholar.
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-1-Phenyl-1H-Imidazole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 2-bromo-1-phenyl-1H-imidazole analogs, with a specific focus on their potential as anticancer agents. By examining the impact of structural modifications on cytotoxic activity, we aim to provide actionable insights for researchers in the field of oncology drug discovery.

The this compound Scaffold: A Platform for Anticancer Drug Discovery

The this compound core presents a versatile platform for the development of novel anticancer agents. The bromine atom at the 2-position serves as a key functional group, not only influencing the electronic properties of the imidazole ring but also providing a handle for further synthetic modifications. The 1-phenyl substituent offers a crucial site for structural variation, allowing for the exploration of how different electronic and steric properties on this ring impact biological activity.

A pivotal study by Kumar et al. (2018) investigated a series of 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives for their anticancer activity against the HeLa human cervical carcinoma cell line.[3][4] This research provides a foundational dataset for understanding the SAR of this class of compounds.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of various 2-bromo-1,5-diphenyl-4-nitro-1H-imidazole analogs were evaluated using the MTT assay against HeLa cells. The results highlight the significant influence of substituents on the phenyl rings on the anticancer potency of these compounds.[3][4]

Impact of Phenyl Ring Substitution on Cytotoxicity

The data from Kumar et al. (2018) demonstrates that the nature and position of substituents on the phenyl rings at the 1- and 5-positions of the imidazole core are critical determinants of cytotoxic activity.[3][4]

Compound IDR (Substitution on 1-phenyl ring)R1 (Substitution on 5-phenyl ring)% Growth Inhibition (HeLa cells)IC50 (µM)
A-IVa HH65.431.52
A-IVd 3-NO₂H85.210.29
A-IVh 2-ClH80.110.39
A-IVj 4-OHH78.920.42
5-Fluorouracil --92.110.15

Data synthesized from Kumar et al. (2018).[3][4]

Key SAR Insights:

  • Electron-Withdrawing Groups Enhance Potency: The presence of a nitro group at the meta-position of the 1-phenyl ring (Compound A-IVd ) resulted in the most potent analog in the series, with an IC50 value of 0.29 µM. This suggests that electron-withdrawing substituents at this position significantly enhance anticancer activity.

  • Halogen Substitution is Favorable: A chloro group at the ortho-position of the 1-phenyl ring (Compound A-IVh ) also conferred high potency (IC50 = 0.39 µM), indicating that halogen substitution is a favorable modification.

  • Electron-Donating Groups Can Also Impart Activity: The presence of a hydroxyl group at the para-position (Compound A-IVj ) resulted in an analog with an IC50 of 0.42 µM, demonstrating that electron-donating groups can also contribute to potent cytotoxic effects, albeit to a slightly lesser extent than the tested electron-withdrawing groups.

  • Unsubstituted Phenyl Ring as a Baseline: The parent compound with unsubstituted phenyl rings (A-IVa ) displayed the lowest activity in this series (IC50 = 1.52 µM), highlighting the importance of substitution for enhancing potency.

Experimental Methodologies: A Guide to Reproducibility

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. The following sections outline the key methodologies employed in the synthesis and biological evaluation of the this compound analogs.

General Synthetic Pathway

The synthesis of the 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivatives involved a multi-step process, which is a common approach for constructing such heterocyclic systems.

Synthetic_Workflow cluster_0 Step 1: Synthesis of 1,2-diaryl-2-nitroethanone cluster_1 Step 2: Bromination cluster_2 Step 3: Cyclization A Substituted Benzaldehyde C 1,2-diaryl-2-nitroethanone A->C B Substituted Phenylnitromethane B->C E 2-bromo-1,2-diaryl-2-nitroethanone C->E D Bromine D->E G 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole analogs E->G F Urea F->G MTT_Assay_Workflow A Seed HeLa cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

Caption: Workflow for the in vitro cytotoxicity evaluation using the MTT assay. [5][6][7] Detailed Protocol: MTT Assay with HeLa Cells

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours. [5]2. Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs for 48 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells. [5]4. Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanistic Insights and Future Directions

While the precise mechanism of action for these this compound analogs has not been fully elucidated, the imidazole scaffold is known to be a key feature in many kinase inhibitors. [2][8]Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The structural features of the synthesized compounds, particularly the substituted phenyl rings, may facilitate interactions with the ATP-binding pocket of various kinases, leading to the inhibition of their activity and subsequent cancer cell death.

Kinase_Inhibition_Hypothesis cluster_0 Proposed Mechanism of Action A This compound analog B Kinase ATP-binding pocket A->B Binds to C Inhibition of kinase activity B->C D Disruption of downstream signaling C->D E Apoptosis/Cell Cycle Arrest D->E F Anticancer Effect E->F

Caption: Hypothesized mechanism of action involving kinase inhibition.

Future research should focus on a more extensive SAR exploration by synthesizing and evaluating a wider range of analogs with diverse substituents on the 1-phenyl ring. Investigating the effects of these modifications on different cancer cell lines and elucidating the specific molecular targets, such as key kinases involved in cancer progression, will be crucial for the rational design of more potent and selective anticancer agents based on the this compound scaffold.

References

  • Shaheer Malik, et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]

  • Anonymous. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. HeLa cells (1 × 104. Google Scholar. Available at: [https://scholar.google.com/scholar_lookup?title=To+determine+cell+viability+the+colorimetric+MTT+metabolic+activity+assay+was+used.
  • Kumar, A., et al. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. Journal of Chemistry and Chemical Sciences, 8(5), 865-869. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Zhang, L., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(11), 2483. Available at: [Link]

  • Bio-protocol. (n.d.). MTT Cell Viability Assay Kit. Bio-protocol. Available at: [Link]

  • DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ResearchGate. Available at: [Link]

  • Pedada, A. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1164-1169. Available at: [Link]

  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. Available at: [Link]

  • Helali, A. Y. H., et al. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). Journal of Advanced Pharmaceutical Research, 6(4), 192-206. Available at: [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 7(10), 1315-1337. Available at: [Link]

  • Gençer, N., et al. (2009). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 59(10), 534-539. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1310, 138304. Available at: [Link]

  • Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(56), 33867-33881. Available at: [Link]

  • Sharma, P., et al. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1), 1-15. Available at: [Link]

  • Abdullah, S., & Ganguly, S. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 15(17), 1621-1646. Available at: [Link]

Sources

The Drug-Likeness Profile of 2-bromo-1-phenyl-1H-imidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers and drug development professionals assessing the therapeutic potential of a promising heterocyclic scaffold.

In the landscape of medicinal chemistry, the imidazole ring is a cornerstone, a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1][2][3][4][5][6] Its versatility in forming various non-covalent interactions and its favorable electronic properties make it an attractive starting point for drug discovery campaigns. This guide provides an in-depth assessment of the drug-likeness of a specific class of imidazole derivatives: 2-bromo-1-phenyl-1H-imidazoles. Through a combination of in silico predictions and comparisons with established heterocyclic alternatives, we offer a critical evaluation of their potential as viable oral drug candidates.

The Importance of Drug-Likeness in Early-Stage Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is long, arduous, and fraught with a high rate of attrition. A significant reason for late-stage failures is the unfavorable pharmacokinetic properties of drug candidates, broadly categorized under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[7] Therefore, assessing the "drug-likeness" of a compound in the early phases of discovery is paramount to de-risk projects and focus resources on molecules with a higher probability of success.

One of the most influential guidelines in this area is Lipinski's Rule of Five, which provides a set of simple physicochemical parameters to predict the oral bioavailability of a compound.[8][9][10][11][12] These rules, while not absolute, serve as a valuable initial filter for prioritizing compounds for further investigation.

In Silico Profiling of 2-bromo-1-phenyl-1H-imidazole

To provide a data-driven assessment, we utilized a suite of well-established, freely available in silico tools—SwissADME, admetSAR, and PreADMET—to predict the physicochemical and ADMET properties of the parent compound, this compound, and two representative derivatives with electron-donating and electron-withdrawing substituents on the phenyl ring.

Table 1: Predicted Physicochemical Properties of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Consensus)Water Solubility (logS)H-Bond AcceptorsH-Bond Donors
This compound C9H7BrN2223.072.58-3.2520
2-bromo-1-(4-methoxyphenyl)-1H-imidazole C10H9BrN2O253.102.65-3.4030
2-bromo-1-(4-nitrophenyl)-1H-imidazole C9H6BrN3O2268.072.45-3.6140

Analysis of Physicochemical Properties:

All three compounds adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.[8][9][10][11][12] Their molecular weights are well below the 500 Da threshold, and the number of hydrogen bond acceptors and donors are within the recommended limits. The consensus logP values indicate moderate lipophilicity, a key factor for membrane permeability. The predicted water solubility (logS) values suggest that the compounds are moderately soluble.

Predicted ADMET Profiles

Beyond basic physicochemical properties, a deeper dive into the ADMET profile provides a more nuanced understanding of a compound's potential drug-like behavior.

Table 2: Predicted ADMET Properties of this compound Derivatives

CompoundGI AbsorptionBBB PermeantCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 InhibitorAMES ToxicityCarcinogenicity
This compound HighYesInhibitorNon-inhibitorInhibitorNon-inhibitorInhibitorNon-mutagenicNon-carcinogenic
2-bromo-1-(4-methoxyphenyl)-1H-imidazole HighYesInhibitorNon-inhibitorInhibitorNon-inhibitorInhibitorNon-mutagenicNon-carcinogenic
2-bromo-1-(4-nitrophenyl)-1H-imidazole HighYesInhibitorNon-inhibitorInhibitorNon-inhibitorInhibitorMutagenicNon-carcinogenic

Interpretation of ADMET Predictions:

  • Absorption: All three derivatives are predicted to have high gastrointestinal (GI) absorption, a positive indicator for oral bioavailability.

  • Distribution: The prediction of blood-brain barrier (BBB) permeation suggests that these compounds may be suitable for targeting the central nervous system (CNS).

  • Metabolism: A significant concern arises from the predicted inhibition of several key cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2C9, and CYP3A4.[1][13][14] Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetics of co-administered medications.

  • Toxicity: While the parent compound and the methoxy derivative are predicted to be non-mutagenic, the nitro derivative shows a potential for mutagenicity in the AMES test. This highlights the critical impact of substituent choice on the safety profile. None of the compounds were predicted to be carcinogenic.

Comparative Analysis with Alternative Heterocyclic Scaffolds

To provide context for the drug-likeness of this compound derivatives, we compare their predicted profiles with those of two other popular five-membered heterocyclic scaffolds in drug discovery: oxadiazoles and triazoles.

Oxadiazole Derivatives:

Oxadiazoles are known for their broad range of pharmacological activities and are often considered bioisosteres of amides and esters.[8][10][12][15][16] They generally exhibit good metabolic stability and can modulate physicochemical properties.

Triazole Derivatives:

Triazoles are another prominent class of heterocycles found in many clinically used drugs, particularly antifungals. They are known for their ability to engage in hydrogen bonding and coordinate with metal ions in enzymes.

Table 3: General Comparison of Heterocyclic Scaffolds

Feature2-bromo-1-phenyl-imidazoleOxadiazoleTriazole
Synthetic Accessibility Generally accessibleReadily synthesizedWell-established synthesis
Metabolic Stability Potential for CYP inhibitionGenerally goodCan be susceptible to metabolism
Drug-Likeness Good (Lipinski compliant)Generally goodGenerally good
Key Advantage Versatile binding, established scaffoldBioisosteric replacement, metabolic stabilityStrong H-bonding, metal coordination
Potential Liability CYP inhibitionPotential for hydrolysisPotential for metabolism

This comparative overview suggests that while 2-bromo-1-phenyl-imidazole derivatives possess a favorable profile based on Lipinski's rules, their potential for CYP inhibition is a significant hurdle that needs to be addressed through medicinal chemistry efforts. Oxadiazoles and triazoles offer alternative scaffolds that may circumvent this issue, although they come with their own set of potential liabilities.

Experimental Protocols for In Silico Assessment

For researchers wishing to replicate or expand upon this analysis, the following protocols outline the steps for using the mentioned in silico tools.

Protocol for Generating SMILES and 3D Structures

Objective: To obtain the Simplified Molecular-Input Line-Entry System (SMILES) notation and a 3D structure file for a given chemical name.

Materials:

  • A web browser

  • An online chemical drawing tool (e.g., MolView, ChemDoodle Web Components)

  • An online tool for name-to-SMILES conversion (e.g., PubChem, Chemicalize)

Procedure:

  • Draw the Structure: Using an online chemical drawing tool, sketch the 2D structure of the molecule (e.g., this compound).

  • Generate SMILES: Most drawing tools have a feature to export or display the SMILES string for the drawn structure.

  • Alternative (Name to SMILES): Use a name-to-SMILES converter by inputting the IUPAC name of the compound.

  • Generate 3D Structure: Many tools can also generate and export the 3D coordinates of the molecule in formats like .sdf or .mol2, which can be useful for more advanced modeling.

Protocol for In Silico ADMET Prediction using SwissADME

Objective: To predict the physicochemical properties and ADMET profile of a small molecule using the SwissADME web server.[10][12][13][16]

Materials:

  • A web browser

  • The SMILES string of the molecule of interest

Procedure:

  • Navigate to the SwissADME website.[10][12][13][16]

  • Paste the SMILES string of your molecule into the input box.

  • Click the "Run" or "Submit" button.

  • The server will process the request and display a comprehensive report including:

    • Physicochemical properties (Molecular Weight, logP, etc.)

    • Lipophilicity predictions

    • Water solubility predictions

    • Pharmacokinetic properties (GI absorption, BBB permeation)

    • Drug-likeness evaluation based on various rules (Lipinski, Ghose, Veber, etc.)

    • Medicinal chemistry alerts (PAINS, Brenk)

Visualizing the Drug Discovery Workflow

The process of assessing drug-likeness and selecting promising candidates can be visualized as a multi-step workflow.

DrugLikenessWorkflow cluster_0 In Silico Assessment cluster_1 Experimental Validation Compound_Design Compound Design & Selection SMILES_Generation SMILES & 3D Structure Generation Compound_Design->SMILES_Generation Chemical Structure ADMET_Prediction In Silico ADMET Prediction SMILES_Generation->ADMET_Prediction SMILES String Data_Analysis Data Analysis & Comparison ADMET_Prediction->Data_Analysis Predicted Data Synthesis Chemical Synthesis Data_Analysis->Synthesis Prioritized Candidates In_Vitro_Assays In Vitro ADMET Assays Synthesis->In_Vitro_Assays Synthesized Compounds Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization Experimental Data Lead_Optimization->Compound_Design Structure-Activity Relationship

Caption: A workflow for assessing drug-likeness, from in silico prediction to experimental validation.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the design of new therapeutic agents. In silico analysis indicates that derivatives of this core structure are likely to possess good oral absorption and, in some cases, CNS penetration. However, the predicted inhibition of key CYP450 enzymes is a significant flag that must be addressed.

Future medicinal chemistry efforts should focus on structural modifications aimed at mitigating CYP inhibition while retaining or improving the desired biological activity. This could involve, for example, altering the substitution pattern on the phenyl ring or exploring bioisosteric replacements for the phenyl group itself.

Furthermore, while in silico predictions are invaluable for early-stage assessment, they must be followed by experimental validation. In vitro assays to determine logP, solubility, metabolic stability in liver microsomes, and CYP inhibition are essential next steps to confirm the predicted properties and guide the optimization of this promising class of compounds. By integrating computational and experimental approaches, the full therapeutic potential of this compound derivatives can be effectively explored.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties.
  • Lee, S. K., Lee, J. H., Kim, H. J., & Lee, K. (2003). The PreADME approach: a web-based program for rapid prediction of ADME properties. Journal of chemical information and computer sciences, 43(5), 1645-1650.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623.
  • Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of medicinal chemistry, 43(21), 3867-3877.
  • Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Marcu, A., Grant, J. R., ... & Wilson, M. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • MarvinJS. (2023). ChemAxon. [Link]

  • MolView. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. [Link]

  • admetSAR 2.0. (n.d.). Shanghai Institute of Materia Medica. [Link]

  • PreADMET. (n.d.). BMDRC. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 2-Bromo-1-Phenyl-1H-Imidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While a novel chemical entity promises targeted therapeutic intervention, its interaction with unintended targets across the vast human kinome can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of kinase inhibitors, using a hypothetical inhibitor, "BPI-1," derived from the 2-bromo-1-phenyl-1H-imidazole scaffold, as a case study.

The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Its electron-rich character and capacity for hydrogen bonding make it a versatile scaffold for designing potent inhibitors.[1] However, this same versatility necessitates a rigorous evaluation of selectivity to ensure that the inhibitor's activity is constrained to the desired target(s). Developing selective inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the more than 500 kinases in the human genome.[3][4][5]

This guide will dissect the methodologies essential for building a robust selectivity profile, explain the causality behind experimental choices, and provide actionable protocols. We will compare our hypothetical inhibitor, BPI-1, with Staurosporine, a well-known promiscuous kinase inhibitor, to illustrate data interpretation and presentation.

The Imperative of Selectivity Profiling

A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with data, and among the most critical datasets is its selectivity profile. Off-target effects are a primary cause of clinical trial failures.[6] Therefore, early and comprehensive profiling is not merely a regulatory checkbox but a fundamental aspect of risk mitigation and mechanism-of-action validation. It allows researchers to:

  • Identify Potential Toxicities: Unintended inhibition of kinases like those in the SRC family or cyclin-dependent kinases (CDKs) can lead to significant side effects.

  • Uncover Polypharmacology: Off-target interactions are not always detrimental. A compound that inhibits multiple kinases in a disease-relevant pathway (e.g., both VEGFR and EGFR in angiogenesis) could have enhanced therapeutic efficacy.[4]

  • Validate Chemical Probes: For inhibitors used as research tools, high selectivity is essential to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target.

Core Methodologies for Cross-Reactivity Profiling

Two orthogonal approaches provide a comprehensive view of an inhibitor's selectivity: in vitro biochemical assays that measure direct binding or enzymatic inhibition, and cell-based assays that confirm target engagement in a physiological context.

  • Biochemical Profiling (Broad Kinome Screening): This is the foundational step, assessing the interaction of the inhibitor against a large panel of purified kinases.

  • Cell-Based Target Engagement (Cellular Confirmation): This validates the biochemical findings within the complex milieu of a living cell, accounting for factors like membrane permeability and intracellular ATP concentrations.

Part 1: In Vitro Profiling with KINOMEscan™

The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the binding affinity (Kd) of a compound against a large panel of kinases (often >450).[7][8][9] Its key advantage is that it is ATP-independent, providing a direct measure of thermodynamic binding affinity rather than an IC50 value, which can be influenced by ATP concentration.[8]

Experimental Workflow: KINOMEscan™

The workflow is designed to quantify the ability of a test compound to displace an immobilized, active-site-directed ligand from a kinase.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_readout Quantification Compound Test Compound (BPI-1) Serial Dilution Incubation Incubate Components: Kinase + Ligand + Compound Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand (Streptavidin Beads) Ligand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Competition Occurs Elute Elute & Quantify Bound Kinase via qPCR Wash->Elute Analysis Data Analysis: Calculate Kd or % Inhibition Elute->Analysis

Caption: General workflow for a KINOMEscan™ experiment.

Detailed Protocol: KINOMEscan™ Competition Binding Assay

This protocol is adapted from standard methodologies.[8][10]

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound (e.g., BPI-1) in DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add the DNA-tagged kinases from the screening panel to the wells of a microtiter plate.

  • Competition: Add the test compound dilutions to the wells containing the kinases. Subsequently, add a proprietary, immobilized, active-site-directed ligand. The test compound and the immobilized ligand will compete for binding to the kinase active site.

  • Incubation: Allow the plate to incubate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Capture & Washing: The immobilized ligand, along with any bound kinase, is captured. The wells are washed to remove any unbound kinase-compound complexes.

  • Elution & Quantification: The kinase bound to the immobilized ligand is eluted. The amount of this kinase is quantified using quantitative PCR (qPCR) by amplifying the associated DNA tag.[7] A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand, signifying stronger binding.

  • Data Analysis: Dissociation constants (Kd) are calculated by fitting the compound concentration versus kinase signal data to a standard dose-response curve. Results can also be expressed as percent of control, where a lower percentage indicates stronger inhibition.[10]

Data Presentation & Interpretation

The results for our hypothetical inhibitor BPI-1 are compared against Staurosporine. Data is presented to highlight primary targets and off-targets.

Table 1: Comparative KINOMEscan™ Profile (Select Kinases)

Kinase TargetKinase FamilyBPI-1 (Hypothetical) Kd (nM)Staurosporine (Control) Kd (nM)
AURKA Ser/Thr 8.5 15
AURKB Ser/Thr 12.1 6.8
ABL1Tyr2,50022
EGFRTyr>10,000180
VEGFR2Tyr85030
CDK2/cyclin ASer/Thr1,1003
ROCK1Ser/Thr6,70017
PKASer/Thr>10,00014

Note: This data is illustrative. Staurosporine values are representative of published data.

Interpretation: The data suggests BPI-1 is a potent and relatively selective inhibitor of Aurora kinases A and B. Its affinity for other kinases like ABL1, VEGFR2, and CDK2 is significantly lower (by >100-fold), and it shows minimal binding to EGFR and PKA at the concentrations tested. This profile is substantially more selective than that of Staurosporine, which binds to a wide range of kinases with high affinity.

Part 2: Cell-Based Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are crucial, they do not fully replicate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses target engagement in intact cells or tissues.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our inhibitor) will be more resistant to heat-induced unfolding and aggregation.[12][13][14]

Experimental Workflow: CETSA®

This workflow confirms that BPI-1 engages its intended target (e.g., AURKA) inside the cell.

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cells Culture Cells (e.g., HCT116) Treat Treat with BPI-1 or Vehicle (DMSO) Cells->Treat Harvest Harvest & Aliquot Cells Treat->Harvest Heat Heat Aliquots at Different Temperatures Harvest->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Unfolded Proteins Precipitate Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Plot Plot Melting Curve: Soluble Protein vs. Temp Detect->Plot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Detailed Protocol: Western Blot-Based CETSA®

This protocol describes a classic CETSA® workflow for a single target.[11][14]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, which expresses Aurora Kinase A) to ~80% confluency. Treat cells with the test compound (BPI-1, e.g., at 1 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a buffered solution.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen). This process releases the intracellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, unfolded proteins and other cellular debris.

  • Protein Quantification and Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (AURKA) in the soluble fraction of each sample using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (BPI-1 vs. DMSO), plot the relative band intensity against the corresponding temperature. A shift in the melting curve to a higher temperature in the BPI-1-treated samples indicates target stabilization and therefore, target engagement.

Data Presentation & Interpretation

The CETSA® results are visualized as melting curves.

Table 2: Hypothetical CETSA® Data for AURKA

Temperature (°C)Relative Soluble AURKA (DMSO Control)Relative Soluble AURKA (1 µM BPI-1)
401.001.00
430.981.00
460.950.99
490.850.97
520.51 (Tm) 0.91
550.200.78
580.050.49 (Tm)
610.010.22
640.000.06

Tm (Melting Temperature) is the temperature at which 50% of the protein has denatured.

Interpretation: In the presence of BPI-1, the melting curve for AURKA is shifted to the right, with the apparent Tm increasing from ~52°C to ~58°C. This thermal stabilization provides strong evidence that BPI-1 directly binds to and engages AURKA within the complex environment of an intact cell, validating the in vitro binding data.

Conclusion and Future Directions

This guide provides the strategic rationale and detailed methodologies for such an investigation. The next logical steps in the development of a compound like BPI-1 would include phosphoproteomic studies to map the downstream signaling consequences of target inhibition and in vivo studies to assess efficacy and safety.[15] By following this rigorous, multi-faceted approach, scientists can more effectively translate promising chemical matter into selective and effective therapeutic agents.

References

  • Bamborough, P. et al. (2008). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Malik, S. et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]

  • Rashid, M. et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. Available at: [Link]

  • Ciemny, M. et al. (2018). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports. Available at: [Link]

  • Bunnage, M.E. et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Tan, X. et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Enzymlogic (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Wang, Y. et al. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Vasta, J.D. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Davis, M.I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available at: [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Tao, Y. et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. Available at: [Link]

  • HMS LINCS Project. Assays. HMS LINCS Project. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Dai, L. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • Zheng, Y. et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Delport, C. & Hewer, R. (2023). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126. ResearchGate. Available at: [Link]

  • Fancelli, D. et al. (2006). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Orcutt, S.J. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Malik, S. et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. Available at: [Link]

  • Kim, S. et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. Available at: [Link]

  • Bullock, A. et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-bromo-1-phenyl-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-bromo-1-phenyl-1H-imidazole is paramount. Based on data from analogous compounds such as 2-bromo-1H-imidazole, this compound should be handled as a hazardous substance with the following potential classifications[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

The presence of the phenyl group suggests that incomplete combustion could potentially generate hazardous byproducts, a crucial consideration for the ultimate disposal method.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound and its associated waste. The following PPE is mandatory[1][2][3][4][5]:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles, preventing severe eye damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile), inspected before use.Prevents skin contact and potential irritation or absorption.
Body Protection A laboratory coat and long-sleeved clothing.Minimizes skin exposure to accidental spills.
Respiratory Protection All handling of waste should occur within a certified chemical fume hood.Prevents inhalation of dust or vapors, mitigating respiratory irritation.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The recommended disposal pathway for this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration. This method is the standard for halogenated organic compounds, ensuring their complete destruction[6]. Under no circumstances should this chemical be disposed of down the drain or in general waste streams.

Waste Segregation and Collection: A Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: Collect all waste materials containing this compound, including contaminated items like weighing boats, absorbent pads, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Halogenated vs. Non-Halogenated: Crucially, segregate this halogenated waste from non-halogenated organic wastes[7][8][9]. This separation is vital for proper disposal and can impact disposal costs.

  • Container Specifications: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing screw-top cap.

Labeling: Clarity for Compliance and Safety

Accurate and detailed labeling prevents accidental mixing and ensures proper handling by waste management personnel. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Do not use abbreviations.

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., corrosive, irritant, harmful).

Storage: Maintaining a Safe Environment

Pending collection by a licensed waste disposal service, the sealed and labeled container should be stored in a designated satellite accumulation area. This area should be:

  • Well-ventilated.

  • Away from incompatible materials, particularly strong oxidizing agents.

  • In a cool, dry location, away from direct sunlight and sources of ignition.

Arranging for Disposal: The Final Step

Once the waste container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management and Decontamination

Accidents can happen, and a prepared response is essential.

Small Spills (Contained within a fume hood):
  • Ensure PPE is worn.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated hazardous waste container.

  • Decontaminate the area with a suitable solvent, and place the cleaning materials in the waste container.

Large Spills (Outside of a fume hood):
  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • Contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_Prep Preparation & Handling cluster_WasteGen Waste Generation & Collection cluster_StorageDisposal Storage & Final Disposal cluster_Spill Spill Response Start Handling of this compound PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated (Pure compound, contaminated items) FumeHood->WasteGenerated Segregate Segregate as HALOGENATED ORGANIC WASTE WasteGenerated->Segregate Container Collect in a Designated, Labeled, and Sealed Container Segregate->Container Store Store in a Secure Satellite Accumulation Area Container->Store ArrangePickup Arrange for Pickup by Licensed Waste Disposal Service Store->ArrangePickup Incineration High-Temperature Incineration ArrangePickup->Incineration Spill Spill Occurs AssessSpill Assess Spill Size Spill->AssessSpill SmallSpill Small Spill Cleanup (Inert absorbent, decontaminate) AssessSpill->SmallSpill Small LargeSpill Large Spill Response (Evacuate, contact EHS) AssessSpill->LargeSpill Large SpillWaste Dispose of spill cleanup materials as hazardous waste SmallSpill->SpillWaste LargeSpill->ArrangePickup SpillWaste->Container

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and contributing to a culture of safety and compliance.

References

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Addgene. (n.d.). Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA HAZARDOUS WASTE CODES. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-bromo-1-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-bromo-1-phenyl-1H-imidazole. As a brominated heterocyclic compound, its specific reactivity and hazard profile demand a systematic approach to laboratory use. This guide is designed for chemistry professionals engaged in research and development and is built on the principles of risk mitigation and procedural validation.

Hazard Assessment & Triage: Understanding the Risks

Before any work begins, it is critical to recognize that this compound, like its close chemical relatives 2-bromo-1H-imidazole and 2-bromo-1-methyl-1H-imidazole, is classified as a hazardous substance.[1][2] The primary routes of exposure and associated dangers are:

  • Acute Oral Toxicity (Harmful if swallowed): Ingestion can lead to significant adverse health effects.[1][3][4]

  • Severe Eye Damage (Causes serious eye damage): The compound poses a high risk of causing irreversible damage to the eyes upon contact.[1][3][4]

  • Skin Irritation (Causes skin irritation): Direct contact with the skin will likely result in irritation.[1][3][4]

  • Respiratory Irritation (May cause respiratory irritation): Inhalation of the dust or aerosol may irritate the respiratory tract.[1][3][4]

The presence of the bromine atom categorizes this compound as a halogenated organic, which has specific implications for its reactivity and, crucially, for its disposal pathway.[5][6]

Pre-Handling Logistics & Engineering Controls

A safe experiment begins long before the chemical container is opened. The following engineering controls and preparatory steps are mandatory to create a self-validating safe environment.

  • Verified Chemical Fume Hood: All handling of this compound, from weighing to transfer, must occur within a properly functioning chemical fume hood.[7] This is your primary engineering control to prevent inhalation exposure.[8]

  • Proximity to Safety Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[1] Ensure the pathway is unobstructed.

  • Material Staging: Prepare all necessary labware, solvents, and reagents in advance. This minimizes movement and the potential for accidents while handling the active compound.

  • Waste Segregation: Pre-label separate, sealed waste containers for "Halogenated Organic Liquid Waste" and "Halogenated Organic Solid Waste."[5][6][9] This prevents improper mixing and ensures compliance with disposal regulations. Non-halogenated solvents must not be mixed with halogenated waste, as this significantly increases disposal costs and environmental burden.[6][10]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. For this compound, the following PPE is required, with no exceptions.

Body Part Required PPE Specification & Rationale (The "Why")
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required to protect against splashes.[1][3][11] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when handling larger volumes or during reaction quenching.[11]
Hands Nitrile GlovesNitrile gloves provide good resistance to a range of organic solvents and are recommended for handling this compound.[7][12] Always inspect gloves for tears or punctures before use.[7] For prolonged exposure or when handling the compound in aggressive solvents, consider double-gloving or using thicker, chemical-impermeable gloves.
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat protects against incidental skin contact and splashes.[11] It should be worn over long pants and closed-toe shoes.
Respiratory N95 Dust Mask / RespiratorWhen weighing the solid powder, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of airborne particulates.[13] If there is any indication of aerosolization or if irritation is experienced, work must stop, and a full-face respirator with appropriate cartridges should be used.[3]

Step-by-Step Safe Handling Workflow

This section outlines the procedural steps for the safe handling of this compound during a typical laboratory workflow.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase PREP1 Verify Fume Hood & Safety Equipment PREP2 Don Full PPE (Goggles, Coat, Gloves) PREP1->PREP2 PREP3 Prepare & Label Waste Containers PREP2->PREP3 H1 Retrieve Compound from Storage PREP3->H1 Begin Work H2 Weigh Solid (Add N95 Mask) H1->H2 H3 Transfer & Dissolve in Reaction Vessel H2->H3 H4 Conduct Reaction & Monitor H3->H4 H5 Quench & Workup H4->H5 C1 Segregate Waste: - Contaminated Solids - Halogenated Liquids H5->C1 Initiate Cleanup C2 Decontaminate Glassware (in Fume Hood) C1->C2 C3 Clean Work Area C2->C3 C4 Doff & Dispose PPE C3->C4 C5 Wash Hands Thoroughly C4->C5

Caption: Workflow for handling this compound.

Detailed Protocol:
  • Preparation: Execute all steps in the "Preparation Phase" of the workflow diagram. This ensures your engineering controls, PPE, and waste management systems are in place before the hazard is introduced.

  • Weighing:

    • Wear an N95 dust mask in addition to your standard PPE.[13]

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • The rationale for weighing inside the hood is to contain any fine powder that may become airborne, which is a primary inhalation risk.[8]

  • Dissolution and Reaction:

    • Add the weighed solid to the reaction vessel, which already contains the solvent. This minimizes dust formation.

    • If rinsing the weigh boat, use the reaction solvent and add the rinsing to the vessel to ensure a quantitative transfer.

    • Assemble the reaction apparatus securely within the fume hood.

  • Post-Reaction Workup and Cleanup:

    • After the reaction is complete, allow the apparatus to cool to room temperature before disassembly to avoid thermal shock and potential breakage.

    • Quench the reaction carefully, as exothermic events can cause splashing.

    • All aqueous and organic layers from the workup must be disposed of into the "Halogenated Organic Liquid Waste" container.[6][9]

    • Used weigh boats, contaminated filter paper, and gloves must be placed in the "Halogenated Organic Solid Waste" container.

    • Decontaminate all glassware with an appropriate solvent (e.g., acetone) inside the fume hood, and dispose of the rinsing solvent into the halogenated liquid waste container.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][8] If the person feels unwell or breathing is difficult, seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14] Do not use combustible materials like paper towels as the primary absorbent.[14]

    • Carefully sweep or scoop the absorbed material into a labeled container for hazardous solid waste disposal.[14]

    • Clean the spill area with soap and water.

Waste Management & Disposal Plan

Proper disposal is a non-negotiable aspect of chemical safety and environmental responsibility.

  • Segregation is Key: As a brominated compound, all waste associated with this compound is considered halogenated waste.[5] It is imperative not to mix this with non-halogenated waste streams.[10]

  • Liquid Waste: Collect all spent solvents, reaction mixtures, and aqueous layers from workups into a clearly labeled, sealed container designated "Hazardous Waste: Halogenated Organic Liquids".[6][9]

  • Solid Waste: Collect all contaminated disposables (gloves, weigh boats, silica gel, filter paper) into a separate, sealed container labeled "Hazardous Waste: Halogenated Organic Solids".

  • Storage and Disposal: Store waste containers in a cool, dry, and well-ventilated secondary containment area.[14] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][14] Never dispose of this chemical down the drain.[9][10]

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Hazardous Waste Segregation. Unknown Source.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Organic Solvents. Cornell EHS.
  • 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets. ECHEMI.
  • 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde Safety Data Sheet. AK Scientific, Inc..
  • Safety Data Sheet for 2-Bromo-1H-imidazole, 98%. Fisher Scientific.
  • Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol. Benchchem.
  • 2-Bromo-1-methyl-1H-imidazole 95 16681-59-7. Sigma-Aldrich.
  • Personal Protective Equipment. UBC Chemistry.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • MSDS of 2-Bromo-1-methyl-1H-imidazole. Capot Chemical Co.,Ltd..
  • 2-Bromo-1H-imidazole PubChem Entry. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-1-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-bromo-1-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.